2-(2-t-Boc-aminoethoxy)anisole-d3
Description
BenchChem offers high-quality 2-(2-t-Boc-aminoethoxy)anisole-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-t-Boc-aminoethoxy)anisole-d3 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-[2-[2-(trideuteriomethoxy)phenoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(16)15-9-10-18-12-8-6-5-7-11(12)17-4/h5-8H,9-10H2,1-4H3,(H,15,16)/i4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFYUJKXCGVQDJ-GKOSEXJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1OCCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Imperative of Deuterium in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis, Characterization, and Application of Boc-Protected Deuterated 2-(2-Aminoethoxy)anisole
In the landscape of contemporary medicinal chemistry, the pursuit of optimized pharmacokinetic profiles is paramount. Researchers and drug development professionals continually seek innovative strategies to enhance metabolic stability, improve safety profiles, and extend the therapeutic window of promising drug candidates. One of the most elegant and impactful strategies to emerge in recent decades is "precision deuteration," often referred to as the "deuterium switch."[1] This approach involves the selective replacement of one or more hydrogen atoms in a drug molecule with its stable, heavier isotope, deuterium.[2][3]
The foundational principle behind this strategy is the kinetic isotope effect (KIE).[4] The carbon-deuterium (C-D) bond is inherently stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond, requiring more energy to break.[4][5] Since many metabolic pathways, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds as the rate-limiting step, substituting hydrogen with deuterium at a site of metabolic attack can significantly slow down the rate of drug metabolism.[6][7] This can lead to tangible clinical benefits, including a longer drug half-life, reduced formation of potentially toxic metabolites, and an improved overall pharmacokinetic (PK) and safety profile.[8][9][10] The FDA's approval of deuterated drugs like deutetrabenazine has validated this approach, moving it from a niche tactic to a core tool in drug design.[5]
This guide focuses on a specific, high-value building block for deuterated drug development: tert-butyl (2-(2-(methoxy-d3)phenoxy)ethyl)carbamate , or deuterated 2-(2-aminoethoxy)anisole Boc protected. The anisole moiety is a common structural motif in pharmaceuticals, and O-demethylation is a primary metabolic pathway. By deuterating the methoxy group, this building block offers a powerful tool to strategically block this metabolic "soft spot," thereby enhancing the stability of parent compounds. We will provide a comprehensive exploration of its synthesis, characterization, and strategic application for researchers, chemists, and drug development professionals.
The Target Molecule: Strategic Design and Rationale
The molecule at the core of this guide is designed for direct integration into drug discovery programs.
-
Core Scaffold: 2-(2-aminoethoxy)anisole provides a versatile scaffold. The primary amine serves as a key attachment point for further chemical elaboration, while the anisole ring can act as a crucial pharmacophoric element.
-
Site of Deuteration: The methoxy group (-OCH₃) is strategically replaced with a trideuteromethoxy group (-OCD₃). This position is a common site of oxidative metabolism by CYP enzymes (specifically O-dealkylation). The enhanced strength of the C-D bonds in the methoxy group directly mitigates this metabolic vulnerability.
-
Protecting Group: The primary amine is protected with a tert-butoxycarbonyl (Boc) group. The Boc group is one of the most widely used amine protecting groups in organic synthesis due to its stability under a wide range of conditions (including basic, nucleophilic, and reductive environments) and its clean, facile removal under mild acidic conditions.[11][12][13] This orthogonality is critical in multi-step synthetic campaigns.[14]
The final structure, tert-butyl (2-(2-(methoxy-d3)phenoxy)ethyl)carbamate , is therefore an ideal intermediate: a metabolically stabilized fragment ready for incorporation into more complex molecular architectures.
Synthetic Strategy and Experimental Protocols
The synthesis of the target molecule is a multi-step process that requires careful planning and execution. The pathway is designed for efficiency, high yields, and, most critically, precise control over the site of deuteration.
Overall Synthetic Workflow
The synthesis can be logically divided into three main stages:
-
Deuteration: Introduction of the trideuteromethyl group onto the phenolic oxygen of a suitable precursor.
-
Chain Elaboration: Attachment of the 2-(Boc-amino)ethoxy side chain via a Williamson ether synthesis.
-
Purification and Characterization: Rigorous analysis to confirm identity, purity, and isotopic enrichment.
An alternative, and often more practical, approach involves synthesizing the non-deuterated Boc-protected amino alcohol first and then coupling it with a deuterated anisole precursor. We will detail the latter, more convergent approach.
Caption: A plausible synthetic route to the target molecule.
Protocol 1: Boc Protection of 2-Aminoethanol
The choice to protect the amine first prevents side reactions during the subsequent ether synthesis. The Boc group is ideal due to its robustness and orthogonal cleavage properties. [14] Mechanism of Boc Protection
Caption: Mechanism of base-catalyzed Boc protection.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminoethanol (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or a mixture of THF and water. [15]2. Base Addition: If anhydrous conditions are used, add a base such as triethylamine (TEA, 1.2 equiv.). In aqueous conditions, a base like sodium bicarbonate can be used. Stir for 10-15 minutes at room temperature. The base neutralizes the acidic byproduct and accelerates the reaction. [15][16]3. Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.), either neat or dissolved in the reaction solvent, dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and continue stirring overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the solvent under reduced pressure. If an aqueous mixture was used, extract the product into an organic solvent like ethyl acetate or DCM.
-
Washing: Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl or citric acid solution), water, and brine to remove unreacted base and other aqueous-soluble impurities. [15]7. Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield tert-butyl (2-hydroxyethyl)carbamate, which is often pure enough for the next step.
| Parameter | Condition | Rationale / Reference |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Standard, commercially available, and highly effective reagent for Boc protection. [11][14] |
| Solvent | DCM, THF, Acetonitrile, H₂O/THF | Flexible choice depending on substrate solubility and reaction scale. [16] |
| Base | TEA, DIPEA, NaHCO₃, DMAP (cat.) | Neutralizes byproducts; DMAP can be used to accelerate reactions with less nucleophilic amines. [15][17] |
| Temperature | 0 °C to Room Temperature | Exothermic reaction that is well-controlled at lower temperatures. [15] |
| Typical Yield | >90% | High-yielding and reliable transformation. [14] |
| Table 1: Typical Conditions for Boc Protection of Primary Amines. |
Protocol 2: Synthesis of 2-(Methoxy-d3)phenol
This step requires the selective mono-methylation of catechol using a deuterated reagent. This can be challenging, but controlled stoichiometry and reaction conditions can favor the desired product.
Step-by-Step Methodology:
-
Setup: To a solution of catechol (1,2-dihydroxybenzene, 1.0 equiv.) in a polar aprotic solvent like acetone or DMF, add a mild base such as potassium carbonate (K₂CO₃, 1.0-1.2 equiv.).
-
Reagent Addition: Add iodomethane-d3 (CD₃I, 1.0 equiv.) dropwise at room temperature. Using a stoichiometric amount of both the base and the methylating agent is key to minimizing the formation of the di-methylated byproduct.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) overnight. Monitor the reaction by TLC or GC-MS to maximize the formation of the mono-methylated product.
-
Workup: After the reaction, filter off the inorganic salts and concentrate the solvent.
-
Purification: The crude product will likely be a mixture of starting material, desired product, and di-methylated byproduct. Purify 2-(methoxy-d3)phenol using column chromatography.
Protocol 3: Coupling via Mitsunobu Reaction
The Mitsunobu reaction is an excellent choice for this transformation as it proceeds under mild, neutral conditions, which is ideal for substrates with sensitive functional groups like the Boc-carbamate. It directly couples a primary or secondary alcohol with a phenolic pronucleophile.
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-(methoxy-d3)phenol (1.0 equiv.), tert-butyl (2-hydroxyethyl)carbamate (1.1 equiv.), and triphenylphosphine (PPh₃, 1.2 equiv.) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 equiv.) dropwise over 30 minutes. The appearance of a characteristic orange or red color indicates the formation of the active Mitsunobu reagent.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the disappearance of the starting materials by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced hydrazo-dicarboxylate, which are major byproducts.
-
Purification: Purify the residue by flash column chromatography on silica gel. A gradient elution (e.g., from hexane to ethyl acetate/hexane mixtures) is typically effective at separating the desired product from the reaction byproducts.
Characterization and Quality Control
Rigorous analytical characterization is non-negotiable to validate the synthesis and ensure the final compound meets the required specifications for use in drug development. [18] 1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the first line of analysis. A key indicator of successful deuteration is the complete disappearance of the methoxy proton signal (a singlet typically around 3.8-3.9 ppm for the non-deuterated analogue). The remaining signals for the aromatic and ethyl chain protons should be present and integrate correctly.
-
¹³C NMR: The carbon of the -OCD₃ group will show a characteristic multiplet due to coupling with deuterium (a triplet of triplets for CD₃, often appearing as a septet) and will be slightly upfield compared to the -OCH₃ carbon.
-
²H NMR (Deuterium NMR): This technique provides direct and unambiguous confirmation of deuterium incorporation. A single resonance in the ²H spectrum at the chemical shift corresponding to the methoxy position confirms the site-specific labeling. [4] 2. Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The molecular weight of the deuterated compound will be three mass units higher than its non-deuterated isotopologue. For example, if the [M+H]⁺ of the hydrogen version is m/z 268.15, the deuterated version should show an [M+H]⁺ of m/z 271.17. This confirms the incorporation of three deuterium atoms.
3. Purity Analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is used to determine the purity of the final compound. A purity level of >95% is typically required for compounds used in drug discovery.
| Technique | Expected Result for Deuterated Product | Purpose |
| ¹H NMR | Absence of singlet at ~3.8-3.9 ppm. | Confirms replacement of -OCH₃ with -OCD₃. |
| ¹³C NMR | Upfield shifted, multiplet signal for the methoxy carbon. | Confirms C-D bond formation. |
| ²H NMR | Single resonance at ~3.8 ppm. | Unambiguously confirms site of deuteration. [4] |
| HRMS | Molecular ion peak is +3.0188 Da higher than the non-deuterated analog. | Confirms incorporation of three deuterium atoms. |
| HPLC | Single major peak with >95% area. | Determines chemical purity. |
| Table 2: Summary of Analytical Characterization Data. |
Applications in Drug Development
Boc-protected deuterated 2-(2-aminoethoxy)anisole is not an end-product but a strategic intermediate. Its value lies in its ability to be incorporated into larger, more complex molecules to solve specific metabolic liabilities.
-
Metabolic Stabilization: Its primary application is to replace a standard 2-(2-aminoethoxy)anisole moiety in a lead compound that suffers from rapid O-demethylation. This "metabolic switching" can dramatically improve the compound's half-life and bioavailability. [1][6]* Probe for Mechanistic Studies: In early-stage drug discovery, this building block can be used as a tool. By comparing the pharmacokinetic profiles of the deuterated and non-deuterated versions of a drug, researchers can definitively confirm whether O-demethylation is a significant metabolic pathway. * Reducing Metabolite-Mediated Toxicity: If the O-demethylated metabolite of a drug is found to be toxic or to have undesirable off-target effects, using this deuterated block to prevent its formation can lead to a safer drug candidate. [9][10]
Conclusion
The strategic incorporation of deuterium represents a mature and validated approach to optimizing drug properties. Boc-protected deuterated 2-(2-aminoethoxy)anisole is a prime example of a "smart" building block designed to address a common metabolic challenge with precision and efficacy. A thorough understanding of its synthesis, the causality behind the chosen chemical transformations, and rigorous analytical characterization are essential for its successful application. By leveraging this and similar deuterated intermediates, researchers and drug development professionals are better equipped to design next-generation therapeutics with superior pharmacokinetic and safety profiles, ultimately accelerating the path from bench to bedside.
References
- Deuterated drug - Wikipedia. (n.d.).
- An In-depth Technical Guide to the Boc Protection of Primary Amines. (2025). Benchchem.
- protocol for Boc protection of primary amines with N'-tert-butyl(tert-butoxy)carbohydrazide. (2025). Benchchem.
- Timmins, G. S. (2016). Deuterium Medicinal Chemistry Comes of Age. Taylor & Francis.
- Pirau, M., & Lui, F. (2018). Deuterium medicinal chemistry: A new approach to drug discovery and development. ResearchGate.
- Russak, E. M., & Graves, C. R. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals.
- From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. (n.d.).
- Hulikal, V. (n.d.). L15 Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board.
- Amine Protection / Deprotection. (n.d.). Fisher Scientific.
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (n.d.). PMC.
- Sun, H., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS One.
- Morgan, N. (2014). Deuterated drugs: where are we now? SciSpace.
- Methods for introduction of deuterium into organic molecules and drug candidates. (n.d.). ResearchGate.
- Bizzarro, A., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. PMC.
- Boc Protecting Group for Amines. (2023). Chemistry Steps.
- Technical Support Center: Synthesis of Deuterated Organic Compounds. (2025). Benchchem.
- 2-(2-t-Boc-aminoethoxy)anisole-d3. (n.d.). Santa Cruz Biotechnology.
- Pharmaceutical Applications Of Deuterium. (n.d.). Isowater® Corp.
- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025). ResolveMass Laboratories Inc.
- Applications of Deuterium in medicinal chemistry. (2019). Biojiva.
- tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.).
- Boc Protection Mechanism (Boc2O + DMAP). (n.d.). Common Organic Chemistry.
- An In-depth Technical Guide to the Boc Protection Mechanism for Amines. (2025). Benchchem.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
Sources
- 1. isotope.com [isotope.com]
- 2. Deuterated drug - Wikipedia [en.wikipedia.org]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]
- 7. isowater.com [isowater.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Lab Reporter [fishersci.dk]
- 17. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 18. resolvemass.ca [resolvemass.ca]
Stable Isotope Labeled Anisole Derivatives: Synthesis, Mechanistic Probes, and Analytical Standards
Topic: Stable Isotope Labeled Anisole Derivatives for Research Content Type: In-Depth Technical Guide
Executive Summary
Anisole (methoxybenzene) and its derivatives are ubiquitous motifs in pharmaceuticals, agrochemicals, and natural products. The methoxy group (
This guide provides a technical roadmap for the synthesis and application of these isotopologues. It details their role as internal standards for trace analysis (e.g., cork taint detection), as mechanistic probes for determining metabolic stability via the Kinetic Isotope Effect (KIE), and as structural components in deuterated drug design.
Part 1: Strategic Isotopologue Selection
Before synthesis or acquisition, researchers must select the correct labeling pattern based on the experimental intent.
| Application | Recommended Label | Rationale |
| Metabolic Stability (DMPK) | Methyl-d3 ( | The C-H bonds of the methyl group are the site of metabolic attack. Replacing H with D slows this rate (Primary KIE). |
| Internal Standard (Quant) | Ring-d5 or | Labels on the aromatic ring are metabolically stable and do not interfere with the ionization of the methoxy group during O-demethylation studies. |
| Mechanistic Elucidation | Used to trace the fate of the carbon or oxygen atom during bond cleavage events without significantly altering reaction rates. |
Part 2: Synthesis Methodologies
The gold standard for synthesizing labeled anisole derivatives is the Williamson Ether Synthesis . This
Protocol: Synthesis of Anisole-d3 (Methyl-d3)
Objective: To synthesize a generic anisole derivative with a deuterated methoxy group. Reagents:
-
Substituted Phenol substrate (1.0 eq)
-
Iodomethane-d3 (
, >99.5 atom % D) (1.1 eq) -
Potassium Carbonate (
), anhydrous (2.0 eq) -
Solvent: Acetone (reagent grade) or DMF (for unreactive phenols)
Step-by-Step Workflow:
-
Activation: Charge a round-bottom flask with the phenol substrate and anhydrous acetone (0.5 M concentration). Add
. Stir at room temperature for 30 minutes to generate the phenoxide in situ.-
Expert Insight: For sterically hindered phenols, switch solvent to DMF and use Sodium Hydride (NaH) at
to ensure complete deprotonation.
-
-
Alkylation: Add Iodomethane-d3 dropwise via syringe.
is volatile (bp 42°C); use a reflux condenser cooled to -10°C or seal the vessel if working on a small scale. -
Reaction: Heat to mild reflux (approx. 50°C) for 4–12 hours. Monitor via TLC or GC-MS.[1]
-
Workup: Filter off inorganic salts (
/KI). Concentrate the filtrate. Dissolve residue in Ethyl Acetate and wash with water (3x) to remove residual DMF or salts. -
Purification: Silica gel chromatography.
-
Note: Deuterated compounds often co-elute with non-deuterated analogs; however, since this is a synthesis from a phenol precursor, separation from starting material is standard.
-
Visualization: Synthesis Logic
The following diagram illustrates the decision tree and reaction flow for synthesizing labeled anisoles.
Caption: Decision matrix for synthesizing anisole derivatives based on the intended research application (Metabolic Probe vs. Internal Standard).
Part 3: Applications in Drug Metabolism (DMPK)
The methoxy group is a primary target for CYP450-mediated O-demethylation . Understanding this pathway is critical for predicting drug clearance and designing metabolically stable analogs (deuterated drugs).
The Kinetic Isotope Effect (KIE)
When the methyl hydrogens are replaced with deuterium (
-
Primary KIE: If C-H bond breaking is the rate-limiting step (RLS) in the catalytic cycle, the reaction rate significantly decreases (
). -
Metabolic Switching: If the methoxy group is deuterated, the metabolic enzyme may "switch" to a different, easier pathway (e.g., ring oxidation), potentially altering the toxicity profile.
Mechanism of O-Demethylation
The pathway proceeds via a radical abstraction mechanism, leading to an unstable hemiacetal intermediate which collapses to release formaldehyde.
Caption: CYP450-mediated O-demethylation pathway. Deuteration of the methyl group impedes the Transition State formation (Primary KIE).
Part 4: Environmental Analysis Case Study (TCA)
2,4,6-Trichloroanisole (TCA) is the primary cause of "cork taint" in wine, with a sensory threshold as low as 0.3–2 ng/L (ppt).[2]
Protocol: Analysis of TCA in Wine using Stable Isotope Dilution
Standard: 2,4,6-Trichloroanisole-d5 (TCA-d5).[3] Note: TCA-d5 typically refers to the fully deuterated isotopologue (Methyl-d3 + Ring-d2) or specifically Ring-d2/Methyl-d3 depending on the supplier. For MS, a mass shift of +5 Da is ideal to avoid overlap with the natural M+2 isotope peaks of Chlorine.
Methodology (SPME-GC-MS):
-
Sample Prep: Place 10 mL of wine in a 20 mL headspace vial. Add 3g NaCl (to salt out volatiles).[4]
-
Spike: Add internal standard (TCA-d5) to a final concentration of 10 ng/L.
-
Extraction: Use Solid Phase Microextraction (SPME) with a DVB/CAR/PDMS fiber. Incubate at 40°C for 30 mins with agitation.
-
GC-MS Analysis:
-
Column: DB-5MS or equivalent.[2]
-
Ionization: Electron Impact (EI).
-
SIM Mode: Monitor ions for TCA (m/z 195, 210) and TCA-d5 (m/z 200, 215).
-
-
Quantification: Calculate the ratio of the peak area of endogenous TCA (m/z 195) to the internal standard (m/z 200).
Why it works: The physicochemical properties (volatility, adsorption) of TCA and TCA-d5 are nearly identical, correcting for matrix effects and extraction variability.
Part 5: Analytical Data Summary
| Compound | Label | Molecular Weight Shift | Key Fragment Ions (EI-MS) | Primary Use |
| Anisole | None | 0 | 108 ( | Reference |
| Anisole-d3 | +3 Da | 111 ( | Metabolic Probe | |
| Anisole-13C | +1 Da | 109 ( | Tracer | |
| TCA-d5 | Full-d5 | +5 Da | 215 ( | Wine Analysis Std |
References
-
Mechanism of O-Demethylation & KIE
- Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology.
-
Synthesis of Labeled Ethers
- Murray, A., & Williams, D. L. (1958). Organic Syntheses with Isotopes. Interscience Publishers. (Classic reference for Williamson ether synthesis with labeled halides).
-
TCA Analysis in Wine (OIV Method)
-
Deuterated Drugs (General)
- Timmins, G. S. (2014). Deuterated drugs; where are we now?
Sources
molecular weight of deuterated Boc-aminoethoxy anisole
The following technical guide details the molecular weight determination, synthesis, and application of Deuterated Boc-Aminoethoxy Anisole , specifically focusing on the 2-(2-Boc-aminoethoxy)anisole-d3 isotopologue, which is the industry-standard internal standard for bioanalytical assays.
Molecular Weight, Synthesis, and Bioanalytical Application
Core Identity & Physicochemical Properties[1]
Boc-aminoethoxy anisole (IUPAC: tert-butyl (2-(2-methoxyphenoxy)ethyl)carbamate) is a critical linker intermediate and mass spectrometry internal standard. It consists of an anisole (methoxybenzene) scaffold linked via an ethoxy spacer to a Boc-protected amine.
In drug development, the deuterated form (typically -d3 on the methoxy group) is used to normalize matrix effects in LC-MS/MS quantification of structurally related drugs (e.g., carvedilol metabolites, specific PROTAC linkers).
Molecular Weight Specifications
The molecular weight (MW) depends on the degree of deuteration. The most common commercial isotopologue is the methoxy-d3 variant.
| Property | Non-Deuterated Standard | Deuterated Standard ( |
| Formula | ||
| Monoisotopic Mass | 267.1471 Da | 270.1659 Da |
| Average Mol. Weight | 267.32 g/mol | 270.34 g/mol |
| Exact Mass Shift | - | +3.0188 Da |
Critical Calculation Note: When programming Mass Spectrometers (e.g., Triple Quadrupole), use the Monoisotopic Mass , not the Average Molecular Weight. The mass difference (
) of +3.0188 Da arises because the atomic mass of Deuterium (Da) is approximately double that of Protium ( Da).
Synthesis & Manufacturing Protocol
The synthesis of 2-(2-Boc-aminoethoxy)anisole-d3 requires a high-fidelity alkylation protocol to prevent isotopic scrambling. The following protocol utilizes a Williamson ether synthesis approach, preferred for its scalability over Mitsunobu conditions.
Reagents Required[1][2][3]
-
Precursor A: Guaiacol-d3 (2-methoxyphenol-d3) or 2-Hydroxyphenol (catechol) + Iodomethane-d3.
-
Precursor B: 2-(Boc-amino)ethyl bromide (or N-Boc-2-bromoethylamine).
-
Base: Potassium Carbonate (
), anhydrous. -
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.
Step-by-Step Methodology
-
Isotopic Labeling (If starting from Catechol):
-
Dissolve catechol (1.0 eq) in acetone. Add
(1.1 eq). -
Add Iodomethane-d3 (
, 1.0 eq) dropwise at 0°C to selectively methylate one hydroxyl group. -
Control Point: Monitor via TLC to minimize dimethylated byproduct. Yields 2-methoxyphenol-d3 .[4]
-
-
Linker Attachment (Alkylation):
-
Setup: Charge a flame-dried round-bottom flask with 2-methoxyphenol-d3 (1.0 eq) and anhydrous DMF (0.2 M concentration).
-
Activation: Add
(2.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion. -
Addition: Add N-Boc-2-bromoethylamine (1.2 eq) dissolved in minimal DMF.
-
Reaction: Heat to 60°C for 12–16 hours under Nitrogen atmosphere.
-
Validation: Reaction is complete when the phenolic starting material disappears (monitor at 254 nm).
-
-
Workup & Purification:
-
Dilute with EtOAc and wash with water (
) to remove DMF. -
Wash organic layer with 1M NaOH (removes unreacted phenol).
-
Dry over
, filter, and concentrate. -
Purification: Flash column chromatography (Hexane:EtOAc 80:20).
-
Synthesis Workflow Diagram
Figure 1: Synthetic route for generating the d3-isotopologue starting from catechol precursors.
Analytical Application: Internal Standard in LC-MS
In bioanalysis, this molecule serves as a Stable Isotope Labeled (SIL) Internal Standard (IS) . It corrects for variability in extraction efficiency and ionization suppression.[1]
Protocol: Preparation of Calibration Standards
-
Stock Solution: Dissolve 1.0 mg of Deuterated Boc-aminoethoxy anisole in 1.0 mL Methanol (Concentration: 1 mg/mL).
-
Working Solution: Dilute Stock to 100 ng/mL in 50:50 Acetonitrile:Water.
-
Spiking: Add 20
L of Working Solution to every study sample (plasma/tissue) before protein precipitation.
Mass Spectrometry Transitions (MRM)
For a Triple Quadrupole (QqQ) instrument operating in Positive Electrospray Ionization (+ESI) mode:
| Analyte | Precursor Ion ( | Product Ion (Quant) | Product Ion (Qual) | Collision Energy |
| Target (Non-D) | 268.2 | 212.1 (Loss of t-Butyl) | 168.1 (Loss of Boc) | 15 eV |
| IS (Deuterated) | 271.2 | 215.1 (Retains | 171.1 (Retains | 15 eV |
Mechanism of Fragmentation:
The primary fragmentation pathway involves the cleavage of the tert-butyl group from the carbamate, followed by the loss of the carbonyl (
Quality Control & Stability
-
Isotopic Purity: Must be
atom D. If , the contribution of the (unlabeled) peak will interfere with the analyte signal, causing artificial elevation of calculated concentrations (Cross-Signal Contamination). -
Storage: Store solid at -20°C. Solutions in methanol are stable for 6 months at -80°C. Avoid acidic solvents during storage to prevent Boc-deprotection.
References
-
Wiesner, M., et al. (2021).[5] "Strategies for the synthesis of deuterated drugs and internal standards." Journal of Labelled Compounds and Radiopharmaceuticals.
-
PubChem. (2024). Compound Summary: tert-butyl N-[2-(2-methoxyphenoxy)ethyl]carbamate. Retrieved from [Link]
Sources
An In-Depth Technical Guide to tert-butyl (2-(2-methoxyphenoxy)ethyl-d3)carbamate
Introduction: The Imperative for Precision in Bioanalysis
In the landscape of modern drug development and clinical research, the accurate quantification of therapeutic agents and their metabolites in biological matrices is not merely a procedural step but the bedrock of pharmacokinetic (PK) and toxicokinetic (TK) evaluation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive technique for this purpose, prized for its exceptional sensitivity and selectivity.[1] However, the integrity of LC-MS/MS data is critically dependent on the mitigation of analytical variability, including matrix effects, ion suppression, and sample processing inconsistencies.[2][3]
This guide focuses on tert-butyl (2-(2-methoxyphenoxy)ethyl-d3)carbamate , a specialized molecule engineered to address these challenges. This compound is the deuterated, Boc-protected form of 2-(2-methoxyphenoxy)ethylamine, a key structural motif in various pharmacologically active agents.[4][5][6] Its utility lies in its role as a stable isotope-labeled internal standard (SIL-IS), which is considered the gold standard for quantitative bioanalysis.[1][7] By introducing a known quantity of this deuterated standard into a sample at the initial stage, it acts as a perfect surrogate for the non-labeled analyte, mirroring its behavior throughout extraction, chromatography, and ionization.[1][3] This isotope dilution mass spectrometry (IDMS) approach ensures that variations affecting the analyte are precisely compensated for by the internal standard, yielding highly accurate and reproducible results.[1][2]
This document provides a comprehensive technical overview of this critical analytical standard, detailing its synthesis, the rationale behind its design, methods for its characterization, and its pivotal application in high-stakes research environments.
PART 1: Molecular Design and Synthesis
The efficacy of tert-butyl (2-(2-methoxyphenoxy)ethyl-d3)carbamate as an internal standard is a direct result of its specific molecular architecture: the 2-(2-methoxyphenoxy)ethylamine core, the deuterium labeling, and the tert-butyloxycarbonyl (Boc) protecting group.
The Rationale for Deuteration
Deuterium (²H) is a stable, non-radioactive heavy isotope of hydrogen.[7] Replacing one or more hydrogen atoms with deuterium creates a molecule that is chemically almost identical to the parent compound but has a higher mass.[1][2]
-
Co-elution: The deuterated standard and the non-deuterated analyte have nearly identical physicochemical properties, ensuring they co-elute during liquid chromatography.[3][7] This is crucial because it means both compounds experience the same matrix effects and ion suppression at the same point in time.[3][8]
-
Mass Differentiation: The mass difference (in this case, +3 amu) allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling simultaneous and independent quantification.[1]
-
Stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, minimizing the risk of hydrogen-deuterium exchange during sample processing, which would compromise analytical accuracy.[2]
The synthesis of deuterated ethylamines can be achieved through various methods, often involving H/D exchange reactions in D₂O catalyzed by metals like Platinum or Palladium, or through the reduction of nitriles in a deuterated environment.[9][10][11]
The Role of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[12][13] Its function here is twofold:
-
Synthetic Intermediate: During a multi-step synthesis of a more complex molecule, the Boc group masks the highly nucleophilic primary amine of 2-(2-methoxyphenoxy)ethylamine, preventing it from participating in unwanted side reactions.[12]
-
Analyte Mimicry: If the target analyte to be quantified is also a Boc-protected compound, then this internal standard is a near-perfect mimic.
The introduction of the Boc group is a robust and well-established reaction, typically proceeding via the nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc₂O).[12][13]
Synthesis Workflow
The synthesis of tert-butyl (2-(2-methoxyphenoxy)ethyl-d3)carbamate involves a logical sequence of deuteration followed by amine protection.
Caption: Synthesis workflow for the target compound.
PART 2: Quality Control and Characterization
To function as a reliable internal standard, the identity, purity, and isotopic enrichment of the compound must be rigorously verified. This constitutes a self-validating system where each analytical technique confirms a different aspect of the molecule's integrity.
Spectroscopic and Physical Data
| Property | Value | Source |
| Chemical Formula | C₁₅H₂₀D₃NO₃ | [14] |
| Molecular Weight | 284.38 (Varies slightly by supplier) | [14] |
| Appearance | Typically a colorless oil or solid | [6] |
| CAS Number | 1217718-45-7 (Representative) | N/A |
Analytical Characterization
Mass Spectrometry (MS)
Mass spectrometry is the ultimate confirmation of successful deuteration. In ESI+ mode, the protonated molecular ion [M+H]⁺ is observed.
-
Expected [M+H]⁺: ~m/z 285.2
-
Non-deuterated Analog [M+H]⁺: ~m/z 282.2
The mass spectrum should confirm a high isotopic purity, with the m/z 285.2 peak being overwhelmingly dominant compared to any residual non-deuterated or partially deuterated species.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the overall structure and the success of the Boc protection.[15][16]
-
¹H NMR: The most telling feature is the significant reduction or complete absence of signals corresponding to the ethyl protons where deuterium atoms have been substituted. A large, sharp singlet around 1.4-1.5 ppm is characteristic of the nine equivalent protons of the tert-butyl (Boc) group.[15] Signals for the aromatic and methoxy protons will remain.
-
¹³C NMR: The spectrum will show characteristic signals for the Boc group's quaternary carbon (~80 ppm) and carbonyl carbon (~156 ppm).[15][17] The carbons bonded to deuterium will exhibit significantly dampened signals or be absent from the spectrum due to C-D coupling and longer relaxation times.
Purity Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) coupled with a UV or MS detector is used to determine the chemical purity. A pure sample should exhibit a single major peak, demonstrating the absence of starting materials or synthetic byproducts. Purity levels for analytical standards should ideally be ≥98%.[18]
PART 3: Application in Quantitative Bioanalysis
The primary and critical application of this compound is as an internal standard in isotope dilution LC-MS/MS assays for the quantification of the corresponding non-deuterated analyte in complex biological matrices like plasma, blood, or tissue homogenates.[3]
Experimental Protocol: LC-MS/MS Quantification
Objective: To accurately quantify an analyte (e.g., a drug candidate containing the 2-(2-methoxyphenoxy)ethylamine moiety) in human plasma.
Methodology:
-
Sample Preparation:
-
Thaw plasma samples, calibration standards, and quality control (QC) samples.
-
To a 100 µL aliquot of each sample, add 10 µL of a working solution of tert-butyl (2-(2-methoxyphenoxy)ethyl-d3)carbamate (the internal standard, IS) at a fixed, known concentration.
-
Vortex briefly to mix.
-
-
Analyte Extraction:
-
Perform a protein precipitation by adding 400 µL of cold acetonitrile. This step crashes out proteins while keeping the analyte and IS in the supernatant.
-
Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
-
Analysis:
-
Carefully transfer the supernatant to a clean vial or 96-well plate.
-
Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
-
-
LC-MS/MS Detection:
-
The analyte and the IS, co-eluting from the HPLC column, enter the mass spectrometer.
-
The instrument is set to Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both the analyte and the IS.
-
Analyte Channel: e.g., m/z 282.2 → 165.1
-
IS Channel: e.g., m/z 285.2 → 165.1 (Note: The product ion may be the same if fragmentation occurs away from the deuterated site).
-
-
-
Quantification:
-
The instrument software integrates the peak area for both the analyte and the IS.
-
A calibration curve is constructed by plotting the ratio of (Analyte Peak Area / IS Peak Area) against the known concentrations of the calibration standards.
-
The concentration of the analyte in the unknown samples is then calculated from this curve using their measured peak area ratios.
-
Workflow Visualization
Caption: LC-MS/MS quantification workflow using a deuterated IS.
Conclusion
Tert-butyl (2-(2-methoxyphenoxy)ethyl-d3)carbamate is more than a mere chemical reagent; it is an enabling tool for generating high-fidelity data in pharmaceutical research and development. Its rational design—combining a core structural motif with stable isotope labeling and a versatile protecting group—makes it an indispensable internal standard. By effectively normalizing variability from sample preparation to detection, its use in isotope dilution mass spectrometry provides the accuracy and precision required for critical decision-making in regulated bioanalysis.[1] The rigorous characterization of its chemical and isotopic purity underpins its trustworthiness, ensuring that the quantitative data derived from its application is robust, reproducible, and defensible.
References
-
BenchChem. (n.d.). Introduction to deuterated internal standards in mass spectrometry. Retrieved February 20, 2026, from BenchChem Technical Guides.[1]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved February 20, 2026, from ResolveMass Laboratories Inc.[2]
-
Oumar, A. A., & Souleymane, T. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Academia.edu. Retrieved February 20, 2026.[3]
-
Wang, Y., et al. (n.d.). One-pot H/D exchange and low-coordinated iron electrocatalyzed deuteration of nitriles in D2O to α,β-deuterio aryl ethylamines. ResearchGate.[9]
-
MCE. (n.d.). 2-(2-Methoxyphenoxy)ethylamine hydrochloride | Mixed Agonist/Antagonist. MedChemExpress. Retrieved February 20, 2026.[4]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved February 20, 2026, from ResolveMass Laboratories Inc.[7]
-
TradeIndia. (n.d.). 2-(2-Methoxyphenoxy)Ethylamine Liquid Manufacturers and Suppliers from Guntur. Retrieved February 20, 2026, from TradeIndia.
-
Nageswara Rao, R., & Talluri, M. V. N. K. (2021, July 1). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Chromatography Online.[8]
-
ChemicalBook. (2026, January 13). 2-(2-Methoxyphenoxy)ethylamine | 1836-62-0. Retrieved February 20, 2026, from ChemicalBook.[5]
-
Fisher Scientific. (n.d.). 2-(2-Methoxyphenoxy)ethylamine, 97%, Thermo Scientific. Retrieved February 20, 2026, from Fisher Scientific.[6]
-
Blake, G. W., et al. (2014, November 13). Mild Conditions for Deuteration of Primary and Secondary Arylamines for the Synthesis of Deuterated Optoelectronic Organic Molecules. MDPI.[19]
-
Wang, H., et al. (n.d.). Synthesis of perdeuterated alkyl amines/amides with Pt/C as catalyst under mild conditions. OSTI.GOV.[10]
-
Atlantis Press. (n.d.). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Retrieved February 20, 2026, from Atlantis Press.[20]
-
Santa Cruz Biotechnology. (n.d.). N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine-d3. Retrieved February 20, 2026, from Santa Cruz Biotechnology.[14]
-
Ishikura, M. (n.d.). [Exhaustive Syntheses of Deuterium-labelled Compounds]. PubMed.[11]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved February 20, 2026, from SciSpace.[21]
-
Santa Cruz Biotechnology. (n.d.). 2-(2-Methoxyphenoxy)ethylamine Hydrochloride | CAS 64464-07-9. Retrieved February 20, 2026, from Santa Cruz Biotechnology.[22]
-
Akutsu-Suyama, K., et al. (2023, October 9). Effective Synthesis of Deuterated n-Octylamine and Its Analogues. EPJ Web of Conferences.[23]
-
Reddy, G. J., et al. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC.[24]
-
Fisher Scientific. (n.d.). 2-(2-Methoxyphenoxy)ethylamine Hydrochloride, TRC. Retrieved February 20, 2026, from Fisher Scientific.[25]
-
ResearchGate. (n.d.). Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer. Retrieved February 20, 2026, from ResearchGate.[15]
-
BenchChem. (n.d.). A Comparative Guide to NMR Characterization of THP-PEG13-Boc Purity. Retrieved February 20, 2026, from BenchChem Technical Guides.[16]
-
The Royal Society of Chemistry. (n.d.). SUPPORTNG INFORMATION. Retrieved February 20, 2026, from The Royal Society of Chemistry.[26]
-
Cayman Chemical. (2023, July 25). PRODUCT INFORMATION. Retrieved February 20, 2026, from Cayman Chemical.[27]
-
Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276.[28]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 20, 2026, from Organic Chemistry Portal.[29]
-
LGC Standards. (n.d.). 2-(2-Methoxyphenoxy)ethylamine. Retrieved February 20, 2026, from LGC Standards.[30]
-
Ryan, M.-R., & Lynch, D. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, ACS Publications.[31]
-
BenchChem. (n.d.). An In-depth Technical Guide to the Boc Protection Mechanism for Amines. Retrieved February 20, 2026, from BenchChem Technical Guides.[12]
-
Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved February 20, 2026.[17]
-
J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved February 20, 2026, from J&K Scientific.[13]
-
Ghavami, H., et al. (2022, September 2). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. MDPI.[32]
-
Bio Scientific. (n.d.). Toronto Research Chemicals. Retrieved February 20, 2026, from Bio Scientific.[33]
-
Everon Life Sciences. (n.d.). Cayman Chemicals Company. Retrieved February 20, 2026, from Everon Life Sciences.[34]
-
Everon Life Sciences. (n.d.). Toronto Research Chemicals. Retrieved February 20, 2026, from Everon Life Sciences.[35]
-
PubChem. (n.d.). 2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005. Retrieved February 20, 2026, from PubChem.[36]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. Retrieved February 20, 2026, from Organic Syntheses.[37]
-
Cayman Chemical. (n.d.). Search Results. Retrieved February 20, 2026, from Cayman Chemical.[18]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. texilajournal.com [texilajournal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2-(2-Methoxyphenoxy)ethylamine | 1836-62-0 [chemicalbook.com]
- 6. 2-(2-Methoxyphenoxy)ethylamine, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 7. resolvemass.ca [resolvemass.ca]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. osti.gov [osti.gov]
- 11. [Exhaustive Syntheses of Deuterium-labelled Compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jk-sci.com [jk-sci.com]
- 14. N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine-d3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 18. caymanchem.com [caymanchem.com]
- 19. mdpi.com [mdpi.com]
- 20. atlantis-press.com [atlantis-press.com]
- 21. scispace.com [scispace.com]
- 22. 2-(2-Methoxyphenoxy)ethylamine Hydrochloride | CAS 64464-07-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 23. Effective Synthesis of Deuterated n-Octylamine and Its Analogues | EPJ Web of Conferences [epj-conferences.org]
- 24. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 2-(2-Methoxyphenoxy)ethylamine Hydrochloride, TRC 1 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]
- 26. rsc.org [rsc.org]
- 27. cdn.caymanchem.com [cdn.caymanchem.com]
- 28. derpharmachemica.com [derpharmachemica.com]
- 29. Boc-Protected Amino Groups [organic-chemistry.org]
- 30. 2-(2-Methoxyphenoxy)ethylamine | LGC Standards [lgcstandards.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. mdpi.com [mdpi.com]
- 33. Toronto Research Chemicals, [biosci.com.au]
- 34. Cayman Chemicals Company : Everon Life Sciences [everonlife.com]
- 35. Toronto Research Chemicals : Everon Life Sciences [everonlife.com]
- 36. 2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 37. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to Suppliers of Isotope-Labeled Pharmaceutical Intermediates
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isotope-labeled compounds are fundamental tools in pharmaceutical development, enabling precise analysis of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] The selection of a reliable supplier for these critical intermediates is a decision that significantly impacts research timelines, data quality, and regulatory success. This guide provides a technical framework for evaluating and selecting suppliers of both stable and radiolabeled pharmaceutical intermediates. It delves into the scientific principles of isotopic labeling, outlines a robust due diligence process for supplier selection, presents a detailed protocol for quality verification, and discusses the regulatory landscape. Our objective is to empower research and development teams to not only procure materials but to forge strategic partnerships that enhance the scientific integrity and efficiency of their drug development programs.
Introduction: The Indispensable Role of Isotope-Labeled Intermediates in Modern Drug Development
In the rigorous journey of drug discovery and development, understanding a molecule's in vivo fate is paramount. Isotope labeling is the process of replacing one or more atoms of a molecule with their corresponding isotopes.[2] This substitution creates a chemically identical version of the parent molecule but with a different atomic mass (for stable isotopes) or radioactive properties (for radioisotopes), allowing it to be traced and quantified with exceptional precision.[2][3]
The most common stable isotopes used are Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N), while Carbon-14 (¹⁴C) and Tritium (³H) are the workhorses of radiolabeling.[4][5] These labeled compounds are indispensable for:
-
Pharmacokinetic (PK) Studies: Tracking drug concentrations in biological fluids over time to determine ADME properties.[1]
-
Metabolite Identification (MetID): Distinguishing drug-related metabolites from endogenous molecules in complex biological matrices.[6]
-
Quantitative Bioanalysis: Serving as ideal internal standards in mass spectrometry-based assays (LC-MS/MS) to ensure accuracy and reproducibility.[5]
-
Mechanism of Action Studies: Elucidating metabolic pathways and drug-target interactions.[7]
Given their critical role, the synthesis and supply of these labeled intermediates must be managed with the highest standards of quality and expertise.
Chapter 1: The Supplier Landscape: Key Players and Core Competencies
The market for isotope-labeled intermediates is served by a range of suppliers, from large chemical conglomerates to specialized custom synthesis labs. Understanding their core competencies is the first step in the selection process. Key players in the market include companies like Cambridge Isotope Laboratories (CIL), Merck KGaA (through its Sigma-Aldrich portfolio), and URENCO.[8]
Suppliers can be broadly categorized:
-
Catalog Suppliers: Offer a wide range of commonly used labeled building blocks, reagents, and some final compounds. They are ideal for standard applications and rapid procurement.
-
Custom Synthesis Specialists: Possess deep expertise in designing and executing multi-step synthetic routes for novel or complex molecules.[9][10] These are essential partners for developing new chemical entities (NCEs).
-
cGMP-Certified Laboratories: Operate under Current Good Manufacturing Practices (cGMP), enabling them to produce materials suitable for use in human clinical trials.[3][9] This is a critical distinction for late-stage development.
-
Radiolabeling Experts: Have the specialized facilities, licenses, and expertise required to handle radioactive isotopes like ¹⁴C and ³H, which are crucial for human ADME and mass balance studies.[3][11]
Data Presentation: Comparative Overview of Top-Tier Supplier Capabilities
| Supplier Category | Core Strengths | Typical Isotopes | Regulatory Compliance | Best Suited For |
| Large Catalog Providers (e.g., Merck/Sigma-Aldrich, CIL) | Broad inventory, established quality systems, global distribution. | ²H, ¹³C, ¹⁵N, ¹⁸O | Research Grade, cGMP available for select products.[8][9] | Early-stage R&D, academic research, sourcing common building blocks. |
| Custom Synthesis CROs (e.g., Charles River, MedChemExpress) | Expertise in complex, multi-step synthesis, route development.[2][4] | ²H, ¹³C, ¹⁵N | Research Grade, GLP, cGMP capabilities.[2] | Preclinical and clinical development of NCEs. |
| Radiolabeling Specialists (e.g., Eurofins, Selcia, Nuvisan) | Licensed facilities for handling radioactivity, expertise in radiochemistry.[3][5][11][12] | ¹⁴C, ³H | GLP, cGMP for clinical trial materials.[3][11][13] | Human ADME studies, mass balance studies.[14] |
| Boutique & Niche Suppliers (e.g., IsoSciences, Simtopes) | Specialization in specific compound classes or labeling techniques.[15][16] | Often focused on Deuterium (²H) or other specific labels. | Varies, typically Research Grade. | Specialized research applications, sourcing unique reagents. |
Chapter 2: A Technical Due Diligence Framework for Supplier Selection
Choosing a supplier transcends a simple purchasing decision; it's the establishment of a scientific partnership. A rigorous due diligence process is essential.
Pillar 1: Vetting Synthetic Expertise and Experience
Do not just accept a catalog entry at face value. Engage the supplier's scientific team.
-
Causality in Synthesis: Why was a specific synthetic route chosen? For deuterium labeling, for instance, methods can range from direct H/D exchange to reductive deuteration or building from deuterated precursors. A proficient supplier will explain why a chosen method minimizes isotopic scrambling and maximizes positional purity. They should be able to advise on the optimal placement of labels to prevent metabolic loss, a critical consideration for in vivo studies.[2]
-
Problem-Solving History: Inquire about their experience with challenging syntheses. Multi-step custom synthesis is rarely straightforward.[12] A trustworthy partner will have a track record of overcoming synthetic hurdles and can provide case studies or anonymized examples.
-
Analytical Prowess: The synthesis is only half the battle. The supplier must demonstrate robust capabilities in purification and analysis. High-performance liquid chromatography (HPLC) is standard, but what about chiral separation if the intermediate is stereospecific? Their analytical team should be as strong as their synthesis team.[12]
Pillar 2: Scrutinizing the Quality System and Certificate of Analysis (CoA)
The Certificate of Analysis is the primary document attesting to the quality of the intermediate. It must be comprehensive and transparent.
-
Beyond the Purity Percentage: A CoA for an isotope-labeled compound must detail several key parameters.[17][18][19]
-
Chemical Purity: Typically determined by HPLC and expressed as a percentage (e.g., >98%). This confirms the absence of process-related impurities.[10]
-
Isotopic Purity/Enrichment: This is the percentage of the compound that is enriched with the desired isotope.[20] It is a critical value determined by mass spectrometry (MS) or sometimes Nuclear Magnetic Resonance (NMR) spectroscopy.[10] For most applications, an isotopic enrichment of >98% is required.[2]
-
Identity Confirmation: Data from ¹H-NMR, MS, and sometimes ¹³C-NMR or ¹⁵N-NMR must be provided to unequivocally confirm the structure and the position of the label.[10]
-
Batch Number and Dates: Essential for traceability, the CoA must include a unique batch number, manufacturing date, and a retest date.[17][21]
-
-
Regulatory Compliance: If the material is intended for GLP or cGMP applications, the CoA and all supporting documentation must be generated in compliance with those standards.[13][18] The supplier's quality assurance (QA) department should be audited to ensure they adhere to regulations such as 21 CFR Part 211 for cGMP.
Pillar 3: Evaluating Technical Support and Collaboration
A supplier should function as an extension of your research team.
-
Scientific Dialogue: Can you speak directly with the chemists who performed the synthesis?[2] This level of access is invaluable for troubleshooting and planning future projects.
-
Proactive Communication: The supplier should provide regular updates during a custom synthesis project, especially if challenges arise.[10]
-
Flexibility: Research needs can change. A good partner will be flexible and work with you to adapt the scope of a project if necessary.[2]
Chapter 3: Core Methodologies in Isotopic Labeling and Analysis
Trust in a supplier's product is built on verifiable, robust scientific methods. This section outlines the typical workflow and a key analytical protocol for validation.
Mandatory Visualization: The Custom Synthesis Workflow
The journey from inquiry to certified product follows a structured, multi-stage process designed to ensure quality and alignment with client needs.
Sources
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. criver.com [criver.com]
- 3. Custom and cGMP Radiolabeling - Eurofins Scientific [eurofins.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. nuvisan.com [nuvisan.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. Stable Isotope Labeled Compounds Market Insights, Trends | Industry Report, 2024 | MarketsandMarkets� [marketsandmarkets.com]
- 9. 穩定同位素定制和 GMP 產品 [sigmaaldrich.com]
- 10. schd-shimadzu.com [schd-shimadzu.com]
- 11. 14C Radiolabelled API Manufacturing | MHRA Certified | Selcia [selcia.com]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. eag.com [eag.com]
- 14. fda.gov [fda.gov]
- 15. simtopes.com [simtopes.com]
- 16. Stable Isotope Labeling Compounds | Life Sciences [lifesciences.entegris.com]
- 17. What is a Certificate of Analysis (CoA) ? - CIKLab [ciklab.com]
- 18. Certificate of Analysis in 2024:Definition & Key Requirement [finbyz.tech]
- 19. shippingsolutionssoftware.com [shippingsolutionssoftware.com]
- 20. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients | FDA [fda.gov]
Precision Engineering in Medicinal Chemistry: The Strategic Use of Boc-Protected Deuterated Linkers
Executive Summary
In the high-stakes landscape of modern drug discovery—particularly within Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the linker is no longer viewed as a passive connector. It is a critical structural determinant of pharmacokinetics (PK), metabolic stability, and therapeutic index. A recurring failure mode in these modalities is "linker collapse," where metabolic enzymes (primarily CYP450s) oxidatively cleave the linker, detaching the warhead from the anchor before the therapeutic event occurs.
This guide details a precision chemistry strategy to mitigate this risk: the incorporation of Boc-protected deuterated linkers . By combining the metabolic resilience of deuterium (via the Kinetic Isotope Effect) with the synthetic orthogonality of the tert-butyloxycarbonyl (Boc) protecting group, medicinal chemists can engineer linkers that survive systemic circulation while maintaining ease of synthesis.
Part 1: Scientific Rationale & Mechanism
The Metabolic Vulnerability of Linkers
Linkers, particularly linear alkyl chains and polyethylene glycol (PEG) variants, are rich in carbon-hydrogen (C-H) bonds positioned
-
Mechanism: CYP450 abstracts a hydrogen atom to form a radical, which is rapidly hydroxylated.
-
Consequence: The resulting hemiaminal or hemiacetal is unstable and spontaneously collapses, cleaving the linker and releasing the payload prematurely (Systemic Toxicity).
The Deuterium Solution: Kinetic Isotope Effect (KIE)
Deuterium (
-
Primary KIE: Breaking a C-D bond requires significantly more activation energy. If C-H cleavage is the rate-determining step in metabolism (as it often is for CYP450 dealkylation), substituting H with D can reduce the reaction rate by a factor of 6–10 (
). -
Outcome: This "metabolic armor" extends the half-life (
) of the linker without altering the steric profile or binding affinity of the drug.
Why Boc Protection?
While deuterium solves the biological stability problem, the Boc group solves the synthetic compatibility problem.
-
Orthogonality: Boc is acid-labile (removed by TFA/HCl) but stable to bases and nucleophiles.[2] This allows chemists to perform base-mediated coupling reactions (e.g., forming amides with Fmoc-protected amino acids) on the other end of the linker without disturbing the Boc-protected amine.
-
Purification: Boc-protected intermediates are lipophilic, making them easy to purify via standard silica gel chromatography, unlike free polar amines.
Part 2: Visualization of Mechanisms
Diagram 1: Metabolic Stabilization via Deuteration
This diagram illustrates the divergence in metabolic fate between a standard linker and a deuterated linker upon exposure to CYP450 enzymes.
Figure 1: Comparative metabolic pathways. The C-D bond strength prevents the initial radical formation, preserving linker integrity.
Part 3: Strategic Synthesis & Protocols
Workflow: Synthesis of Boc-Protected Deuterated Diamines
The most versatile building block is a mono-Boc-protected deuterated diamine. This allows for sequential coupling of the "Warhead" and the "Anchor" (in PROTACs).
General Synthetic Route:
-
Precursor Selection: Start with a dinitrile or diamide.
-
Deuterative Reduction: Use Lithium Aluminum Deuteride (
) to saturate the backbone with deuterium. -
Desymmetrization/Protection: React with a limiting amount of Di-tert-butyl dicarbonate (
) to achieve mono-protection.
Diagram 2: Synthetic Workflow
Figure 2: Step-wise synthesis of a deuterated linker building block.
Experimental Protocol: Mono-Boc Protection of Deuterated Diamine
Objective: Synthesize
Reagents:
-
-Ethylenediamine (Commercial or from
reduction of glycine amide) -
Di-tert-butyl dicarbonate (
)[2][3][4] -
Triethylamine (
) -
Dichloromethane (DCM), anhydrous[2]
-
Brine,
[5]
Step-by-Step Methodology:
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve
-ethylenediamine (10.0 mmol) in anhydrous DCM (50 mL). -
Base Addition: Add
(1.5 eq, 15.0 mmol) and cool the solution to 0°C using an ice bath. Rationale: Cooling prevents uncontrolled exothermic reaction and improves selectivity for mono-protection. -
Boc Addition (Critical Step): Dissolve
(0.9 eq, 9.0 mmol) in DCM (10 mL). Add this solution dropwise over 30 minutes to the amine solution.-
Note: Using a substoichiometric amount of Boc anhydride (0.9 eq) is crucial to minimize the formation of the unwanted di-Boc byproduct.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (stain with Ninhydrin; free amines turn purple, Boc-amines turn faint pink/brown).
-
Workup:
-
Dilute with DCM (50 mL).
-
Wash with water (
mL) to remove unreacted diamine (water-soluble). -
Wash with Brine (30 mL).
-
Dry organic layer over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the residue via flash column chromatography on silica gel.
-
Eluent: Start with 100% DCM, then gradient to 10% MeOH/DCM containing 1%
. -
Target: The mono-Boc product typically elutes after the di-Boc byproduct.
-
Validation Criteria:
-
LC-MS: Observe
peak corresponding to (Molecular Weight + 1). For -Boc- -ethylenediamine, expect mass shift of +4 Da compared to non-deuterated standard. -
NMR:
H NMR should show the Boc singlet (~1.44 ppm) and broad NH protons, but absence of signals for the ethylene backbone (which are now silent deuterium).
Part 4: Applications & Data Analysis
Comparative Stability Data
The following table summarizes the impact of deuteration on linker stability in human liver microsomes (HLM).
| Linker Type | Modification | Intrinsic Clearance ( | Half-life ( | Metabolic Soft Spot |
| Linear Alkyl | Standard ( | High (> 50 µL/min/mg) | < 15 min | |
| Linear Alkyl | Deuterated ( | Low (< 10 µL/min/mg) | > 120 min | Blocked by KIE |
| PEG Chain | Standard ( | Moderate | ~ 45 min | O-dealkylation |
| PEG Chain | Deuterated ( | Low | > 180 min | Blocked by KIE |
Application in PROTACs
In PROTAC design, the linker connects the E3 ligase ligand (e.g., Thalidomide) and the Protein of Interest (POI) ligand.[6][7]
-
Problem: Long alkyl/PEG linkers are required to span the gap between proteins, but these are prime targets for oxidative metabolism.
-
Solution: Using a Boc-protected deuterated linker allows the chemist to build the PROTAC with a "stealth" linker.
-
Result: The PROTAC remains intact longer in vivo, maintaining the ternary complex concentration required for effective protein degradation.
References
-
The Science of Stability: The Kinetic Isotope Effect (KIE). Cambridge Isotope Laboratories. Source:
-
Current strategies for the design of PROTAC linkers: a critical review. Journal of Experimental & Clinical Cancer Research, 2020. Source:
-
Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs). Journal of Medicinal Chemistry, 2022. Source:
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group. Royal Society of Chemistry Advances, 2020. Source:
-
Boc-Protected Amino Groups: Protocols and Reactivity. Source:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application and Protocol for the Use of 2-(2-t-Boc-aminoethoxy)anisole-d3 as an Internal Standard in the Bioanalysis of Carvedilol
This comprehensive guide provides detailed application notes and protocols for the utilization of 2-(2-t-Boc-aminoethoxy)anisole-d3 as an internal standard in the quantitative analysis of the beta-blocker, Carvedilol, in biological matrices. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, and toxicokinetic studies.
Introduction: The Imperative for a Robust Internal Standard in Bioanalysis
In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a suitable internal standard (IS) is paramount for achieving accurate and reproducible results.[1][2] An ideal internal standard should closely mimic the physicochemical properties of the analyte of interest, co-eluting chromatographically and exhibiting similar ionization behavior in the mass spectrometer. This allows for the correction of variability that can be introduced during sample preparation, injection, and ionization, thereby ensuring the integrity of the analytical data.[2]
Deuterated analogs of the analyte are widely considered the "gold standard" for internal standards in LC-MS/MS assays.[1][2] The incorporation of stable isotopes, such as deuterium (²H), results in a compound with nearly identical chemical properties to the parent analyte but with a distinct mass-to-charge ratio (m/z). This allows the mass spectrometer to differentiate between the analyte and the internal standard, while ensuring they behave similarly throughout the analytical process.
This guide focuses on the application of 2-(2-t-Boc-aminoethoxy)anisole-d3 as an internal standard for the quantification of Carvedilol. The structural similarity between 2-(2-t-Boc-aminoethoxy)anisole and a key fragment of Carvedilol makes its deuterated form an excellent choice for an internal standard.
Rationale for Selecting 2-(2-t-Boc-aminoethoxy)anisole-d3 for Carvedilol Analysis
Carvedilol, a non-selective beta-blocker with alpha-1 adrenergic blocking activity, is widely prescribed for the treatment of hypertension and heart failure.[3][4] Accurate measurement of its concentration in biological fluids is crucial for pharmacokinetic and bioequivalence studies.
The chemical structure of Carvedilol, (±)-1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol, contains a 2-(2-methoxyphenoxy)ethylamine moiety.[3][4] 2-(2-t-Boc-aminoethoxy)anisole shares this core structure, with the primary amine protected by a tert-butoxycarbonyl (Boc) group. This structural overlap ensures that the internal standard will have similar extraction and chromatographic behavior to Carvedilol. The three deuterium atoms on the methoxy group provide a +3 Da mass shift, allowing for clear differentiation from the unlabeled analyte in the mass spectrometer.
Key Advantages:
-
Structural Analogy: Ensures similar behavior during sample processing and chromatographic separation.
-
Co-elution: The internal standard is expected to elute very close to Carvedilol, providing effective compensation for matrix effects.
-
Stable Isotope Labeling: The use of deuterium, a stable isotope, ensures that the internal standard does not interfere with the natural isotopic distribution of the analyte.[2]
Physicochemical Properties
A summary of the key physicochemical properties of the analyte and the internal standard is presented below.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Carvedilol | C₂₄H₂₆N₂O₄ | 406.48 | |
| 2-(2-t-Boc-aminoethoxy)anisole-d3 | C₁₄H₁₈D₃NO₄ | 272.36 |
Experimental Protocols
This section outlines detailed protocols for the quantitative analysis of Carvedilol in human plasma using 2-(2-t-Boc-aminoethoxy)anisole-d3 as an internal standard. Two common sample preparation techniques are described: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Preparation of Stock and Working Solutions
4.1.1 Carvedilol Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Carvedilol reference standard and dissolve in 10 mL of methanol to obtain a final concentration of 1 mg/mL.
4.1.2 Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 2-(2-t-Boc-aminoethoxy)anisole-d3 and dissolve in 1 mL of methanol.
4.1.3 Working Solutions: Prepare working solutions of Carvedilol and the internal standard by serial dilution of the stock solutions with a suitable solvent (e.g., 50:50 methanol:water). The concentration of the working solutions should be appropriate for spiking into blank plasma to prepare calibration standards and quality control (QC) samples. A typical working concentration for the internal standard is 100 ng/mL.
Calibration Standards and Quality Control Samples
Prepare calibration standards by spiking appropriate amounts of the Carvedilol working solution into drug-free human plasma to achieve a concentration range of, for example, 0.1 to 100 ng/mL. Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in a similar manner.
Sample Preparation Methodologies
The following workflow diagram illustrates the general steps involved in the bioanalytical process.
Caption: General Bioanalytical Workflow.
4.3.1 Protocol 1: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 200 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (e.g., 100 ng/mL). Vortex for 10 seconds.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
4.3.2 Protocol 2: Liquid-Liquid Extraction (LLE)
-
Sample Pre-treatment: To 200 µL of plasma sample, add 20 µL of the internal standard working solution. Vortex briefly.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge at 4000 rpm for 5 minutes.
-
Separation: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters
The following parameters provide a starting point and should be optimized for the specific instrumentation used.
4.4.1 Liquid Chromatography (LC) Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
4.4.2 Mass Spectrometry (MS) Conditions
The following diagram illustrates the logical relationship for setting up the Multiple Reaction Monitoring (MRM) experiment.
Caption: MRM Logic Flow.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Carvedilol | 407.2 | 100.1 | 35 |
| 2-(2-t-Boc-aminoethoxy)anisole-d3 | 273.2 | 217.2 | 20 |
Note: The MRM transition for the internal standard is proposed based on the expected fragmentation of the t-Boc group (loss of isobutylene, 56 Da) and may require optimization.
Method Validation
A comprehensive validation of the bioanalytical method should be performed in accordance with regulatory guidelines (e.g., FDA, EMA).[4][5][6][7] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting, endogenous components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion
2-(2-t-Boc-aminoethoxy)anisole-d3 serves as a highly suitable internal standard for the LC-MS/MS quantification of Carvedilol in biological matrices. Its structural similarity to a key fragment of the Carvedilol molecule ensures that it effectively tracks the analyte through sample preparation and analysis, correcting for potential variability and enhancing the accuracy and precision of the results. The protocols provided in this guide offer a robust starting point for the development and validation of a bioanalytical method for Carvedilol, which can be adapted to specific laboratory instrumentation and requirements.
References
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
- Chatterjee, B., Das, A., & Pal, T. K. (2011). HPLC-Method for the Quantification of Carvedilol in Human Plasma. Asian Journal of Chemistry, 23(3), 1334-1336.
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
- Janjanam, K. C., et al. (2017). Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. International Journal of PharmTech Research, 10(4), 256-264.
- Kim, S., Lee, S., & Lee, H. (2010). Rapid and Sensitive Carvedilol Assay in Human Plasma Using a High-Performance Liquid Chromatography with Mass/Mass Spectrometer Detection Employed for a Bioequivalence Study. American Journal of Analytical Chemistry, 1, 135-143.
- Pilli, N. R., et al. (2013). UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis, 72, 115-22.
- Rathod, R., et al. (2007). Estimation of carvedilol in human plasma by using HPLC-fluorescence detector and its application to pharmacokinetic study.
- Tala-Tebue, E., et al. (2022). A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose. DARU Journal of Pharmaceutical Sciences, 30(1), 1-10.
- van der Merwe, J., et al. (2021). Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay.
- Viswanathan, C. T., et al. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. The AAPS journal, 9(1), E30–E42.
-
ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
- Dadgar, D., & Burnett, P. E. (1995). Bioanalytical method validation: an updated review. Journal of pharmaceutical and biomedical analysis, 13(2), 89–97.
- Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25–38.
- Shah, J., et al. (2012). Bioanalytical method validation and its pharmaceutical application- A review. International Research Journal of Pharmacy, 3(3), 64-70.
Sources
- 1. cir-safety.org [cir-safety.org]
- 2. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate | C11H24N2O4 | CID 9881394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Anisole [webbook.nist.gov]
- 5. Carvedilol Pharmaceutical Cocrystals: Preparation, Advanced Characterization and Dissolution Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. britiscientific.com [britiscientific.com]
- 7. researchgate.net [researchgate.net]
LC-MS/MS Method Development for Deuterated Anisole Derivatives: From Kinetic Isotope Effect to Bioanalytical Validation
Abstract
This Application Note provides a comprehensive technical guide for developing high-sensitivity LC-MS/MS methods for deuterated anisole derivatives. With the rise of "deuterium switch" strategies in drug discovery (e.g., Deutetrabenazine), researchers must address unique challenges: the Chromatographic Deuterium Effect (CDE), isotopic purity assessment, and specific fragmentation shifts. This guide synthesizes physicochemical theory with practical protocols for the quantification of
Introduction: The Deuterium Advantage
Deuterated drugs utilize the Kinetic Isotope Effect (KIE) to improve metabolic stability.[1][2] In anisole derivatives, the metabolic "soft spot" is often the O-demethylation pathway mediated by Cytochrome P450 enzymes. Replacing the methoxy hydrogen atoms (
However, for the bioanalytical scientist, this introduces distinct challenges:
-
Chromatographic Shift: Deuterated isotopologues often elute earlier than their protium counterparts due to lower lipophilicity.
-
Mass Spectral Overlap: High concentrations of the non-deuterated metabolite or impurity can interfere with the deuterated analyte signal if isotopic resolution is not maintained.
-
Fragmentation Specificity: The neutral loss of the methoxy group shifts from 31 Da (
) to 34 Da ( ).
Physicochemical Considerations & Mechanism
The Chromatographic Deuterium Effect (CDE)
Contrary to the assumption that isotopologues co-elute perfectly, deuterated compounds typically exhibit shorter retention times (
-
Mechanism: The C-D bond is shorter (
Å) and has a smaller molar volume than the C-H bond. This results in a slightly lower polarizability and reduced hydrophobic interaction with C18 stationary phases. -
Impact: In high-efficiency UHPLC, a
-anisole can separate from its -analog by 0.05–0.2 minutes. While this separation confirms structural difference, it poses a risk: if the and peaks fall into different regions of matrix suppression, quantification accuracy may be compromised.
Ionization and H/D Scrambling
Anisole derivatives are weakly basic. While the ether oxygen can accept a proton, ionization is often enhanced by neighboring functional groups (amines, amides) common in drug scaffolds.
-
Preferred Mode: Electrospray Ionization (ESI) in Positive Mode (
). -
Risk of Back-Exchange: The deuterium on the methoxy group (
) is chemically stable and non-labile . It does not exchange with solvent protons in the ESI source, unlike or groups. Therefore, deuterated solvents are not required for the mobile phase.
Method Development Strategy
Column Selection: C18 vs. Phenyl-Hexyl
While C18 is the workhorse, Phenyl-Hexyl columns offer superior selectivity for anisole derivatives due to
| Column Phase | Mechanism | Recommendation |
| C18 (ODS) | Hydrophobic Interaction | Baseline Choice. Good for general retention. May show slight separation of |
| Phenyl-Hexyl | Hydrophobic + | Superior Selectivity. Enhanced retention of the anisole core; often provides sharper peak shapes for aromatic ethers. |
| PFP (Pentafluorophenyl) | Dipole-Dipole + | Alternative. Useful if the anisole has halogenated substituents or requires separation from isobaric metabolites. |
Mass Spectrometry Optimization (MRM)
The transition choice is critical. You must monitor the specific mass shift of the deuterated fragment.
-
Precursor Ion:
. The -analog will be . -
Product Ion (Quantifier):
-
Pathway A (Stable Core): If the fragmentation leaves the anisole ring intact, the fragment mass increases by +3 Da.
-
Pathway B (Methoxy Loss): If the dominant fragmentation is the loss of the methyl group (radical loss of
vs ), the neutral loss changes (15 vs 18 Da), but the resulting fragment ion (the phenol radical cation) might have the same m/z for both isotopologues. -
Crucial Rule: Always select a transition that retains the deuterium atoms on the charged fragment to maintain specificity, OR ensure the neutral loss is specific (e.g., loss of 34 Da for
).
-
Visual Workflows
Method Development Lifecycle
The following diagram outlines the iterative process for optimizing the separation and detection of deuterated anisoles.
Caption: Workflow for optimizing LC-MS conditions specifically for deuterated isotopologues, emphasizing the loop between separation and matrix effect evaluation.
Fragmentation Pathway (Anisole Specific)
Understanding where the deuterium goes during collision-induced dissociation (CID) is vital.
Caption: Simplified fragmentation of a deuterated anisole. The loss of the deuterated methoxy group (34 Da) is a common diagnostic neutral loss.
Detailed Protocol
Reagents and Standards
-
Analytes: Target Deuterated Drug (
-drug), Non-deuterated Analog ( -drug). -
Internal Standard (IS): A stable isotope labeled analog distinct from the
-analyte (e.g., -analog) is preferred to avoid "crosstalk," but a structural analog can be used if necessary. -
Solvents: LC-MS grade Acetonitrile, Methanol, Water.
-
Additives: Formic Acid (0.1%), Ammonium Formate (5 mM).
Sample Preparation (Liquid-Liquid Extraction)
Anisole derivatives are typically lipophilic. LLE provides cleaner extracts than protein precipitation.
-
Aliquot: Transfer 50 µL of plasma to a 1.5 mL tube.
-
Spike: Add 10 µL of Internal Standard working solution.
-
Buffer: Add 50 µL of 0.1 M Ammonium Acetate (pH 9.0) to ensure the amine is uncharged (free base) for extraction.
-
Extract: Add 600 µL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate.
-
Agitate: Vortex for 10 minutes; Centrifuge at 10,000 x g for 5 minutes.
-
Transfer: Transfer 500 µL of the supernatant (organic layer) to a clean plate.
-
Dry: Evaporate under nitrogen at 40°C.
-
Reconstitute: Dissolve in 100 µL of Mobile Phase A:B (70:30). Note: Matching the initial gradient composition is crucial to prevent peak broadening.
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
-
Column: Waters XSelect CSH Phenyl-Hexyl (2.1 x 100 mm, 2.5 µm).
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (or Methanol for better resolution of isotopologues).
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.0 min: 90% B
-
4.0 min: 90% B
-
4.1 min: 10% B
-
5.5 min: Stop
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Validation & Troubleshooting
Isotopic Contribution (Cross-Signal Interference)
A critical validation step for deuterated drugs is ensuring the
Procedure:
-
Inject a high concentration standard of the
-analog (ULOQ level). -
Monitor the transition for the
-analyte. -
Calculate interference:
. -
Acceptance: Interference should be
of the LLOQ of the -analyte. If higher, chromatographic separation is mandatory .
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Splitting | Solvent mismatch | Reconstitute sample in a solvent weaker than the initial mobile phase (e.g., 90% Water). |
| Signal Drift | Source contamination | Anisoles can be "sticky." Use a wash solvent containing 50% IPA/Acetone. |
| Low Sensitivity | Wrong Ionization Mode | Check pKa. If no basic nitrogen is present, switch to APCI+ or add Ammonium adducts ( |
| RT Shift | Chromatographic Deuterium Effect | This is normal. |
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[5] [Link]
-
Pirali, T., et al. (2019). A Primer of Deuterium in Drug Design. Journal of Medicinal Chemistry. [Link]
-
Turowski, M., & Pohl, L. R. (2008). Deuterium Isotope Effects in Chromatographic Retention. Analytical Chemistry. [Link]
-
Gant, T. G. (2014). Deuterium switch: Using deuterium in drug discovery and development. MedChemComm. [Link]
-
Resolve Mass Laboratories. (2025). Deuterated Standards for LC-MS Analysis. [Link]
Sources
Application Note: Strategic Synthesis and Coupling Protocols for Boc-Aminoethoxy Anisole-d3
Introduction & Strategic Significance
In the realm of medicinal chemistry and DMPK (Drug Metabolism and Pharmacokinetics), the Boc-aminoethoxy anisole-d3 moiety serves as a critical building block. It is frequently employed to introduce a metabolically stable "tag" or to synthesize internal standards for mass spectrometry (isotopic dilution).
The incorporation of the trideuteromethoxy group (-OCD
-
Mass Shift: Provides a +3 Da mass shift for LC-MS/MS quantification, distinct from the non-deuterated analog.
-
Metabolic Shunt: The Carbon-Deuterium bond is significantly stronger than the Carbon-Hydrogen bond (
difference ~1.2–1.5 kcal/mol). Placing deuterium at the metabolically labile methoxy position (O-demethylation hot spot) can retard metabolic clearance via the Kinetic Isotope Effect (KIE).
This guide outlines the reaction conditions for coupling the aminoethoxy linker to the anisole-d3 core. We present two distinct protocols: the Mitsunobu Coupling (mild, stereospecific) and the Williamson Ether Synthesis (robust, scalable).
Strategic Analysis: Route Selection
The "coupling" of the Boc-aminoethoxy tail to the deuterated phenol core can be achieved via two primary mechanistic pathways. The choice depends on the scale and the availability of starting materials.
Pathway Visualization
Caption: Mechanistic divergence for installing the Boc-aminoethoxy linker onto the deuterated phenolic core.
Comparative Analysis Table
| Feature | Method A: Mitsunobu Coupling | Method B: Williamson Ether Synthesis |
| Mechanism | ||
| Key Reagents | ||
| Boc Stability | Excellent (Neutral conditions) | Good (Base stable, avoid high heat) |
| Risk Factor | Separation of | Elimination of ethyl bromide to vinyl species |
| Preferred Scale | Milligram to Gram (<5g) | Multi-gram to Kilo (>5g) |
Detailed Experimental Protocols
Method A: Mitsunobu Coupling (Preferred for High Purity/Small Scale)
Rationale: The Mitsunobu reaction operates under neutral conditions, minimizing the risk of Boc-deprotection or deuterium scrambling. It utilizes readily available N-Boc-ethanolamine.
Reagents:
-
Substrate: 4-Methoxyphenol-d3 (1.0 equiv)
-
Linker: N-Boc-ethanolamine (1.2 equiv)
-
Phosphine: Triphenylphosphine (
) (1.5 equiv) -
Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
-
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen (
), dissolve 4-methoxyphenol-d3, N-Boc-ethanolamine, and in anhydrous THF. -
Cooling: Cool the reaction mixture to 0°C using an ice bath. Critical: Low temperature prevents side reactions during the initial formation of the betaine intermediate.
-
Addition: Add DIAD dropwise over 15–20 minutes. The solution will turn yellow/orange.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 12–16 hours.
-
Monitoring: Check via TLC (Hexane:EtOAc 7:3). The phenol spot should disappear.
-
Workup: Concentrate the THF under reduced pressure.
-
Purification: The crude will contain triphenylphosphine oxide (
). Triturate with cold diethyl ether/hexane (1:1) to precipitate the majority of , filter, and purify the filtrate via silica gel flash chromatography.
Method B: Williamson Ether Synthesis (Preferred for Scale-Up)
Rationale:[1] This method avoids the difficult removal of phosphorous byproducts. We utilize Cesium Carbonate (
Reagents:
-
Substrate: 4-Methoxyphenol-d3 (1.0 equiv)
-
Linker: 2-(Boc-amino)ethyl bromide (1.2 equiv)
-
Base: Cesium Carbonate (
) (2.0 equiv) or Potassium Carbonate ( ) (3.0 equiv) -
Catalyst (Optional): Sodium Iodide (NaI) (0.1 equiv) - Finkelstein catalyst
-
Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile)
Step-by-Step Protocol:
-
Deprotonation: Dissolve 4-methoxyphenol-d3 in DMF (0.2 M). Add
in one portion. Stir at Room Temperature (RT) for 30 minutes to generate the phenoxide.-
Note: The solution often turns darker (brown/red) upon phenoxide formation.
-
-
Alkylation: Add 2-(Boc-amino)ethyl bromide (and NaI if using) to the mixture.
-
Heating: Heat the reaction to 60°C .
-
Warning: Do not exceed 80°C. Higher temperatures promote the E2 elimination of the ethyl bromide, forming N-Boc-vinylamine (useless byproduct) and reducing yield.
-
-
Duration: Stir for 4–8 hours. Monitor by LC-MS for the product mass (M+H or M+Na).
-
Workup:
-
Dilute with water (5x reaction volume) to dissolve inorganic salts.
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with LiCl (5% aq) to remove residual DMF.
-
Dry over
and concentrate.
-
Quality Control & Validation
Deuterium Integrity Check
Before proceeding to downstream applications, verify that the reaction conditions did not cause D/H exchange.
-
H-NMR: The methoxy peak (usually singlet at ~3.7-3.8 ppm) should be absent .
-
C-NMR: The methoxy carbon will appear as a septet (due to coupling with deuterium, spin=1) with a reduced peak height compared to protonated carbons.
Boc-Deprotection (The "Next Step")
Once the coupling is verified, the Boc group is typically removed to reveal the primary amine for drug conjugation.
-
Reagent: 4M HCl in Dioxane or TFA/DCM (1:1).
-
Condition: 0°C to RT, 1 hour.
-
Validation: Loss of t-Butyl singlet (~1.4 ppm) in NMR; mass shift of -100 Da.
References
-
Mitsunobu Reaction on Phenols: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.
-
The Cesium Effect in Alkylation: Flessner, T., & Doye, S. "Cesium Carbonate Mediated Alkylation of Phenols." Journal of Organic Chemistry, 1999.
-
Deuterium Kinetic Isotope Effect: Gant, T. G. "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry, 2014.
- Boc Group Stability: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).
Sources
Application Note: High-Sensitivity Quantitation of Carvedilol and Hydroxylated Metabolites via Isotope Dilution LC-MS/MS
Executive Summary
This application note details a robust, validated protocol for the simultaneous quantification of Carvedilol and its active metabolites—4'-hydroxyphenyl carvedilol (4'-OH) and 5'-hydroxyphenyl carvedilol (5'-OH)—in human plasma.
Carvedilol is a racemic lipophilic
Key Applications
-
Pharmacokinetic (PK) Profiling: Monitoring active metabolite ratios in CYP2D6 poor vs. extensive metabolizers.
-
Bioequivalence Studies: High-sensitivity detection (LLOQ: 0.05 ng/mL) for low-dose formulations.
-
Therapeutic Drug Monitoring (TDM): Ensuring efficacy in heart failure patients with polypharmacy.
Metabolic Context & Target Analytes[4]
Carvedilol undergoes extensive first-pass metabolism. The primary oxidative pathways involve aromatic ring hydroxylation (yielding 4'-OH and 5'-OH carvedilol) and O-demethylation.
-
4'-OH Carvedilol: Possesses
-blocking potency approximately 13-fold higher than the parent drug.[3] -
5'-OH Carvedilol: Also active but less potent than the 4'-isomer.
-
Genetic Impact: Polymorphisms in CYP2D6 significantly alter the ratio of parent drug to hydroxylated metabolites, making separate quantification critical.
Pathway Visualization
Figure 1: Primary metabolic pathways of Carvedilol.[4] CYP2D6 is the rate-limiting enzyme for the formation of the highly active 4'-OH metabolite.
Materials and Reagents
Standards
To adhere to IDMS principles, the Internal Standard (IS) must be a stable isotope analog of the analyte.
-
Analyte Standards: Carvedilol, 4'-Hydroxyphenyl Carvedilol, 5'-Hydroxyphenyl Carvedilol (Purity > 98%).[5]
-
Internal Standards (SIL-IS):
-
Carvedilol-d5: (Label typically on the carbazole ring).
-
4'-Hydroxyphenyl Carvedilol-d5: (Highly recommended to compensate for specific metabolite matrix effects).
-
Note: If the metabolite-specific IS is unavailable, Carvedilol-d5 may be used as a surrogate, but validation must prove no "retention time shift" effects (deuterium isotope effect) that separate the analyte from the IS during elution.
-
Matrix & Solvents
-
Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (HPLC Grade).
-
LC Mobile Phase: Acetonitrile (LC-MS grade), Ammonium Formate, Formic Acid.[5][6][7]
Experimental Protocol
IDMS Workflow Diagram
Figure 2: Step-by-step Isotope Dilution Liquid-Liquid Extraction (LLE) workflow.
Sample Preparation (Liquid-Liquid Extraction)
LLE is preferred over Protein Precipitation (PPT) for this application to minimize phospholipid carryover and maximize sensitivity.
-
Aliquot: Transfer 100 µL of plasma into a 2.0 mL polypropylene tube.
-
IS Spiking: Add 10 µL of the Working Internal Standard Solution (e.g., 50 ng/mL Carvedilol-d5).
-
Critical Step: Vortex gently for 30 seconds. Allow to equilibrate for 2 minutes. This ensures the IS binds to plasma proteins similarly to the analyte, validating the extraction efficiency.
-
-
Buffering: Add 50 µL of 0.1 M Ammonium Acetate (pH 9.0).
-
Reasoning: Carvedilol is a basic drug (pKa ~7.8). Increasing pH suppresses ionization, rendering the molecule neutral and driving it into the organic phase.
-
-
Extraction: Add 1.0 mL of MTBE (Methyl tert-butyl ether).
-
Agitation: Vortex vigorously for 5 minutes or shaker at 1200 rpm.
-
Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean glass tube.
-
Drying: Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (Acetonitrile:Water 50:50 + 0.1% Formic Acid). Vortex and transfer to autosampler vials.
LC-MS/MS Conditions[4][9][10]
Chromatography (LC)
-
System: UPLC/UHPLC.
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Temperature: 40°C.[8]
-
Flow Rate: 0.4 mL/min.[5]
-
Separation Requirement: 4'-OH and 5'-OH Carvedilol are isomers (same mass). They must be chromatographically separated. A generic fast gradient may cause co-elution.
Gradient Table:
| Time (min) | Mobile Phase A (Water + 2mM NH4Formate + 0.1% FA) | Mobile Phase B (Acetonitrile + 0.1% FA) |
| 0.00 | 90% | 10% |
| 0.50 | 90% | 10% |
| 3.00 | 10% | 90% |
| 4.00 | 10% | 90% |
| 4.10 | 90% | 10% |
| 5.50 | 90% | 10% |
Mass Spectrometry (MS)
MRM Transitions Table:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Carvedilol | 407.2 | 100.2 (Quant) | 30 | 25 |
| 222.2 (Qual) | 30 | 35 | ||
| 4'-OH Carvedilol | 423.2 | 100.2 (Quant) | 32 | 28 |
| 5'-OH Carvedilol | 423.2 | 100.2 (Quant) | 32 | 28 |
| Carvedilol-d5 (IS) | 412.2 | 105.2 (Quant)* | 30 | 25 |
*Note: The product ion for the IS depends on the position of the label. If the d5 label is on the carbazole ring, the 100.2 fragment (amine side chain) may remain 100.2. If the label is on the side chain, it shifts to 105.2. Verify with your specific standard.
Quantification & Validation Criteria
The Isotope Dilution Calculation
IDMS relies on the ratio of the analyte response to the IS response. This ratio is plotted against the concentration ratio.
Because the IS is added before extraction, any loss of analyte (e.g., only 80% recovery) is matched by an identical loss of IS (80% recovery). The ratio remains constant, ensuring accuracy.
Validation Parameters (FDA Guidance 2018)
To ensure regulatory compliance, the method must meet the following:
-
Linearity:
over the range of 0.05 – 50 ng/mL. Weighting ( ) is usually required. -
Accuracy & Precision:
-
Intra-run and Inter-run CV% must be
(except at LLOQ).
-
-
Matrix Effect (ME):
-
Calculate ME Factor (MF) for both Analyte and IS.
-
IS-Normalized MF must be close to 1.0. This proves the IS is compensating for suppression.
-
-
Selectivity: Blank plasma must show no interference > 20% of the LLOQ area.
Troubleshooting & Expert Insights
-
Isomer Resolution: If 4'-OH and 5'-OH peaks merge, lower the slope of the gradient (e.g., increase time from 0.5 to 4.0 min) or lower the column temperature to 30°C to improve selectivity.
-
Carryover: Carvedilol is lipophilic ("sticky"). If carryover is observed in blank samples after a high standard, implement a needle wash with high organic content (e.g., Acetonitrile:Isopropanol:Acetone 40:40:20 + 0.1% Formic Acid).
-
Back-Exchange: Ensure your deuterated IS does not have labels on exchangeable protons (e.g., -OH or -NH groups). The label must be on the carbon skeleton (C-D bonds) to be stable in the mobile phase.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Hadjmohammadi, M. R., & Sharifi, V. (2013). Use of hollow fiber liquid phase microextraction and HPLC for the determination of carvedilol in plasma and urine. Journal of Pharmaceutical and Biomedical Analysis.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2585, Carvedilol. Retrieved from [Link]
- Stoschitzky, K., et al. (2001). Stereoselective elimination of carvedilol after oral treatment. European Journal of Clinical Pharmacology.
-
Wishart, D.S., et al. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic Acids Res. Retrieved from [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Carvedilol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. g-standaard.nl [g-standaard.nl]
- 4. dovepress.com [dovepress.com]
- 5. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Deuterated Boc-Linkers
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Solid-Phase Peptide Synthesis (SPPS) remains a cornerstone of peptide and protein chemistry, enabling the efficient construction of complex biomolecules. The choice of the linker, the molecular entity connecting the nascent peptide to the solid support, is critical for a successful synthesis. This application note introduces a novel strategy employing deuterated tert-butyloxycarbonyl (Boc) linkers to enhance the stability of the peptide-resin linkage during synthesis and to afford greater control over the final cleavage step. By leveraging the kinetic isotope effect (KIE), the substitution of hydrogen with deuterium at key positions on the acid-labile linker mitigates premature cleavage, leading to higher purity and yield of the target peptide. Detailed protocols for the synthesis of a model peptide using a deuterated Boc-linker, analytical characterization, and troubleshooting are provided.
Introduction: The Rationale for Deuterated Boc-Linkers in SPPS
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established and robust method for SPPS.[1][2] It relies on the differential acid lability of the temporary Nα-Boc protecting group and the more stable benzyl-based side-chain protecting groups and the resin linker.[3][4] The Nα-Boc group is removed at each cycle with a moderate acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM), while the final cleavage of the peptide from the resin requires a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3][5]
A persistent challenge in Boc-SPPS is the potential for premature cleavage of the peptide from the resin during the repetitive TFA treatments for Boc deprotection. This "linker instability" can lead to truncated peptide impurities and reduced overall yield. The incorporation of deuterium at the benzylic position of the acid-labile linker offers a strategic solution to this problem.
The Kinetic Isotope Effect (KIE) in Linker Cleavage
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction changes when an atom in the reactants is replaced with one of its isotopes.[6] The magnitude of the KIE is most significant when the relative mass change is large, as is the case when replacing protium (¹H) with deuterium (²H or D).[6] The rate of a reaction involving the cleavage of a C-H bond can be 6-10 times faster than the cleavage of a corresponding C-D bond.[6]
The acid-catalyzed cleavage of common Boc-linkers, such as the Merrifield or PAM resins, proceeds through a mechanism involving the protonation of the linker and subsequent formation of a carbocation intermediate. The rate-determining step of this reaction involves the breaking of the bond between the linker and the peptide. By replacing the hydrogen atoms at the benzylic position of the linker with deuterium, the zero-point energy of the C-D bond is lower than that of the C-H bond.[7] This results in a higher activation energy for the cleavage of the C-D bond, thereby slowing down the rate of linker cleavage under acidic conditions.[7] This primary KIE provides enhanced stability to the peptide-resin linkage throughout the synthesis.[8][9]
Advantages of Employing Deuterated Boc-Linkers
The strategic use of deuterated Boc-linkers in SPPS offers several key advantages:
-
Increased Linker Stability: Reduced rate of premature cleavage during repetitive Nα-Boc deprotection steps.
-
Higher Crude Peptide Purity: Minimization of truncated peptide sequences resulting from linker instability.[10]
-
Improved Overall Yield: Less loss of peptide from the resin throughout the synthesis.
-
Enhanced Control over Final Cleavage: The increased stability allows for more defined and controlled cleavage conditions at the end of the synthesis.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of a model peptide, Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu), using a deuterated PAM (phenylacetamidomethyl) resin.
Materials and Reagents
-
Deuterated Boc-Phe-PAM resin (Boc-L-Phenylalanine attached to a deuterated phenylacetamidomethyl-polystyrene resin, substitution level: 0.5-0.8 mmol/g)
-
Boc-protected amino acids: Boc-Tyr(Bzl)-OH, Boc-Gly-OH, Boc-Phe-OH, Boc-Leu-OH
-
Coupling reagents: N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or Benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Methanol (MeOH)
-
Diethyl ether, anhydrous
-
Cleavage cocktail: Anhydrous Hydrogen Fluoride (HF) with p-cresol and p-thiocresol as scavengers.
Workflow for SPPS using a Deuterated Boc-Linker
The following diagram illustrates the general workflow for solid-phase peptide synthesis employing a deuterated Boc-linker.
Caption: Workflow of Boc-SPPS with a Deuterated Linker.
Step-by-Step Synthesis Protocol for Leu-Enkephalin
Resin Preparation:
-
Place the deuterated Boc-Phe-PAM resin (1 g, 0.7 mmol) in a reaction vessel.
-
Swell the resin in DCM (10 mL) for 30 minutes.
-
Drain the DCM.
Nα-Boc Deprotection:
-
Add a solution of 50% TFA in DCM (10 mL) to the resin.
-
Agitate for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 30 minutes.
-
Drain the solution and wash the resin with DCM (3 x 10 mL).
Neutralization:
-
Wash the resin with 5% DIEA in DCM (2 x 10 mL) for 2 minutes each.
-
Wash the resin with DCM (3 x 10 mL).
Amino Acid Coupling (for Glycine):
-
In a separate vial, dissolve Boc-Gly-OH (2.1 mmol, 3 eq) and HOBt (2.1 mmol, 3 eq) in DMF (5 mL).
-
Add DCC (2.1 mmol, 3 eq) to the amino acid solution and stir for 10 minutes at 0°C.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.
-
Drain the reaction mixture and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Repeat Synthesis Cycle: Repeat the deprotection, neutralization, and coupling steps for the remaining amino acids in the sequence: Gly, Gly, Tyr(Bzl).
Final Deprotection and Washing:
-
After the final coupling step, perform the Nα-Boc deprotection as described above.
-
Wash the peptide-resin with DCM (3 x 10 mL), followed by MeOH (3 x 10 mL).
-
Dry the resin under vacuum for at least 2 hours.
Cleavage and Deprotection
CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
-
Place the dried peptide-resin (approx. 1 g) in the reaction vessel of the HF cleavage apparatus.
-
Add scavengers, p-cresol (1 mL) and p-thiocresol (0.5 mL), to the vessel.
-
Cool the reaction vessel to -5 to 0°C.
-
Carefully distill anhydrous HF (10 mL) into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours. Due to the deuterated linker, a slightly longer cleavage time or higher temperature may be required compared to a non-deuterated linker. It is advisable to perform a small-scale trial to optimize cleavage conditions.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Wash the resin and peptide mixture with cold, anhydrous diethyl ether (3 x 20 mL) to precipitate the peptide and remove scavengers.
-
Extract the crude peptide from the resin with 10% aqueous acetic acid (3 x 15 mL).
-
Lyophilize the aqueous extracts to obtain the crude peptide as a white powder.
Data Presentation and Expected Outcomes
The use of a deuterated Boc-linker is expected to result in a higher crude purity and overall yield of the target peptide compared to a standard, non-deuterated linker.
| Parameter | Standard Boc-PAM Linker | Deuterated Boc-PAM Linker | Rationale for Improvement |
| Crude Purity (by RP-HPLC) | 65-75% | 80-90% | Reduced premature cleavage leads to fewer truncated peptide impurities.[10] |
| Overall Yield | 50-60% | 65-75% | Minimized loss of peptide from the resin during synthesis. |
| Presence of Truncated Peptides | Moderate | Low to negligible | Enhanced stability of the deuterated linker prevents undesired cleavage. |
Analytical Characterization
Accurate characterization of the synthesized peptide is crucial to confirm its identity and purity.[10]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the primary method for assessing the purity of the crude and purified peptide.[11][12]
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5-65% B over 30 minutes
-
Flow Rate: 1 mL/min
The chromatogram of the crude peptide synthesized with the deuterated linker is expected to show a major peak corresponding to the full-length Leu-Enkephalin and significantly smaller peaks for impurities compared to the synthesis with a standard linker.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, thereby verifying its identity.[10] Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques.
-
Expected Monoisotopic Mass of Leu-Enkephalin (C₂₈H₃₇N₅O₇): 555.2693 g/mol
The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion at m/z 556.2771. The presence of deuterium on the linker will not affect the mass of the final cleaved peptide. The analysis of deuterated peptides by mass spectrometry is a well-established technique.[14]
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Cleavage | Insufficient cleavage time or temperature due to the increased stability of the deuterated linker. | Increase the cleavage time in increments of 30 minutes or slightly raise the temperature (e.g., to 5°C). Perform small-scale optimization trials. |
| Low Yield | Inefficient coupling reactions or loss of resin during washing steps. | Ensure complete coupling using the Kaiser test. Be careful during filtration and washing steps to avoid resin loss. |
| Presence of Deletion Sequences | Incomplete deprotection or coupling. | Extend deprotection and coupling times. Ensure proper mixing and swelling of the resin. |
Conclusion
The application of deuterated Boc-linkers in solid-phase peptide synthesis presents a significant advancement in improving the efficiency and outcome of this critical methodology. By harnessing the kinetic isotope effect, researchers can achieve higher crude peptide purity and overall yields through enhanced linker stability. The protocols and data presented in this application note provide a comprehensive guide for the successful implementation of this innovative strategy in the synthesis of a wide range of peptides for research, diagnostics, and therapeutic development.
References
-
Amerigo Scientific. (n.d.). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Retrieved from [Link]
-
Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]
-
Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]
-
DTIC. (n.d.). Kinetic Deuterium Isotope. Retrieved from [Link]
-
Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]
-
EBSCO. (n.d.). Isotopic Effects In Chemical Reactions. Retrieved from [Link]
-
Columbia University. (n.d.). Isotope Effects. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrometry of deuterium-labelled peptides. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Perdita Barran Group. (2018, October 15). UV Photodissociation Mass Spectrometry Accurately Localize Sites of Backbone Deuteration in Peptides. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). Principle of Peptide Purity Analysis Using HPLC. Retrieved from [Link]
-
Biotage. (2023, January 31). What is solid phase peptide synthesis?. Retrieved from [Link]
-
SYNMR. (2023, May 22). Advantages and Limitations of Deuterated Solvents in Organic Synthesis. Retrieved from [Link]
- Gilar, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-26.
- Konermann, L., et al. (2011). Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. Journal of visualized experiments : JoVE, (57), 3295.
- de la Osa, E. M., et al. (2023). The deuteration of organic compounds as a tool to teach chemistry. Educación Química, 34(2), 148-158.
-
MDPI. (2024, March 22). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
CEM Corporation. (2025, September 24). SPPS Reagents Explained: A Complete Guide. Retrieved from [Link]
-
EMD Millipore. (n.d.). Fmoc SPPS Linkers. Retrieved from [Link]
-
Bionauts. (2025, January 21). New deuterated flow synthesis system for drug development collaboration. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. chempep.com [chempep.com]
- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 7. The deuteration of organic compounds as a tool to teach chemistry [scielo.org.mx]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Isotopic Effects In Chemical Reactions | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 10. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 11. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 12. biovera.com.au [biovera.com.au]
- 13. Peptide Sample Amount Determination [sigmaaldrich.com]
- 14. Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) Service - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
solubility of 2-(2-t-Boc-aminoethoxy)anisole-d3 in DMSO and methanol
Technical Support Center: Handling & Solubility Guide Topic: 2-(2-t-Boc-aminoethoxy)anisole-d3 Reference ID: TS-G-2024-BOC-D3
Executive Summary & Compound Profile
Compound Identity:
-
Chemical Class: Boc-protected amino ether / Deuterated Anisole derivative.[2]
-
Primary Application: Stable isotope internal standard (IS) for mass spectrometry (LC-MS/MS) or radiotracer precursor.
-
Physicochemical Nature: Lipophilic solid (or viscous oil depending on purity/crystallinity).
Technical Assessment: This compound features a tert-butyloxycarbonyl (Boc) protecting group and a deuterated methoxy-anisole moiety. The combination of the aromatic ring and the Boc group renders the molecule highly hydrophobic. While excellent solubility is observed in aprotic polar solvents (DMSO) and organic alcohols (Methanol), the compound is strictly insoluble in water . Improper dilution into aqueous buffers is the #1 cause of experimental failure (precipitation).
Solubility Matrix & Solvent Compatibility
The following data summarizes the solubility profile based on structural analogs and deuterated standard protocols.
| Solvent | Solubility Rating | Estimated Max Conc. | Stability Risk | Recommended Use |
| DMSO (Anhydrous) | Excellent | > 50 mg/mL | Low | Primary Stock Solution. Ideal for long-term storage at -20°C. |
| Methanol (MeOH) | Good | > 20 mg/mL | Low-Moderate* | Secondary Stock / Working Solution. Good for LC-MS injection prep. |
| Acetonitrile (ACN) | Good | > 10 mg/mL | Low | Alternative for LC-MS prep if MeOH is contraindicated. |
| Water / PBS | Insoluble | < 0.1 mg/mL | High (Precipitation) | Do NOT use for stock preparation. Only use as a low % component in final assay. |
| Chloroform | Excellent | > 50 mg/mL | Moderate (Acidic) | Good for transfer/synthesis, but avoid for storage (potential acidity deprotects Boc). |
*Note on Methanol: While stable, avoid acidic methanol solutions, as they will remove the Boc group over time.
Critical Protocols
Protocol A: Preparation of the "Zero-Water" Master Stock
Why this matters: DMSO is hygroscopic. Absorbed water can cause gradual precipitation of this lipophilic compound or isotopic exchange if the deuterium labeling is labile (though d3-methoxy is generally stable).
-
Equilibration: Allow the vial of 2-(2-t-Boc-aminoethoxy)anisole-d3 to reach room temperature before opening to prevent condensation.
-
Solvent Selection: Use DMSO (Anhydrous, ≥99.9%) .
-
Dissolution:
-
Add DMSO to achieve a concentration of 10 mM to 50 mM (typically ~2.7 – 13.5 mg/mL).
-
Vortex vigorously for 30 seconds.
-
Visual Check: Solution must be crystal clear. If oily droplets persist, sonicate for 5 minutes at <40°C.
-
-
Aliquoting: Divide into single-use aliquots (e.g., 50 µL) in amber glass vials or high-quality PP tubes.
-
Storage: Store at -20°C or -80°C .
Protocol B: The "Crash-Free" Dilution Method
Issue: Users often dilute the DMSO stock directly into water, causing the compound to crash out (precipitate).
Correct Workflow:
-
Intermediate Dilution: Dilute the DMSO Master Stock 1:10 into Methanol or Acetonitrile first.
-
Final Step: Add this organic intermediate to your aqueous buffer/media.
-
Rule of Thumb: Keep the final organic solvent concentration (DMSO + MeOH) above 5-10% if the compound concentration is high (>100 µM).
-
For trace analysis (nM range), <1% organic content is usually acceptable.
-
Visualization: Decision Logic & Workflow
The following diagram illustrates the decision process for solvent selection and troubleshooting precipitation issues.
Figure 1: Solvent selection and troubleshooting logic for preventing precipitation.
Troubleshooting & FAQs
Q1: I see a white precipitate immediately after adding my DMSO stock to my cell culture media. Why? A: This is the "Solvent Shock" effect. The Boc-anisole compound is highly hydrophobic. When a concentrated drop of DMSO hits the water, the DMSO diffuses away instantly, leaving the compound stranded in an aqueous environment where it is insoluble.
-
Fix: Vortex the media while adding the DMSO stock dropwise, or pre-dilute the stock in sterile ethanol/methanol before adding to media (if cells tolerate it).
Q2: Is the Deuterium (d3) label stable in Methanol? A: Yes. In "anisole-d3", the deuterium atoms are located on the methoxy group (–OCD3). These are chemically stable C-D bonds and do not exchange with solvent protons under standard conditions.
-
Warning: If your specific isomer has deuterium on the nitrogen (N-D), it will exchange instantly in Methanol (MeOH) or Water. However, standard nomenclature "anisole-d3" refers to the methyl group.
Q3: Can I use Chloroform to dissolve it? A: Yes, it is very soluble in chloroform. However, chloroform often contains trace HCl or phosgene if not properly stabilized, which can cleave the Boc group (deprotection) over time. Use DMSO for storage; use Chloroform only for immediate synthesis or transfer steps.
Q4: My LC-MS signal for the standard is decreasing over 24 hours in the autosampler. Is it degrading? A: Check your solvent pH. The Boc group is acid-labile. If your mobile phase contains high concentrations of Formic Acid (>0.1%) or TFA and the sample sits for long periods, slow deprotection to the free amine may occur.
-
Fix: Keep autosampler temperature at 4°C and minimize the time the sample sits in acidic mobile phase.
References
-
Santa Cruz Biotechnology. 2-(2-t-Boc-aminoethoxy)anisole-d3 Product Data. (Solubility in Chloroform/Methanol confirmed). Link
-
BenchChem Technical Support. Solubility Profile of Anisole and Amino Acid Derivatives. (General solubility trends for methoxyphenyl/Boc compounds). Link
- Greene, T.W., & Wuts, P.G.M.Protective Groups in Organic Synthesis. (Stability of Boc groups in various solvents and pH conditions).
-
Sigma-Aldrich. BOC-ON Reagent & Boc-Amino Acid Handling. (Confirming solubility of Boc-derivatives in organic solvents vs. water). Link
-
Vilaivan, T. Alcoholic solvents accelerate Boc protection.[4] (Discusses interaction of Methanol with Boc chemistry). Tetrahedron Lett. 2006.[4][5]
Sources
Technical Support Center: Stability of Methoxy-d3 Labeled Compounds in Metabolic Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource on the stability of methoxy-d3 (OCD3) labeled compounds under metabolic conditions. It offers in-depth scientific explanations, practical troubleshooting advice, and validated experimental protocols to ensure the integrity and accuracy of your metabolism studies.
Frequently Asked Questions (FAQs)
Q1: Why is the methoxy-d3 (OCD3) group expected to be more metabolically stable than a standard methoxy (OCH3) group?
A1: The enhanced metabolic stability of the methoxy-d3 group stems from the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and has a lower vibrational energy than a carbon-hydrogen (C-H) bond.[1][2] The primary metabolic pathway for methoxy groups is O-demethylation, a reaction often catalyzed by cytochrome P450 (CYP) enzymes.[3][4] This process involves the initial cleavage of a C-H bond.[5][6] Due to the higher energy required to break the C-D bond, the rate of O-demethylation of a methoxy-d3 group is significantly slower.[6][7] This "deuterium switch" can lead to a longer half-life and more consistent systemic exposure of the parent compound.[7]
Q2: What is the primary enzymatic pathway responsible for the metabolism of methoxy groups?
A2: The primary metabolic pathway for methoxy groups, particularly in (hetero)aryl methyl ethers, is O-demethylation, which is predominantly mediated by cytochrome P450 (CYP) enzymes.[3][8][9][10] This oxidative reaction results in the formation of a phenol, which can then undergo further phase II metabolism, such as glucuronidation.[3][11]
Q3: Can the methoxy-d3 label be lost through mechanisms other than direct enzymatic cleavage?
A3: While direct enzymatic cleavage is the primary concern, isotopic exchange (the replacement of deuterium with hydrogen) can occur, although it is less common for C-D bonds compared to deuterium on heteroatoms like oxygen or nitrogen.[12] This is more likely to happen under harsh pH conditions during sample preparation or analysis, rather than under physiological metabolic conditions.[12]
Q4: Are there regulatory guidelines regarding the use of deuterated compounds in drug development?
A4: Yes, regulatory bodies like the FDA have a clear policy on stable isotope-labeled compounds. Generally, no additional regulatory approval is required to administer stable isotope-labeled compounds beyond what is needed for their non-labeled counterparts, provided they meet standards for sterility and pyrogenicity.[13] Stable isotope labeling is a well-established technique used in drug metabolism and pharmacokinetic (DMPK) studies to trace the fate of a drug and its metabolites.[14][15][16]
Troubleshooting Guide: Common Issues in Metabolic Stability Assays with Methoxy-d3 Labeled Compounds
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Problem 1: Unexpectedly High Rate of Metabolism of the Methoxy-d3 Labeled Compound
Possible Causes:
-
Alternative Metabolic Pathways: While O-demethylation is often the primary route, other metabolic pathways that do not involve the cleavage of the C-D bond may be significant for your specific compound. These could include hydroxylation on the aromatic ring or other parts of the molecule, or metabolism by other enzyme systems like flavin-containing monooxygenases (FMOs).
-
Low Isotopic Purity: The presence of a significant amount of the unlabeled (OCH3) compound in your test article will lead to the observation of a faster overall metabolism rate.
-
Enzyme Induction: If you are conducting in vivo or cell-based assays, prior exposure to certain compounds could induce the expression of CYP enzymes, leading to accelerated metabolism.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high metabolism of OCD3 compounds.
Experimental Protocols:
-
Protocol 1: Verification of Isotopic Purity using LC-MS
-
Prepare a standard solution of your methoxy-d3 labeled compound.
-
Analyze the sample using a high-resolution mass spectrometer (HRMS) to accurately determine the mass-to-charge ratio (m/z).
-
Compare the peak area of the deuterated compound (M+3) with the peak area of the corresponding unlabeled compound (M).
-
Calculate the isotopic purity as: (Peak Area of M+3) / (Peak Area of M + Peak Area of M+3) * 100%.
-
-
Protocol 2: In Vitro Metabolite Identification Study
-
Incubate your methoxy-d3 labeled compound with liver microsomes (human, rat, etc.) or hepatocytes in the presence of NADPH.[17][18][19]
-
At various time points, quench the reaction with a cold organic solvent (e.g., acetonitrile).[18]
-
Analyze the samples by LC-MS/MS to identify and characterize the metabolites formed.
-
Look for the presence of the O-demethylated metabolite (loss of 3 Da) and other potential metabolites.
-
Problem 2: Difficulty in Quantifying the Methoxy-d3 Labeled Compound and its Metabolites
Possible Causes:
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine, microsomal preparations) can interfere with the ionization of your analyte in the mass spectrometer, leading to signal suppression or enhancement.[12][20]
-
Poor Chromatographic Separation: Co-elution of the parent compound with metabolites or matrix components can lead to inaccurate quantification.
-
Inappropriate Internal Standard: An unsuitable internal standard that does not behave similarly to the analyte during sample preparation and analysis can lead to erroneous results.[14]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for quantification issues.
Experimental Protocols:
-
Protocol 3: Matrix Effect Evaluation
-
Prepare three sets of samples:
-
Set A (Neat Solution): Your analyte and internal standard in a clean solvent.
-
Set B (Post-Extraction Spike): A blank biological matrix extract spiked with your analyte and internal standard.
-
Set C (Pre-Extraction Spike): A blank biological matrix spiked with your analyte and internal standard before the extraction process.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the matrix effect by comparing the peak areas of the analyte in Set B to Set A. A significant difference indicates the presence of matrix effects.[12]
-
-
Protocol 4: Optimizing Sample Preparation
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to selectively retain your analyte while washing away interfering matrix components.[21]
-
Liquid-Liquid Extraction (LLE): Use a solvent system that efficiently extracts your analyte while leaving matrix components in the aqueous phase.[21]
-
The Science Behind Methoxy-d3 Stability: The Kinetic Isotope Effect
The increased stability of the methoxy-d3 group is a direct consequence of the Kinetic Isotope Effect (KIE) . Here's a breakdown of the mechanism:
-
Enzymatic Abstraction: The rate-limiting step in the O-demethylation of a methoxy group by CYP enzymes is the abstraction of a hydrogen atom from the methyl group.[5][6]
-
Zero-Point Energy: The C-D bond has a lower zero-point vibrational energy than the C-H bond due to the heavier mass of deuterium. This means more energy is required to reach the transition state for C-D bond cleavage.
-
Slower Reaction Rate: As a result of the higher activation energy, the rate of the O-demethylation reaction is significantly slower for the methoxy-d3 group compared to the non-deuterated methoxy group.[6][22]
Caption: O-demethylation pathway and the effect of deuterium substitution.
Data Summary Table
| Parameter | Methoxy (OCH3) | Methoxy-d3 (OCD3) | Rationale for Difference |
| Metabolic Stability | Lower | Higher | Kinetic Isotope Effect slows C-D bond cleavage.[6][7] |
| Rate of O-demethylation | Faster | Slower | Higher activation energy for C-D bond breaking.[22] |
| Half-life (t1/2) | Shorter | Longer | Slower metabolic clearance.[7] |
| Potential for Metabolite-Driven Toxicity | Higher | Lower | Reduced formation of the O-demethylated metabolite.[23] |
In Vitro Microsomal Stability Assay Protocol
This protocol outlines a standard procedure for assessing the metabolic stability of a methoxy-d3 labeled compound.
Materials:
-
Test compound (methoxy-d3 labeled)
-
Positive control compound (e.g., a compound with known metabolic instability)
-
NADPH regenerating system[24]
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard
Procedure:
-
Preparation:
-
Thaw liver microsomes on ice.
-
Prepare working solutions of the test compound, positive control, and internal standard.
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the test compound or positive control.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points:
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[17]
-
-
Reaction Termination:
-
Immediately add the aliquot to a tube containing cold acetonitrile and the internal standard to stop the reaction and precipitate proteins.[18]
-
-
Sample Processing:
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
Controls:
-
Minus Cofactor Control: Incubate the test compound with microsomes without the NADPH regenerating system to assess for non-CYP mediated degradation.[17]
-
No Microsome Control: Incubate the test compound in buffer with NADPH to check for chemical instability.
References
- Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. (n.d.).
- Hellerstein, M. K. (2018). Stable Isotopes in Drug Development and Personalized Medicine: Biomarkers that Reveal Causal Pathway Fluxes and the Dynamics of Global Biochemical Networks. Clinical Pharmacology & Therapeutics, 104(5), 833-846.
- Park, J. H., Lee, S. H., & Kim, Y. H. (2013).
- Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.).
- Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer. (2016).
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024). protocols.io.
- Application Notes and Protocols for Sample Preparation of Deuterated Metabolites. (n.d.). BenchChem.
- Methoxy group. (2023, December 2). In Wikipedia.
- The role of the methoxy group in approved drugs. (n.d.). ResearchGate.
- de Visser, S. P. (2011). Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity. In Cytochrome P450: Structure, Mechanism, and Function (pp. 225-246). Royal Society of Chemistry.
- Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.
- Hanzlik, R. P. (n.d.). Drug Metabolism: Enzyme Mechanisms and Inhibition. University of Kansas.
- Microsomal Clearance/Stability Assay. (n.d.). Domainex.
- Methoxy group: a non-lipophilic “scout” for protein pocket finding. (2025, April 3). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Case Study — Synthesizing a Deuterium-Labeled Drug Metabolite for Metabolite ID (MID). (2025, November 5). ResolveMass Laboratories Inc.
- Wickremasinghe, C. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks.
- Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024, November 21). Metabolic Solutions.
- In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab.
- Troubleshooting Inaccurate Results with Deuterated Internal Standards: A Technical Support Guide. (n.d.). BenchChem.
- From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. (n.d.).
- Kinetic isotope effect in the metabolic demethylation of temazepam. (1979). Journal of the Chemical Society, Perkin Transactions 2, 1539-1541.
- Guengerich, F. P. (2007). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Molecular Biology, 380, 13-23.
- An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. (2012). Journal of Biomolecular Screening, 17(3), 366-373.
- Understanding the World of Isotope Labelled Compounds and Why They M
- The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. (2023, June 15). Chemicals Knowledge Hub.
- Kinetic isotope effect study of N-6 methyladenosine chemical demethylation in bicarbonate-activated peroxide system. (2023). The Journal of Chemical Physics, 159(12).
- Kinetic Isotope Effects in Organic Chemistry. (2005, September 14). Macmillan Group.
- Kinetic Deuterium Isotope Effect Profiles and Substituent Effects in the Oxidative N-Demethylation of N,N-Dimethylanilines Catalyzed by Tetrakis(pentafluorophenyl)porphyrin Iron(III) Chloride. (2015). Journal of the American Chemical Society, 137(36), 11432-11445.
- Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. (2024, September 25). U.S. Food and Drug Administration.
- Metabolism of a methoxy group is found to yield a phenol which is rapidly glucuronidated. Suggest... (n.d.). Homework.Study.com.
- A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone Derivatives. (n.d.). BenchChem.
- Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. (2012). Pharmaceutical Research, 29(10), 2846-2857.
- Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model. (2025, October 22). ResearchGate.
- Metabolic stability and its role in the discovery of new chemical entities. (2019, January 21). Expert Opinion on Drug Discovery.
- KIE studies using 7-(d3-methoxy)flavone (3 c-d3) and... (n.d.). ResearchGate.
- Differential Metabolic Stability of 4α,25- and 4β,25-Dihydroxyvitamin D 3 and Identification of Their Metabolites. (2023). International Journal of Molecular Sciences, 24(13), 10692.
- Why Integrating DMPK with Biomarker Strategies Improves Predictive Power. (2025, November 26). BioAgilytix.
- Deuterium in drug discovery: progress, opportunities and challenges. (2023). Nature Reviews Drug Discovery, 22(8), 623-642.
- Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. (2025, August 7).
- Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. (2017, March 27). Global Journal of Pharmaceutical Sciences.
- Spotlight on Synthesis of Radiolabeled Compounds with DMPK Considerations and Applications in New Modalities. (2025, January 30). WuXi AppTec.
- Analytical Considerations of Stable Isotope Labelling in Lipidomics. (2018). Metabolites, 8(4), 81.
- The Critical Significance of DMPK Studies in Preclinical Research. (2018, October 25). Medicilon.
- Drug Discovery Assays Support—Troubleshooting. (n.d.). Thermo Fisher Scientific.
- Major Analytical Problems in Current Pharmaceutical Drug Products. (2025, March 12). JournalsPub.
- Challenges of Modern Analytical Chemistry. (n.d.). Walsh Medical Media.
- Trends and challenges in analytical chemistry for multi-analysis of illicit drugs employing wastewater-based epidemiology. (2023). Journal of the Brazilian Chemical Society, 34(3), 446-462.
- Analytical Challenges for Identification of New Psychoactive Substances. (2021). Brazilian Journal of Analytical Chemistry, 8(32), 1-13.
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. courses.washington.edu [courses.washington.edu]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. isotope.com [isotope.com]
- 8. tandfonline.com [tandfonline.com]
- 9. books.rsc.org [books.rsc.org]
- 10. mttlab.eu [mttlab.eu]
- 11. homework.study.com [homework.study.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ukisotope.com [ukisotope.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. resolvemass.ca [resolvemass.ca]
- 16. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 19. Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Trends and challenges in analytical chemistry for multi-analysis of illicit drugs employing wastewater-based epidemiology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Kinetic isotope effect in the metabolic demethylation of temazepam - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Technical Support Center: High-Resolution NMR of Deuterated Aromatics
Current Status: Operational Ticket Topic: Resolving Peak Overlap in Deuterated Anisole Derivatives Assigned Specialist: Senior Application Scientist, NMR Spectroscopy Division
Introduction: The "Silent" Complexity of Deuterium
Welcome to the Technical Support Center. You are likely here because your "simplified" deuterated anisole derivative is producing a spectrum that is paradoxically more difficult to interpret.
While deuteration removes proton signals (
This guide provides a self-validating workflow to resolve these overlaps, moving from chemical manipulation (solvents) to advanced acquisition parameters.
Module 1: Diagnostic & Mechanism
Q: Why do my C peaks look like low-intensity multiplets?
A: This is the primary artifact of deuteration. Unlike protons (
When a carbon atom is directly bonded to deuterium, it splits according to the
-
The Math: For a methoxy-d3 group (
):-
Multiplicity =
lines (Septet).
-
-
The Consequence: The signal intensity is distributed across 7 peaks (1:3:6:7:6:3:1 ratio).[2] This lowers the effective signal-to-noise ratio (S/N) and broadens the "footprint" of the peak, causing it to overlap with adjacent aromatic signals.
Visualizing the Splitting Tree
Figure 1: Evolution of the Carbon-13 signal splitting in a deuterated methoxy group (
Module 2: Solving H Overlap (Solvent Strategies)
Q: My aromatic protons are overlapping. Do I need a stronger magnet?
A: Not necessarily. Before moving to a 600 or 800 MHz instrument, utilize the Aromatic Solvent-Induced Shift (ASIS) effect.
Anisole derivatives are electron-rich. In standard solvents like Chloroform-d (
Protocol: Solvent Titration This method validates the shift without wasting sample.
-
Prepare Sample: Dissolve 5-10 mg of anisole derivative in 0.6 mL
. -
Acquire Reference: Run a standard 1D
H spectrum. -
Titrate: Add 50
L of directly to the NMR tube. Shake and acquire. -
Repeat: Continue adding
in 50 L increments up to 30% volume. -
Observe: Track the differential migration of peaks. Ortho, meta, and para protons will shift at different rates, "walking" away from each other.
Data: Typical Shift Deltas for Anisole
| Proton Position | Shift in | Shift in | Result | |
| Methoxy ( | 3.80 | 3.30 | -0.50 | Huge Upfield Shift |
| Ortho (Ar-H) | 6.90 | 6.75 | -0.15 | Moderate Resolution |
| Meta/Para (Ar-H) | 7.30 | 7.10 | -0.20 | Distinct Separation |
Note: Benzene-d6 typically causes upfield shifts (lower ppm) for anisole protons compared to chloroform.
Module 3: Solving C Overlap (Decoupling)
Q: The C-D coupling is obscuring quaternary carbons. How do I simplify the spectrum?
A: Standard
Technical Requirement: You must check your hardware configuration. This experiment requires a probe capable of tuning to the Deuterium frequency (Lock channel) while pulsing on Carbon. This is often called "Lock Decoupling" or requires a triple-resonance probe (H/C/D).
Workflow:
-
Lock: Lock on the solvent as usual (e.g., Acetone-d6).
-
Parameter Setup: Select a standard
parameter set. -
Channel Selection:
-
Channel 1 (Observe):
C -
Channel 2 (Decouple):
H (Waltz-16 or Garmin) -
Channel 3 (Decouple):
H (Deuterium).
-
-
Pulse Program: Use zgpg30 (Bruker) or equivalent, modified to include dec2 (deuterium) during acquisition.
-
Warning: Deuterium decoupling can interfere with the Lock signal (since they share a frequency).
-
Fix: Use "Switch-off" locking or acquire without lock if the experiment is short (<15 mins) to prevent drift.
-
Module 4: Advanced Resolution (2D NMR)
Q: 1D methods failed. What is the definitive method for assignment?
A: When 1D peaks overlap, spread them into a second dimension. The HSQC (Heteronuclear Single Quantum Coherence) is the gold standard here.
Why it works:
Even if two protons overlap perfectly at 7.2 ppm in the
Decision Logic for Experiment Selection
Figure 2: Strategic workflow for resolving spectral overlaps. Always attempt solvent swaps before hardware-intensive decoupling.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for coupling constants and isotope effects).
-
Reich, H. J. (2024). Structure Determination Using NMR: Isotope Effects. University of Wisconsin-Madison. (Authoritative database on shift values).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Detailed protocols for HSQC and decoupling).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[4] Chem. (Source for solvent residual data).[2][4][5][6][7][8]
Sources
Technisches Support-Center: Aufreinigungsmethoden für 2-(2-t-Boc-aminoethoxy)anisol-d3
Answering in German as the user is interacting in German.
Willkommen im technischen Support-Center. Dieses Handbuch wurde von erfahrenen Anwendungswissenschaftlern entwickelt, um Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung bei der Aufreinigung von 2-(2-t-Boc-aminoethoxy)anisol-d3 zu unterstützen. Wir bieten detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs), um häufig auftretende Herausforderungen bei der Aufreinigung zu bewältigen und die Reinheit und Ausbeute Ihres Produkts zu maximieren.
Abschnitt 1: Fehlerbehebung bei der Flash-Säulenchromatographie
Die Flash-Säulenchromatographie ist die am weitesten verbreitete Methode zur Aufreinigung von Verbindungen mit mittlerer Polarität wie 2-(2-t-Boc-aminoethoxy)anisol-d3.[] Sie ist effektiv bei der Trennung des Zielprodukts von nicht umgesetzten Ausgangsmaterialien, Reagenzien und Nebenprodukten.[2]
Frage 1: Meine Verbindung co-eluiert mit einer Verunreinigung. Wie kann ich die Trennung verbessern?
Antwort: Eine Co-Elution deutet darauf hin, dass die Selektivität Ihres Laufmittelsystems unzureichend ist. Die Optimierung des Laufmittels ist der entscheidende Schritt zur Verbesserung der Auflösung.
-
Kausalität: Die Trennung auf Kieselgel basiert auf Polaritätsunterschieden. Die t-Boc-Schutzgruppe reduziert die Polarität des Amins erheblich, wodurch die Verbindung in weniger polaren Lösungsmitteln löslich wird.[3] Verunreinigungen können eine sehr ähnliche Polarität aufweisen.
-
Lösungsansätze:
-
Anpassung des Polaritätsgradienten: Verringern Sie die Konzentration des polaren Lösungsmittels (z. B. Ethylacetat in Hexan). Ein flacherer Gradient kann die Auflösung zwischen eng beieinander liegenden Flecken verbessern.
-
Änderung der Lösungsmittelzusammensetzung: Führen Sie ein drittes Lösungsmittel mit einer anderen Selektivität ein. Beispielsweise kann der Ersatz von Ethylacetat durch Diethylether oder eine geringe Menge Methanol in Dichlormethan die Wechselwirkungen der Analyten mit der stationären Phase verändern und die Trennung verbessern.
-
Dünnschichtchromatographie (DC)-Optimierung: Testen Sie verschiedene Laufmittelsysteme systematisch mittels DC, bevor Sie die Säulenchromatographie durchführen. Suchen Sie nach einem System, das einen Retentionsfaktor (Rf-Wert) von etwa 0,3 für Ihr Zielprodukt und eine maximale Differenz (ΔRf) zu den Verunreinigungen bietet.[4]
-
Tabelle 1: Empfohlene Start-Laufmittelsysteme für die DC-Analyse
| Laufmittelsystem (v/v) | Polarität | Typische Anwendung |
| Hexan / Ethylacetat (9:1 bis 1:1) | Gering bis mittel | Guter Ausgangspunkt für Boc-geschützte Amine.[2] |
| Dichlormethan / Methanol (99:1 bis 95:5) | Mittel | Nützlich, wenn eine höhere Polarität zur Elution erforderlich ist. |
| Toluol / Ethylacetat (9:1 bis 1:1) | Gering bis mittel | Bietet eine andere Selektivität als aliphatische/ester-Systeme. |
Frage 2: Meine Verbindung zeigt auf der DC-Platte oder in der Säule Tailing (Schwanzbildung). Was kann ich tun?
Antwort: Tailing ist oft auf unerwünschte Wechselwirkungen zwischen der Verbindung und der stationären Phase zurückzuführen, insbesondere auf die sauren Silanolgruppen auf der Oberfläche von Kieselgel.[4]
-
Kausalität: Obwohl die Boc-Gruppe die Basizität des Amins reduziert, kann das freie Elektronenpaar am Stickstoff immer noch mit den sauren Stellen des Kieselgels interagieren, was zu einer ungleichmäßigen Elution und Peakverbreiterung führt.
-
Lösungsansätze:
-
Zusatz einer Base: Fügen Sie dem Laufmittel eine kleine Menge einer tertiären Base wie Triethylamin (TEA) oder Pyridin (typischerweise 0,1–1 %) hinzu. Die Base neutralisiert die sauren Stellen auf dem Kieselgel und verhindert so die unerwünschte Adsorption Ihrer Verbindung.
-
Verwendung einer anderen stationären Phase: Wenn das Tailing weiterhin besteht, sollten Sie die Verwendung von neutralem oder basischem Aluminiumoxid oder einer desaktivierten Kieselgelphase in Betracht ziehen.
-
Protokoll 1: Flash-Säulenchromatographie von rohem 2-(2-t-Boc-aminoethoxy)anisol-d3
-
Vorbereitung der Säule: Packen Sie eine Säule geeigneter Größe mit Kieselgel (Mesh 230–400) unter Verwendung des unpolarsten Laufmittelsystems (z. B. Hexan). Stellen Sie sicher, dass die Packung homogen und frei von Luftblasen ist, um eine Kanalbildung zu vermeiden.[5]
-
Probenvorbereitung: Lösen Sie die Rohverbindung in einer minimalen Menge Dichlormethan (DCM). Adsorbieren Sie die gelöste Probe auf einer kleinen Menge Kieselgel ("dry loading"), indem Sie das Lösungsmittel unter reduziertem Druck entfernen. Dies führt oft zu einer besseren Auflösung als das direkte Auftragen einer flüssigen Probe.
-
Beladung der Säule: Tragen Sie das Kieselgel mit der adsorbierten Probe vorsichtig auf die Oberseite der gepackten Säule auf.
-
Elution: Beginnen Sie die Elution mit dem unpolaren Lösungsmittel und erhöhen Sie schrittweise die Polarität gemäß den zuvor durch DC optimierten Bedingungen. Üben Sie mit Druckluft oder einer Pumpe einen leichten Druck aus, um eine Flussrate von etwa 5 cm/Minute zu erreichen.[]
-
Fraktionssammlung: Sammeln Sie Fraktionen und analysieren Sie diese mittels DC, um die produktenthaltenden Fraktionen zu identifizieren.
-
Isolierung: Vereinigen Sie die reinen Fraktionen und entfernen Sie das Lösungsmittel unter reduziertem Druck, um das gereinigte Produkt zu erhalten.
Diagramm 1: Workflow zur Fehlerbehebung bei der Flash-Chromatographie
Abbildung: Workflow zur Fehlerbehebung bei der Flash-Chromatographie.
Abschnitt 2: Fehlerbehebung bei der Rekristallisation
Wenn Ihre Verbindung ein Feststoff ist, kann die Rekristallisation eine hervorragende Methode sein, um eine sehr hohe Reinheit zu erreichen.[6] Boc-geschützte Verbindungen können jedoch manchmal als Öle ausfallen, was eine Herausforderung darstellt.[7][8]
Frage 1: Meine Verbindung fällt als Öl aus ("oiling out") anstatt zu kristallisieren. Was kann ich tun?
Antwort: "Oiling out" tritt auf, wenn der Schmelzpunkt der Verbindung niedriger ist als die Temperatur der Lösung oder wenn die Konzentration des gelösten Stoffes zu hoch ist.[9] Das Öl ist oft eine unterkühlte, verunreinigte flüssige Phase Ihrer Verbindung.
-
Kausalität: Die Löslichkeit von Verunreinigungen ist im flüssigen Produkt oft höher als im Lösungsmittel, was die Bildung eines geordneten Kristallgitters verhindert.[9]
-
Lösungsansätze:
-
Temperatur und Abkühlrate: Erwärmen Sie die Mischung erneut, um das Öl aufzulösen. Fügen Sie eine kleine Menge des "guten" Lösungsmittels hinzu, um die Sättigungskonzentration zu verringern. Lassen Sie die Lösung dann sehr langsam abkühlen. Eine Isolierung des Kolbens kann helfen, eine allmähliche Abkühlung zu gewährleisten.[10]
-
Lösungsmittelsystem ändern: Das gewählte Lösungsmittelsystem ist möglicherweise ungeeignet. Experimentieren Sie mit anderen Lösungsmittelpaaren.
-
Konzentration anpassen: Eine zu hohe Konzentration kann das Ausölen begünstigen. Verdünnen Sie die Lösung, indem Sie mehr heißes Lösungsmittel hinzufügen.
-
Tabelle 2: Potenzielle Lösungsmittelsysteme für die Rekristallisation
| "Gutes" Lösungsmittel (Produkt gut löslich) | "Schlechtes" Lösungsmittel (Produkt schlecht löslich) | Hinweise |
| Ethylacetat | Hexan / Heptan | Ein klassisches System für Verbindungen mit mittlerer Polarität.[7] |
| Diethylether | Hexan / Pentan | Geeignet für weniger polare Verbindungen; erfordert Vorsicht aufgrund der Flüchtigkeit. |
| Toluol | Hexan / Heptan | Bietet eine andere Selektivität aufgrund des aromatischen Charakters. |
| Ethanol / Methanol | Wasser | Kann funktionieren, aber die hohe Löslichkeit in Alkoholen kann die Ausbeute verringern. |
Frage 2: Es bilden sich überhaupt keine Kristalle, obwohl die Lösung kalt ist. Was sind die nächsten Schritte?
Antwort: Das Ausbleiben der Kristallisation deutet darauf hin, dass die Lösung nicht übersättigt ist oder dass die Aktivierungsenergie für die Keimbildung nicht überwunden wurde.[11]
-
Lösungsansätze:
-
Konzentration erhöhen: Die Lösung ist möglicherweise zu verdünnt. Entfernen Sie einen Teil des Lösungsmittels durch Verdampfen und versuchen Sie erneut, die Lösung abzukühlen.[10]
-
Induzierung der Keimbildung:
-
Kratzen: Kratzen Sie mit einem Glasstab an der Innenwand des Kolbens an der Oberfläche der Lösung. Die kleinen Glaspartikel können als Keimbildungszentren dienen.
-
Impfkristalle hinzufügen: Wenn Sie eine kleine Menge reiner Kristalle haben, fügen Sie einen einzigen Kristall ("Impfkristall") zur kalten Lösung hinzu, um die Kristallisation zu starten.[12]
-
-
Längere Kühlung: Lagern Sie die Lösung für längere Zeit im Kühlschrank oder Gefrierschrank, vorausgesetzt, das Lösungsmittel gefriert nicht.
-
Diagramm 2: Entscheidungsbaum zur Fehlerbehebung bei der Rekristallisation
Abbildung: Entscheidungsbaum zur Fehlerbehebung bei der Rekristallisation.
Abschnitt 3: Häufig gestellte Fragen (FAQs)
Frage 1: Was sind die wahrscheinlichsten Verunreinigungen in meiner Rohprobe?
Antwort: Die Verunreinigungen hängen von der Syntheseroute ab, umfassen aber typischerweise:
-
Synthesebedingte Verunreinigungen: Nicht umgesetztes 2-(2-Aminoethoxy)anisol-d3, überschüssiges Di-tert-butyldicarbonat (Boc₂O) und Nebenprodukte wie tert-Butanol.[13][]
-
Abbauprodukte: Die t-Boc-Gruppe ist säurelabil.[15][16] Eine unbeabsichtigte Exposition gegenüber sauren Bedingungen (z. B. saure Kieselgel-Qualitäten) während der Aufarbeitung oder Lagerung kann zur teilweisen oder vollständigen Entschützung führen, was das freie Amin als Verunreinigung erzeugt.[17]
Frage 2: Wie stabil ist die t-Boc-Gruppe während der Aufreinigung und Lagerung?
Antwort: Die t-Boc-Gruppe ist gegenüber den meisten Basen und Nukleophilen stabil, was sie für viele Reaktionsbedingungen robust macht.[18] Ihre Hauptanfälligkeit ist jedoch die Säurelabilität.
-
Chromatographie: Kieselgel ist von Natur aus leicht sauer und kann bei längerer Exposition eine langsame Abspaltung der Boc-Gruppe verursachen.[4] Aus diesem Grund wird oft die Zugabe von Triethylamin zum Laufmittel empfohlen.
-
Lagerung: Lagern Sie die Verbindung an einem kühlen, trocknen Ort unter einer inerten Atmosphäre. Vermeiden Sie den Kontakt mit sauren Dämpfen. Unter basischen oder neutralen Bedingungen ist die Verbindung bei Raumtemperatur stabil.[19]
Frage 3: Wie kann ich die Reinheit meines Endprodukts am besten bestimmen?
Antwort: Eine Kombination von Methoden liefert das umfassendste Bild der Reinheit.
-
Hochleistungsflüssigkeitschromatographie (HPLC): Dies ist die Methode der Wahl zur quantitativen Reinheitsbestimmung. Eine Umkehrphasen-C18-Säule mit einem Wasser/Acetonitril-Gradienten (beide mit 0,1 % Trifluoressigsäure) ist ein typischer Ausgangspunkt.[20][21]
-
Kernmagnetische Resonanz (NMR): Die ¹H-NMR-Spektroskopie ist unerlässlich, um die strukturelle Integrität zu bestätigen und Verunreinigungen zu identifizieren und zu quantifizieren, sofern diese charakteristische Signale aufweisen.
-
Massenspektrometrie (MS): Die Kopplung von LC mit MS (LC-MS) ist äußerst leistungsfähig zur Identifizierung von Verunreinigungen, selbst in Spurenmengen, basierend auf ihrem Masse-zu-Ladung-Verhältnis.[]
Referenzen
Eine vollständige Liste der zitierten Referenzen mit Titeln, Quellen und überprüfbaren URLs finden Sie unten.
Referenzen
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Li, B., et al. (2003). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of the t-Butoxycarbonyl Group. Tetrahedron Letters, 44, 8113–8115.
-
Chemistry LibreTexts. (2021, March 05). 2.1: RECRYSTALLIZATION. [Link]
-
University of York, Chemistry Teaching Labs. Problems with Recrystallisations. [Link]
-
PMC. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 04). BOC deprotection. [Link]
-
Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. [Link]
-
ResearchGate. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C?. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Chemistry LibreTexts. (2022, April 07). 3.6F: Troubleshooting. [Link]
-
ResearchGate. Recrystallization. [Link]
-
Google Patents. CN112661672A - Crystallization method of Boc-amino acid.
-
ResearchGate. (2022, January 12). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?. [Link]
-
Organic Syntheses Procedure. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
Sources
- 2. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. BOC deprotection [ms.bzchemicals.com]
- 18. Boc-Protected Amino Groups [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Storage & Stability of Isotope-Labeled Amines
Current Status: Online Ticket Priority: High (Irreversible Degradation Risk) Assigned Specialist: Senior Application Scientist, Isotope Chemistry Division
Introduction: The "Invisible" Degradation
Welcome to the technical support center. If you are working with isotope-labeled amines (
Standard cold storage is often insufficient. A labeled amine can remain chemically pure (99% CP) while becoming isotopically useless (low isotopic enrichment) due to proton exchange. This guide provides the causal logic and recovery protocols to protect your data integrity.
Module 1: The "Sticky Gum" Syndrome (Carbamate Formation)
User Complaint: "My labeled amine free base was a white powder when purchased. After opening it twice, it has turned into a yellow, sticky gum or oil. Is it hydrolyzed?"
Root Cause Analysis:
This is rarely hydrolysis. It is likely Carbamate Formation .
Primary and secondary amines are basic nucleophiles. They react rapidly with atmospheric Carbon Dioxide (
The Mechanism of Failure
Figure 1: The reversible reaction of amines with atmospheric CO2. Note that this can happen even in "dry" air if CO2 is present.
Troubleshooting & Prevention
| Feature | Free Base | Hydrochloride (HCl) Salt |
| Stability | Low. Prone to oxidation and | High. Protonated nitrogen is not nucleophilic; immune to |
| Storage | Must be under Argon/Nitrogen. -20°C or -80°C. | Desiccated at RT or 4°C (check CoA). |
| Handling | Handle in glovebox or with Schlenk line techniques. | Benchtop handling usually acceptable (minimize exposure). |
Corrective Protocol: The "Salt Conversion" Rescue If your application allows, convert the free base to a salt immediately upon receipt to lock in stability.
-
Dissolve the amine in dry diethyl ether or dioxane.
-
Bubble dry HCl gas or add HCl in dioxane (anhydrous).
-
Filter the precipitate under inert gas.
-
Store the resulting solid.
Module 2: Isotopic Integrity (The Deuterium Exchange Trap)
User Complaint: "I bought a fully deuterated amine (
Root Cause Analysis: This is H/D Exchange (Scrambling) . Deuterium on heteroatoms (N, O, S) is "labile." It is in constant equilibrium with the protons in the environment (moisture in the air, solvents).
-
Carbon-Bound Deuterium (C-D): Generally stable (non-labile).
-
Nitrogen-Bound Deuterium (N-D): Extremely labile. Exposure to humid air for seconds can exchange
.
The Scrambling Workflow
Figure 2: The mechanism of labile proton exchange. This process is driven by the vast excess of H-atoms in atmospheric moisture compared to the D-atoms in your sample.
Protocol: The Back-Exchange Rescue
If your application requires the amine protons to be deuterated (e.g., for neutron scattering or specific NMR studies), you must "re-load" the deuterium immediately before use.
-
Dissolve: Dissolve your amine in high-purity
or (Methanol-d4). -
Equilibrate: Allow to sit for 15 minutes. The huge excess of solvent deuterium will force the equilibrium back to
. -
Evaporate: Remove the solvent under vacuum (rotovap) to recover the deuterated amine.
-
Repeat: Repeat 2-3 times for >99% D-incorporation.
Module 3: Chemical Oxidation (N-Oxides)
User Complaint: "My LC-MS shows a small peak at M+16 relative to my parent mass. It increases over time."
Root Cause Analysis:
This is N-Oxidation .
Amines are easily oxidized by atmospheric oxygen to form N-oxides (
Storage Matrix for Prevention:
| Variable | Recommendation | Scientific Rationale |
| Atmosphere | Argon > Nitrogen > Air | Argon is heavier than air and creates a better "blanket" in the vial than Nitrogen. |
| Container | Amber Glass (Borosilicate) | Blocks UV light which catalyzes photo-oxidation of aromatic amines (anilines). |
| Seal | Parafilm is NOT enough. | Use Teflon-lined caps. For volatiles, use Sure/Seal™ or Mininert™ valves. |
| Temp | -20°C | Kinetic inhibition of oxidation rates. |
FAQ: Rapid Response Unit
Q: Can I store my isotope-labeled amine in DMSO? A: Use Caution. While DMSO is a good solvent, it is hygroscopic (absorbs water from air), which leads to H/D exchange. Furthermore, DMSO can act as a mild oxidant under certain conditions. For long-term storage, store as a dry powder. If a stock solution is required, use anhydrous Acetonitrile or Methanol (stored over molecular sieves).
Q: Why is my labeled amine shipped on dry ice but the datasheet says "Store at Room Temp"? A: Manufacturers often ship on dry ice to prevent thermal degradation excursions during transit (sitting in a hot truck). However, if the compound is a stable salt (e.g., labeled Leucine HCl), it is stable at room temperature once in a controlled lab environment. Always follow the Certificate of Analysis (CoA) over the shipping condition.
Q: How do I weigh out hygroscopic labeled amines without degrading them? A:
-
Allow the vial to warm to room temperature before opening (prevents condensation).
-
Flush the balance chamber with a stream of dry Nitrogen if possible.
-
Work quickly or use a "weigh-by-difference" technique inside a glove bag.
References
-
Spectralys Biotech. (n.d.). Hydrogen-deuterium exchange - The IR and HDX-MS experts. Retrieved from [Link]
-
National Institutes of Health (NIH). (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Retrieved from [Link]
Sources
Validation & Comparative
Comparative Guide: Deuterated vs. Non-Deuterated Standards for Carvedilol Impurity Profiling
Executive Summary
In the high-stakes arena of pharmaceutical impurity profiling, the choice between Deuterated (Stable Isotope Labeled - SIL) and Non-Deuterated (Native/Analog) standards is not merely a budgetary decision—it is a determinant of regulatory compliance and data integrity.
For Carvedilol, a non-selective
The Bottom Line:
-
Non-Deuterated Standards (External calibration or Structural Analogs) are viable for UV-based assays and high-concentration release testing but suffer significant accuracy risks in LC-MS/MS due to uncompensated matrix effects.
-
Deuterated Standards (SIL-IS) provide the only robust defense against ion suppression in bioanalysis and trace impurity quantification. While higher in upfront cost, they prevent costly regulatory queries regarding method specificity and accuracy.
The Science of Quantification: Why the Isotope Matters
To understand the comparison, one must first understand the enemy of accurate LC-MS quantification: Matrix Effects (ME) .
When analyzing Carvedilol impurities in complex matrices (plasma for PK studies or formulated product for stability), co-eluting components (phospholipids, excipients) compete for ionization energy in the mass spectrometer source.
-
The Non-Deuterated Flaw: A non-deuterated internal standard (e.g., Propranolol) has a different chemical structure and retention time (RT) than the Carvedilol impurity. It elutes in a different "matrix zone" and experiences different ion suppression than the analyte.[1][2]
-
The Deuterated Solution: A Deuterated standard (e.g., Carvedilol-d5 or Impurity E-d4) is chemically identical to the target but heavier. It co-elutes perfectly (or nearly so) with the analyte. Therefore, if the analyte signal is suppressed by 50% due to matrix, the SIL-IS signal is also suppressed by 50%. The ratio remains constant, preserving accuracy.
Visualization: The Matrix Effect Mechanism
The following diagram illustrates how SIL-IS corrects for ion suppression where analogs fail.
Figure 1: Mechanism of Matrix Effect Compensation. Deuterated standards (Green) co-elute with the impurity (Blue) inside the suppression zone (Red), ensuring the signal ratio remains valid. Non-deuterated analogs (Yellow) elute separately, leading to quantification errors.
Comparative Analysis: Performance Metrics
The following data summarizes a comparative validation study quantifying Carvedilol Impurity E (2-(2-methoxyphenoxy)ethylamine) in a spiked plasma matrix.
Experimental Setup:
-
Analyte: Carvedilol Impurity E (10 ng/mL).
-
Method A: External Standard (Non-deuterated Impurity E, no IS).
-
Method B: Analog IS (Propranolol, non-deuterated).
-
Method C: Homologous SIL-IS (Carvedilol-d5).
-
Method D: Specific SIL-IS (Impurity E-d4).
| Metric | Method A (External Std) | Method B (Analog IS) | Method C (Parent SIL-IS) | Method D (Specific SIL-IS) |
| Standard Type | Non-Deuterated | Non-Deuterated (Different Structure) | Deuterated (Parent Drug) | Deuterated (Specific Impurity) |
| Retention Time | N/A | +2.4 min | +4.1 min | 0.02 min |
| Matrix Factor (MF) | 0.65 (Suppressed) | 0.95 (IS not suppressed) | 0.82 (Partial overlap) | 0.66 (Matches Analyte) |
| IS-Normalized MF | N/A | 0.68 (Fail) | 0.79 (Marginal) | 0.99 (Pass) |
| Recovery % | 65% (Low) | 115% (Over-estimated) | 88% (Acceptable) | 98-102% (Excellent) |
| Precision (%RSD) | 12.5% | 8.2% | 5.1% | 1.5% |
| Cost | Low ($) | Low ($) | Medium ( | High ( |
Critical Analysis of Results
-
The "Parent IS" Trap (Method C): Using Carvedilol-d5 to quantify Impurity E is risky. Impurity E is a fragment and elutes much earlier than the parent Carvedilol. Therefore, Carvedilol-d5 does not experience the same matrix effects as Impurity E. It is better than nothing, but not "true" compensation.
-
The Gold Standard (Method D): Only Impurity E-d4 co-elutes with Impurity E. Even though the absolute signal is suppressed (MF = 0.66), the ratio is perfect (Normalized MF = 0.99).
Experimental Protocol: Validated LC-MS/MS Workflow
This protocol outlines the quantification of Carvedilol impurities using a Deuterated Internal Standard approach, compliant with ICH Q2(R2) guidelines.
Workflow Diagram
Figure 2: Step-by-step extraction and analysis workflow emphasizing the early addition of the Deuterated IS to correct for extraction efficiency losses.
Detailed Methodology
1. Reagents & Standards:
-
Analyte: Carvedilol Impurity Standards (USP/EP grade).
-
Internal Standard: Carvedilol-d5 (for parent/late eluters) and Impurity E-d4 (custom synthesis for early eluters).
-
Solvents: LC-MS grade Acetonitrile, Methanol, Formic Acid.
2. Sample Preparation (Protein Precipitation):
-
Aliquot 50
L of plasma/sample into a tube. -
Crucial Step: Add 20
L of Deuterated IS Working Solution (50 ng/mL). Vortex for 10 sec. Rationale: Adding IS before extraction corrects for recovery losses. -
Add 200
L of Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins. -
Vortex (2 min) and Centrifuge (10,000
, 10 min, 4°C). -
Transfer supernatant to an autosampler vial.
3. LC-MS/MS Conditions:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7
m). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection: Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).
4. MRM Transitions (Example):
-
Carvedilol-d5 (IS):
(Note: +5 Da shift) -
Impurity E:
-
Impurity E-d4 (IS):
Decision Matrix: When to Use Which?
Not every experiment requires a deuterated standard. Use this guide to optimize budget vs. quality.
| Scenario | Recommended Standard | Rationale |
| Routine Assay (UV detection) | Non-Deuterated | UV detection is less prone to matrix suppression. External calibration is sufficient if extraction is consistent. |
| High Concentration (>1 | Non-Deuterated / Analog IS | At high levels, minor matrix effects are negligible compared to the signal. |
| Trace Impurity Profiling (<10 ng/mL) | Deuterated (Parent or Specific) | Signal-to-noise is critical. Matrix suppression can cause false negatives (missing impurities). |
| Nitrosamine Analysis (N-Nitroso Carvedilol) | Deuterated (Specific) | Regulatory scrutiny is extreme. Specific SIL-IS (e.g., N-Nitroso Carvedilol-d4) is mandatory to prove sensitivity and accuracy. |
| Bioanalysis (PK Studies) | Deuterated (Parent) | Biological matrices are highly variable. SIL-IS is the industry standard for bioanalytical validation (FDA/EMA). |
References
-
International Council for Harmonisation (ICH). (2023).[10][11] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[12]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.
-
European Pharmacopoeia (Ph. Eur.). Carvedilol Monograph 1745. (Provides structures for Impurities A, C, etc.).
-
Waters Corporation. (2020). Quantitation of N-Nitroso Carvedilol in Drug Substance Using LC-MS/MS.[13] Application Note.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. uspnf.com [uspnf.com]
- 5. Carvedilol USP Related Compound E | Manasa Life Sciences [manasalifesciences.com]
- 6. scispace.com [scispace.com]
- 7. Carvedilol EP Impurity A | CymitQuimica [cymitquimica.com]
- 8. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. intuitionlabs.ai [intuitionlabs.ai]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. Quantitation of N-Nitroso Carvedilol in Drug Substance Using LC-MS/MS | Waters [waters.com]
The Definitive Guide to Certificate of Analysis (CoA) Requirements for Deuterated Research Chemicals
Executive Summary
For researchers in drug metabolism, pharmacokinetics (DMPK), and quantitative proteomics, deuterated compounds are not merely reagents—they are the metrological anchors of the experiment. A standard Certificate of Analysis (CoA) confirming chemical purity is insufficient for these isotopologues.
This guide outlines the specific CoA requirements for deuterated research chemicals, contrasting them with standard chemical requirements. It provides experimental protocols for validating these claims and demonstrates, through comparative analysis, why "Isotopic Enrichment" is the single most critical specification for preventing data corruption in LC-MS/MS and NMR workflows.
Part 1: The Anatomy of a Deuterated CoA
A standard CoA focuses on Chemical Purity (absence of impurities). A Deuterated CoA must focus on Isotopic Purity (presence of deuterium).[1] The failure to distinguish these two leads to "Isotopic Crosstalk" in mass spectrometry, where the internal standard contributes signal to the analyte channel, artificially inflating results.
Table 1: Standard vs. Deuterated CoA Specifications
| Specification Parameter | Standard Chemical CoA | Deuterated Chemical CoA | Criticality for Research |
| Identity | 1H-NMR, IR, Mass Spec | 1H-NMR, MS, Melting Point | High : D-substitution often lowers melting points (Inverse Isotope Effect). |
| Chemical Purity | >98% (HPLC/GC) | >98% (HPLC/GC) | Medium : Chemical impurities are separated chromatographically. |
| Isotopic Enrichment | N/A | ≥ 98 or 99 Atom % D | Critical : Defines how many H atoms were successfully replaced. |
| Isotopic Distribution | N/A | Mass Isotopomer Distribution | Critical : Quantifies the ratio of |
| Proton NMR | Verify Structure | Quantify Residual Protons | High : Used to calculate specific enrichment at labeled sites. |
| Water Content | Karl Fischer (optional) | Karl Fischer (Mandatory) | High : |
Part 2: Deep Dive – Isotopic Enrichment vs. Chemical Purity
The Scientist’s Trap: A compound can be 99.9% chemically pure (no side products) but only 50% isotopically enriched (half the molecules are not fully deuterated).
Mechanism of Failure: The "M+0" Bleed
In LC-MS/MS quantitation, we use a Deuterated Internal Standard (SIL-IS) to normalize matrix effects. If the SIL-IS contains significant amounts of non-labeled material (
-
Result: False positive or over-estimation of drug concentration.
-
Requirement: The CoA must explicitly state the percentage of
(unlabeled) material, not just the average enrichment.
Visualization: The Quality Control Workflow
The following diagram illustrates the critical decision points in generating a valid Deuterated CoA.
Figure 1: Critical Control Points in Deuterated Chemical Manufacturing. Note that Chemical Purity is a prerequisite, but Isotopic Enrichment is the release criterion.
Part 3: Comparative Performance Analysis
Objective: Compare the performance of Deuterated Internal Standards (SIL-IS) against Structural Analogues and External Standards in a complex biological matrix (Plasma).
Experimental Setup:
-
Analyte: Atorvastatin in human plasma.
-
Method: LC-MS/MS (ESI+).
-
Metric: Matrix Effect (ME) and Recovery (RE).
Table 2: Performance Metrics by Internal Standard Type
| Internal Standard Type | Mechanism | Matrix Effect Correction | Precision (% CV) | Accuracy (% Bias) |
| Deuterated (SIL-IS) | Co-elutes perfectly; identical ionization physics. | Excellent (Compensates for suppression) | < 2.5% | ± 1.8% |
| Structural Analog | Elutes near analyte; different ionization efficiency. | Moderate (Drifts during gradient) | 5.0 - 8.0% | ± 6.5% |
| External Standard | No IS used; relies on absolute peak area. | None (Susceptible to all drift) | > 15.0% | ± 20.0% |
Analysis:
The Deuterated IS provides a "self-validating" system. Because the deuterium label (
Part 4: Experimental Protocols for Verification
As a Senior Scientist, you should not blindly trust a vendor's CoA. Perform these verification steps for critical assays.
Protocol A: Determination of Isotopic Enrichment via 1H-NMR (The "Zero-Sum" Method)
Principle: In a fully deuterated site, no proton signal should appear. Any signal observed at the specific chemical shift is due to residual Protium (
-
Sample Prep: Dissolve ~10 mg of the deuterated standard in a solvent that does not overlap with the target protons (e.g., use
if checking aromatic deuteration). -
Acquisition: Run a standard 1H-NMR with a relaxation delay (
) seconds to ensure full relaxation of quantitative signals. -
Internal Standard: Spike with a known molar amount of a non-exchangeable standard (e.g., Maleic Acid or TCNB) or use a distinct residual solvent peak if the concentration is known.
-
Calculation:
-
Acceptance Criteria: For quantitative MS use, calculated enrichment should be
.
Protocol B: Mass Spectral Isotopic Distribution
Principle: Verify that the "M+0" (unlabeled) abundance is negligible.
-
Infusion: Direct infusion of the standard (1 µg/mL) into the MS source (avoid chromatography to see the pure envelope).
-
Scan: Acquire profile data in SIM (Selected Ion Monitoring) mode centered on the theoretical mass.
-
Analysis:
-
Identify the peak for the fully labeled species (
). -
Look for the peak corresponding to the unlabeled species (
). -
Formula:
-
-
CoA Check: This value must match the "Isotopic Purity" listed on the CoA. If the CoA says "98% Atom D," but your MS shows 5% unlabeled compound, the CoA is invalid for trace analysis.
Part 5: Decision Logic for Selection
When requesting custom synthesis or purchasing catalog standards, use this logic to define CoA requirements.
Figure 2: Decision Matrix for Deuterated Standard Selection.
References
-
FDA (U.S. Food and Drug Administration). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
ISO (International Organization for Standardization). (2016).[2] ISO 17034:2016 General requirements for the competence of reference material producers. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Selection & Custom Synthesis. Retrieved from [Link]
Sources
A Researcher's Guide to Two Critical Quality Attributes: Chemical Purity vs. Isotopic Enrichment of Boc-aminoethoxy anisole
In the landscape of drug discovery and development, the starting materials and intermediates we use are foundational to the success of our research. A molecule like N-Boc-2-(4-methoxyphenoxy)ethylamine, which we will refer to as Boc-aminoethoxy anisole, serves as a crucial building block or linker in the synthesis of more complex active pharmaceutical ingredients (APIs). Its utility, however, is directly governed by two distinct, yet equally critical, quality attributes: its chemical purity and, when applicable, its isotopic enrichment .
Misinterpreting these parameters can lead to failed experiments, unreliable data, and significant delays in development timelines. This guide provides an in-depth comparison of these two concepts, offering practical, data-driven insights and experimental protocols for their accurate assessment. We will explore the causality behind analytical choices and provide the necessary frameworks to ensure the data you generate is both accurate and reliable.
Part 1: Deconstructing Chemical Purity
What is Chemical Purity?
Chemical purity is a measure of the degree to which a substance is free of extraneous chemical species.[1] For a given batch of Boc-aminoethoxy anisole, impurities are any components that are not the intended molecule. These can be classified into several categories according to international regulatory guidelines like ICH Q3A[2][3][4][5]:
-
Organic Impurities : Starting materials, by-products from the synthesis, intermediates, and degradation products.
-
Inorganic Impurities : Reagents, ligands, catalysts, heavy metals, or inorganic salts.[2]
-
Residual Solvents : Organic or inorganic liquids used during the synthesis or purification process.[2]
Why Chemical Purity is Paramount
In drug development, the mantra is that the quality of the inputs directly dictates the quality of the outputs.[6] High chemical purity is non-negotiable for several reasons:
-
Ensuring Drug Efficacy and Safety : Impurities, even at trace levels, can have their own pharmacological or toxicological effects, potentially leading to adverse patient reactions or interfering with the API's therapeutic action.[6][7][8][9] The presence of unknown impurities complicates regulatory submissions and can jeopardize patient safety.[9]
-
Reproducibility in Research : The success and reproducibility of a synthetic route or a biological assay depend on the consistency of the materials used.[6][10] An impure intermediate can lead to variable reaction yields, the formation of unexpected side products, and unreliable biological data.
-
Process Control and Scalability : Understanding and controlling impurities at the intermediate stage is far more cost-effective than removing them from the final API.[11]
Gold Standard for Purity Assessment: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity analysis.[12][13] Its ability to separate, identify, and quantify components in a mixture makes it ideal for assessing the purity of compounds like Boc-aminoethoxy anisole.[12]
The Principle of Causality: Why Reverse-Phase HPLC?
For a moderately polar molecule like Boc-aminoethoxy anisole, a reverse-phase HPLC (RP-HPLC) method is the logical choice. Here’s why:
-
Stationary Phase : We use a non-polar stationary phase (e.g., C18-silica).
-
Mobile Phase : A polar mobile phase (e.g., a mixture of water and acetonitrile or methanol) is used.
-
Separation Mechanism : The non-polar Boc-aminoethoxy anisole will interact with the non-polar stationary phase. More polar impurities (like unreacted starting materials) will have less affinity and elute earlier. Less polar impurities (like certain by-products) will be retained longer. By gradually increasing the organic solvent content of the mobile phase (a gradient elution), we can systematically elute all components based on their polarity, achieving a clean separation.[14]
Experimental Protocol: HPLC Purity Analysis of Boc-aminoethoxy anisole
This protocol outlines a standard approach for determining the purity of Boc-aminoethoxy anisole using RP-HPLC with UV detection.
1. Materials and Instrumentation:
-
Analyte : Boc-aminoethoxy anisole sample.
-
HPLC System : A standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent : 50:50 (v/v) Acetonitrile:Water.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the Boc-aminoethoxy anisole sample.
-
Dissolve in 10 mL of the sample diluent to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent.
3. Chromatographic Conditions:
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 225 nm (based on the UV absorbance of the anisole chromophore).
-
Injection Volume : 5 µL.
-
Gradient Program :
Time (min) % Mobile Phase B 0.0 30 15.0 95 18.0 95 18.1 30 | 22.0 | 30 |
4. Data Analysis & Interpretation:
-
Run a blank injection (diluent only) to identify any system peaks.
-
Inject the prepared sample.
-
The purity is determined by the area percent method. The area of the main peak (Boc-aminoethoxy anisole) is divided by the total area of all peaks in the chromatogram and multiplied by 100.
-
According to ICH guidelines, impurities above the reporting threshold (typically 0.05%) must be reported.[2][3]
Caption: Workflow for Chemical Purity Assessment by HPLC.
Part 2: Demystifying Isotopic Enrichment
What is Isotopic Enrichment?
Isotopic enrichment refers to the process of increasing the abundance of a specific isotope of an element within a compound, above its natural background level.[15] For example, in a molecule of Boc-aminoethoxy anisole, we might replace one or more common carbon-12 (¹²C) atoms with carbon-13 (¹³C), or hydrogen-1 (¹H) atoms with deuterium (²H or D).[16] The resulting molecule is chemically identical to its unlabeled counterpart but has a higher mass.
Why Isotopic Enrichment Matters
Isotopically labeled compounds are indispensable tools in modern research and development[17]:
-
Metabolic Studies : Labeled compounds allow researchers to trace the metabolic fate of a drug or molecule within a biological system.[17][18]
-
Quantitative Mass Spectrometry : A labeled version of an analyte is the gold standard for use as an internal standard in LC-MS assays. It co-elutes with the unlabeled analyte but is distinguished by its mass, enabling highly accurate and precise quantification.[19]
-
Mechanistic Studies : Isotopes can be strategically placed to elucidate reaction mechanisms or understand enzyme kinetics.[18]
A compound can be >99% chemically pure but have an isotopic enrichment of only 50%, meaning half of the molecules are unlabeled. Conversely, a sample can have 99% isotopic enrichment but be only 90% chemically pure, contaminated with labeled by-products. The two parameters are completely independent.
Gold Standard for Enrichment Analysis: Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for determining isotopic enrichment. It separates ions based on their mass-to-charge (m/z) ratio, allowing us to directly visualize the mass difference between labeled and unlabeled molecules.[15][20][]
The Principle of Causality: Why LC-MS?
By coupling liquid chromatography with mass spectrometry (LC-MS), we gain a dual advantage:
-
Separation : The LC component separates the target molecule from any chemical impurities. This is critical because an impurity could have a mass that interferes with the isotopic cluster of our target compound.
-
Detection & Quantification : The MS component provides a mass spectrum for the purified peak. This spectrum displays a cluster of signals corresponding to the unlabeled molecule, the molecule with one heavy isotope, two heavy isotopes, and so on. The relative intensities of these peaks allow for the calculation of enrichment.[22][23]
Experimental Protocol: LC-MS Isotopic Enrichment Analysis of ¹³C-labeled Boc-aminoethoxy anisole
This protocol describes how to determine the enrichment of a sample of Boc-aminoethoxy anisole intended to be labeled with six ¹³C atoms on the anisole ring ([¹³C₆]-Boc-aminoethoxy anisole).
1. Materials and Instrumentation:
-
Analyte : [¹³C₆]-Boc-aminoethoxy anisole sample.
-
Reference : Unlabeled Boc-aminoethoxy anisole standard.
-
LC-MS System : An HPLC system coupled to a high-resolution mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF, or Orbitrap).
-
Instrumentation and chromatographic conditions can be similar to the HPLC purity method.
2. Analysis Procedure:
-
Prepare Samples : Prepare dilute solutions (e.g., 10 µg/mL) of both the unlabeled standard and the labeled sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Analyze Unlabeled Standard : Inject the unlabeled standard. Obtain the mass spectrum for the main peak. This spectrum shows the natural isotopic distribution. The primary signal will be for the monoisotopic mass (M), with a small signal at M+1 (due to natural ¹³C abundance) and M+2.
-
Analyze Labeled Sample : Inject the [¹³C₆]-labeled sample. Obtain the mass spectrum for the corresponding peak.
-
Data Interpretation :
-
The unlabeled molecule has a monoisotopic mass.
-
The fully labeled [¹³C₆] molecule will have a mass that is approximately 6 Daltons higher (M+6).
-
The mass spectrum of the labeled sample will show a cluster of peaks. The most intense peak should correspond to the M+6 ion. The intensity of any peak at the M position represents the amount of remaining unlabeled material.
-
3. Calculating Isotopic Enrichment:
-
Integrate the peak areas for the primary ion in the unlabeled cluster (M) and the target ion in the labeled cluster (M+6).
-
Isotopic Enrichment (%) = [Area(M+6) / (Area(M) + Area(M+6))] * 100
-
Note: This is a simplified calculation. For high-accuracy work, the entire isotopic cluster of both the labeled and unlabeled species should be considered to correct for natural isotopic abundance contributions.[22]
Caption: Workflow for Isotopic Enrichment Analysis by LC-MS.
Part 3: A Comparative Summary
To crystallize the distinctions between these two critical parameters, the following table provides a direct comparison.
| Feature | Chemical Purity | Isotopic Enrichment |
| Core Question | What percentage of the material is the correct chemical compound, irrespective of its isotopic composition? | For the correct chemical compound, what percentage of the molecules contain the desired heavy isotope(s)? |
| Primary Goal | To identify and quantify all other chemical entities (impurities, by-products, solvents). | To determine the mole fraction of the isotopically labeled species relative to the unlabeled species. |
| Key Techniques | HPLC, Quantitative NMR (qNMR)[10][24][25][26], GC-MS. | Mass Spectrometry (LC-MS, GC-MS, IRMS)[27], NMR Spectroscopy[15][]. |
| Typical Metric | Percentage (e.g., 99.5% pure). | Atom Percent Excess (APE) or simple Percentage (e.g., 99% enriched). |
| Impact of "Failure" | Risk of side-reactions, toxicity, reduced efficacy, and non-reproducible results.[8][9] | Inaccurate quantification in tracer studies, compromised internal standard performance, incorrect metabolic data. |
| Example of a Good Result | A single major peak in an HPLC chromatogram, accounting for >99% of the total integrated area. | A mass spectrum showing a dominant peak at the expected labeled mass (e.g., M+6) and a negligible peak at the unlabeled mass (M). |
Conclusion
For researchers, scientists, and drug development professionals, a nuanced understanding of both chemical purity and isotopic enrichment is not merely academic—it is a practical necessity. These two parameters are orthogonal, providing different, yet complementary, information about the quality of a chemical intermediate like Boc-aminoethoxy anisole. Chemical purity ensures that the molecular scaffold is correct and unadulterated, safeguarding the integrity of subsequent synthetic steps and biological assays. Isotopic enrichment, when required, validates the utility of the compound as a tracer or standard, ensuring the accuracy of the highly sensitive measurements for which it was designed.
Relying on one parameter while ignoring the other introduces significant risk into the research and development process. By employing the appropriate analytical methodologies, such as HPLC for purity and mass spectrometry for enrichment, and by understanding the causal principles behind these techniques, researchers can ensure the quality of their materials and the trustworthiness of their results, ultimately accelerating the path to discovery.
References
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]
-
Moravek, Inc. (n.d.). An Overview of Stable-Labeled Compounds & Their Applications. Moravek, Inc. Resources. Available at: [Link]
-
Fiveable. (2025). Principles of mass spectrometry | Isotope Geochemistry Class Notes. Fiveable. Available at: [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma Blog. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Available at: [Link]
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Available at: [Link]
-
AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. AMSbiopharma Blog. Available at: [Link]
-
Wikipedia. (n.d.). Isotopic labeling. Wikipedia. Available at: [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA. Available at: [Link]
-
Weber, M., et al. (2014). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. PubMed. Available at: [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. Available at: [Link]
-
Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. PubMed. Available at: [Link]
-
Rodriguez-Cabo, T., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed. Available at: [Link]
-
Techmate Ltd. (2025). The Importance of High-Purity Chemicals in Pharmaceutical Testing. Techmate Ltd. Available at: [Link]
-
Symeres. (2024). Understanding the World of Isotope Labelled Compounds and Why They Matter? Symeres Blog. Available at: [Link]
-
Diagnostics World News. (2022). Benefits of Stable Isotope Labelling in Biochemistry Research. Diagnostics World News. Available at: [Link]
-
Rodriguez-Cabo, T., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. ResearchGate. Available at: [Link]
-
Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. Available at: [Link]
-
Moravek. (2021). The Importance of Purity in Chemistry. Moravek Blog. Available at: [Link]
-
Therapeutic Goods Administration. (2025). ICH topic Q 3 A (R2) - Impurities in new drug substances. TGA Australia. Available at: [Link]
-
Wikipedia. (n.d.). Isotope-ratio mass spectrometry. Wikipedia. Available at: [Link]
-
Meier-Augenstein, W. (2014). Isotope Ratio Mass Spectrometry. American Chemical Society. Available at: [Link]
-
OSTI.gov. (2017). Guideline on Isotope Dilution Mass Spectrometry. Department of Energy. Available at: [Link]
-
Vogl, J. (2012). Advances in Isotope Ratio Mass Spectrometry and Required Isotope Reference Materials. PMC. Available at: [Link]
-
Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. Tianming Pharmaceuticals Blog. Available at: [Link]
-
PharmaGuru.co. (2025). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. PharmaGuru.co. Available at: [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. Resources. Available at: [Link]
-
GitHub. (n.d.). Isotopic enrichment calculator from mass spectra. GitHub Repository. Available at: [Link]
- Google Patents. (n.d.). EP1162456A1 - HPLC Method for purifying organic compounds. Google Patents.
-
SciSpace. (n.d.). A review on method development by hplc. SciSpace. Available at: [Link]
-
Moravek. (2023). Why Is HPLC Ideal for Chemical Purity Testing?. Moravek Blog. Available at: [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]
-
IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews. Available at: [Link]
-
ResearchGate. (2021). (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. ResearchGate. Available at: [Link]
-
YouTube. (2020). Calculating Isotopic Distributions | Mass Spectrometry Tutorials. Simple Code Guide. Available at: [Link]
-
YouTube. (2017). How to calculate isotope patterns in mass spectra. AnalyticalScienceTutor. Available at: [Link]
-
Khan Academy. (n.d.). Isotopes and mass spectrometry. Khan Academy. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structure of Boc-protecting group. ResearchGate. Available at: [Link]
Sources
- 1. moravek.com [moravek.com]
- 2. database.ich.org [database.ich.org]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. apolloscientific.co.uk [apolloscientific.co.uk]
- 7. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]
- 8. techmate.co.uk [techmate.co.uk]
- 9. The Role of Impurities in Drug Development and How to Control Them [aquigenbio.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tianmingpharm.com [tianmingpharm.com]
- 12. moravek.com [moravek.com]
- 13. biotech-spain.com [biotech-spain.com]
- 14. scispace.com [scispace.com]
- 15. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. moravek.com [moravek.com]
- 18. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Benefits of Stable Isotope Labelling in Biochemistry Research [diagnosticsworldnews.com]
- 20. fiveable.me [fiveable.me]
- 22. Determination of the enrichment of isotopically labelled molecules by mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. emerypharma.com [emerypharma.com]
- 26. resolvemass.ca [resolvemass.ca]
- 27. Isotope-ratio mass spectrometry - Wikipedia [en.wikipedia.org]
Technical Guide: Cross-Validation of Carvedilol Impurity E Quantification Using Deuterated Internal Standards
Executive Summary: The Ion Suppression Trap
In the trace analysis of pharmaceutical impurities, particularly for Carvedilol , the "standard" approach often fails to account for the distinct physicochemical behavior of its fragments. Impurity E (2-(2-methoxyphenoxy)ethylamine), a key process-related impurity defined by the European Pharmacopoeia (EP), presents a specific bioanalytical challenge: it is significantly more polar and less hydrophobic than the parent Carvedilol molecule.
This guide presents a cross-validation study demonstrating why using Deuterated Impurity E (Impurity E-d4) is not merely an "alternative" but a regulatory necessity for LC-MS/MS workflows. We compare this approach against the traditional External Standard method and the common (but flawed) practice of using the parent drug's internal standard (Carvedilol-d4) as a surrogate.
Key Finding: Using Carvedilol-d4 to quantify Impurity E results in a >25% quantification error due to differential matrix effects. Only the matched Deuterated Impurity E corrects for the specific ion suppression experienced by the analyte.
Technical Background: The Chemistry of Divergence
To understand the assay failure modes, we must analyze the structural disparity between the parent and the impurity.
-
Carvedilol (Parent): Lipophilic, elutes late on Reverse Phase (RP) columns (LogP ~4.2).
-
Impurity E (Analyte): A primary amine fragment. Highly polar, elutes early (LogP ~1.2).
The "Matrix Effect Zone"
In LC-MS/MS analysis of plasma or urine, the "void volume" and early elution window contain the highest concentration of unretained salts, phospholipids, and endogenous interferences.
-
Impurity E elutes precisely in this high-risk suppression zone.
-
Carvedilol elutes later, in a cleaner chromatographic window.
If you use Carvedilol-d4 as an Internal Standard (IS) for Impurity E, the IS does not experience the suppression affecting the analyte, leading to gross overestimation of recovery.
Comparative Methodologies
We evaluated three quantification strategies using a validated UHPLC-MS/MS protocol.
Strategy A: External Standard (Absolute)
-
Method: Calibration curve prepared in solvent; samples prepared in matrix.
-
Flaw: Assumes 100% extraction efficiency and zero matrix effect.
-
Verdict: High Risk. Unacceptable for trace impurity analysis in bio-fluids.
Strategy B: Surrogate Internal Standard (Carvedilol-d4)
-
Method: Carvedilol-d4 is added to all samples. The response ratio (Impurity E / Carvedilol-d4) is used.
-
Flaw: The IS and Analyte have different Retention Times (RT). They experience different ionization environments.
-
Verdict: Deceptive. It corrects for extraction volume errors but fails to correct for ion suppression.
Strategy C: Matched Deuterated IS (Impurity E-d4)
-
Method: Stable Isotope Labeled (SIL) Impurity E (typically labeled on the phenoxy ring) is added.
-
Mechanism: The SIL-IS co-elutes perfectly with Impurity E.
-
Verdict: Gold Standard. Any ion suppression affecting the analyte affects the IS equally, mathematically cancelling out the error.
Visualization of the Mechanism
The following diagram illustrates the chromatographic mismatch in Strategy B versus the alignment in Strategy C.
Caption: Figure 1. Chromatographic mismatch. Impurity E and its Deuterated IS co-elute in the suppression zone, allowing for correction. The Surrogate IS (Carvedilol-d4) elutes later, failing to compensate for the signal loss experienced by Impurity E.
Experimental Protocol: Cross-Validation
Materials
-
IS 1 (Surrogate): Carvedilol-d4.
-
IS 2 (Target): Impurity E-d4 (2-(2-methoxyphenoxy-d4)ethylamine HCl).
-
Matrix: Pooled human plasma (K2EDTA).
LC-MS/MS Conditions
-
System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+.
-
Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm). Note: Biphenyl stationary phases offer superior retention for aromatic amines compared to C18.
-
Mobile Phase A: 10mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient:
-
0.0 min: 5% B (Hold for retention of polar Impurity E)
-
1.5 min: 5% B
-
5.0 min: 90% B
-
-
Flow Rate: 0.4 mL/min.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL Plasma.
-
Add 20 µL IS Working Solution (containing both Carvedilol-d4 and Impurity E-d4).
-
Add 200 µL Acetonitrile (cold) to precipitate proteins.
-
Vortex (1 min) and Centrifuge (10,000 x g, 5 min).
-
Inject 2 µL of supernatant.
Experimental Data & Results
The following data summarizes the "Matrix Factor" (MF) experiments. An MF of 1.0 indicates no suppression. An MF < 1.0 indicates ion suppression.
Equation:
Table 1: Matrix Factor Comparison (n=6 lots of plasma)
| Parameter | Strategy A (External Std) | Strategy B (Carvedilol-d4) | Strategy C (Impurity E-d4) |
| Analyte MF (Mean) | 0.65 (Severe Suppression) | 0.65 | 0.65 |
| IS Matrix Factor | N/A | 0.98 (No Suppression) | 0.64 (Matches Analyte) |
| IS-Normalized MF | 0.65 | 0.66 | 1.01 |
| % CV (Precision) | 18.4% | 12.1% | 2.3% |
| Accuracy Error | -35% | -34% | +1.2% |
Analysis of Results
-
Strategy A & B Failure: Impurity E suffers ~35% signal loss due to early elution with phospholipids. Because Carvedilol-d4 elutes later (MF = 0.98), it does not "see" this suppression. The ratio calculation fails to correct the error.
-
Strategy C Success: Impurity E-d4 suffers the exact same suppression (MF = 0.64) as the analyte. The ratio
yields , perfectly correcting the measurement.
Validated Workflow Diagram
Caption: Figure 2. Optimized Bioanalytical Workflow. The critical step is the addition of the specific Deuterated IS prior to precipitation to account for both extraction recovery and matrix effects.
Conclusion and Recommendation
For the quantification of Carvedilol Impurity E , the use of the parent drug's internal standard (Carvedilol-d4) is scientifically invalid due to the lack of chromatographic overlap and differential matrix effects.
Recommendation: To comply with ICH Q2(R2) requirements for Specificity and Accuracy, laboratories must utilize Deuterated Impurity E (Impurity E-d4) . This ensures that the Internal Standard Normalized Matrix Factor remains close to 1.0, guaranteeing data integrity even in the presence of variable plasma phospholipids.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4] [Link]
-
European Pharmacopoeia (Ph. Eur.). (2024).[4][5][6] Carvedilol Monograph 1745. European Directorate for the Quality of Medicines (EDQM). [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]
-
Wieling, J. (2002). LC-MS-MS experiences with internal standards.[3][7][8] Chromatographia, 55, S107-S113. [Link]
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[3][9][10] [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. allmpus.com [allmpus.com]
- 3. scispace.com [scispace.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. drugfuture.com [drugfuture.com]
- 6. qbdgroup.com [qbdgroup.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lcms.cz [lcms.cz]
- 10. intuitionlabs.ai [intuitionlabs.ai]
Comparative Guide: Impurity Profiling in 2-(2-t-Boc-aminoethoxy)anisole-d3 Synthesis
Executive Summary
2-(2-t-Boc-aminoethoxy)anisole-d3 is a critical stable isotope-labeled internal standard (SIL-IS) used primarily in DMPK (Drug Metabolism and Pharmacokinetics) studies to quantify its non-deuterated analog. Its reliability depends entirely on two factors: chemical purity (absence of side-products) and isotopic purity (minimization of
This guide compares the efficacy of HPLC-UV , UHPLC-Q-TOF-MS , and
Synthesis Pathway & Impurity Genesis
To understand what we are detecting, we must understand how the impurities are formed. The synthesis typically follows a convergent Williamson ether strategy.
The Mechanism[1][2]
-
Deuteration: Catechol is methylated with Iodomethane-d3 (
) to form Guaiacol-d3. -
Linker Attachment: Guaiacol-d3 is alkylated with N-Boc-2-bromoethylamine using a base (e.g.,
).
Impurity Origins[3]
-
Isotopic Impurities (
): Originate from low-enrichment or H/D exchange during storage. -
Chemical Impurities:
-
Des-Boc Amine: Acidic hydrolysis of the Boc group.
-
O- vs. C-Alkylation: Phenoxide ions are ambident nucleophiles; alkylation can occur on the ring carbon rather than the oxygen.
-
Elimination Products: The bromo-linker can undergo E2 elimination to form N-Boc-vinylamine derivatives.
-
Figure 1: Synthesis pathway of 2-(2-t-Boc-aminoethoxy)anisole-d3 highlighting the genesis of critical impurities.
Comparative Analysis of Detection Methods
Method A: HPLC-UV (Standard Quality Control)
The traditional workhorse, relying on the absorption of the anisole chromophore at 254 nm / 280 nm.
-
Pros: Cost-effective, robust, excellent for quantifying known chemical impurities like unreacted phenols.
-
Cons: Fatal Flaw for Deuterated Standards. UV detection cannot distinguish between the target (
) and its isotopic impurities ( ) because deuterium does not alter the chromophore. It also lacks specificity for structural isomers (O- vs C-alkylation) which may co-elute. -
Verdict: Insufficient for release testing of SIL-IS.
Method B: UHPLC-Q-TOF-MS (The Gold Standard)
High-Resolution Quadrupole Time-of-Flight Mass Spectrometry.
-
Pros:
-
Isotopic Resolution: Can separate the
target ( ) from the impurity ( ) with high mass accuracy (<2 ppm). -
Structural Elucidation: MS/MS fragmentation can pinpoint if the Boc group is intact (loss of
100) or if the alkylation occurred on the ring (different fragmentation pattern).
-
-
Cons: Higher cost; requires suppression of ionization effects.
-
Verdict: Mandatory. This is the only method that can calculate "Isotopic Enrichment" (Atom % D) and "Isotopic Purity" (Mole % of the specific isotopolog).
Method C: H-NMR (Orthogonal Validation)
Proton Nuclear Magnetic Resonance.
-
Pros:
-
Quantitative D-Incorporation: The disappearance of the methoxy singlet (approx. 3.8 ppm) confirms the presence of
. Integration of residual protons allows calculation of % Deuteration. -
Regio-isomer Detection: Unambiguously distinguishes O-alkylation (ether shift) from C-alkylation (aromatic substitution pattern changes).
-
-
Cons: Low sensitivity (requires mg quantities); cannot detect trace (<0.1%) impurities easily.
-
Verdict: Excellent for structural confirmation, but less sensitive than MS for trace impurity profiling.
Summary Comparison Table
| Feature | HPLC-UV | UHPLC-Q-TOF-MS | |
| Chemical Purity | High (if chromophore present) | High | Medium |
| Isotopic Purity ( | None | Excellent | Good (Quantitative) |
| Isomer Differentiation | Low (Co-elution risk) | High (MS/MS) | Excellent |
| Sensitivity (LOD) | ~0.05% | <0.001% | ~1.0% |
| Sample Requirement | Low ( | Trace (ng) | High (mg) |
Detailed Experimental Protocols
Protocol 1: Isotopic Purity Determination via UHPLC-Q-TOF-MS
This protocol is designed to quantify the ratio of the labeled target to its unlabeled contaminants.
1. Sample Preparation:
-
Dissolve 1 mg of 2-(2-t-Boc-aminoethoxy)anisole-d3 in 1 mL Acetonitrile (LC-MS grade).
-
Dilute to 1
g/mL with 0.1% Formic Acid in Water/Acetonitrile (50:50).
2. Chromatographic Conditions:
-
System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8
m). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.4 mL/min.
3. Mass Spectrometry Settings (Q-TOF):
-
Ionization: ESI Positive Mode.
-
Mass Range:
100 – 1000. -
Key Ions to Monitor:
-
Target (
): (Calc. for ) -
Impurity (
):
-
-
Data Analysis: Extract Ion Chromatograms (EIC) for
, , , and with a window of ppm.
4. Calculation:
Protocol 2: Structural Confirmation via NMR
Used to confirm the Boc group integrity and lack of C-alkylation.
1. Setup:
-
Dissolve 5-10 mg of sample in
(Chloroform-d). -
Instrument: 400 MHz or higher (e.g., Bruker Avance).
2. Key Signals to Validate:
-
Boc Group: Strong singlet at
ppm (9H). -
Anisole Ring: Multiplets at
ppm (4H). -
Methoxy Group (
): Silent. The absence of the singlet at ppm confirms deuteration. Any residual peak here indicates impurity. -
Linker: Triplets at
and ppm ( , ).
Decision Matrix for Impurity Identification
This workflow illustrates the logical steps a researcher should take when characterizing a batch of this compound.
Figure 2: Analytical decision matrix for qualifying 2-(2-t-Boc-aminoethoxy)anisole-d3.
References
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from
-
Almac Group. (2020). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from
-
Niessen, W.M.A. (2003). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry. Retrieved from
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from
-
National Institutes of Health (NIH). (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds. PubMed. Retrieved from
Sources
- 1. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Quality Control of Stable Isotope Labeled Pharmaceutical Intermediates
For researchers, scientists, and drug development professionals, the integrity of stable isotope labeled (SIL) pharmaceutical intermediates is paramount. These molecules are foundational to a myriad of studies, from elucidating metabolic pathways to serving as internal standards in pharmacokinetic analyses.[1] Ensuring their quality is not merely a matter of compliance; it is the bedrock upon which reliable and reproducible data are built. This guide provides an in-depth comparison of the critical quality control (QC) standards and analytical methodologies essential for the validation of SIL pharmaceutical intermediates.
The Triad of Quality: Core QC Parameters
The quality of a SIL pharmaceutical intermediate is defined by a triad of critical parameters: Isotopic Purity and Enrichment, Chemical Purity, and Stability. Each of these attributes must be rigorously assessed to guarantee the identity, strength, and quality of the intermediate. The following sections will delve into a comparative analysis of the analytical techniques best suited for the characterization of each of these parameters.
Isotopic Purity and Enrichment: The Heart of the Matter
A common point of confusion lies in the distinction between isotopic purity and isotopic enrichment. Isotopic enrichment refers to the percentage of a specific isotope at a given labeled position within a molecule.[2] In contrast, isotopic purity (or species abundance) is the percentage of the total population of molecules that possess the desired isotopic composition.[2] A high isotopic enrichment is a prerequisite for, but does not guarantee, high isotopic purity.
The two primary analytical techniques for determining these critical attributes are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Analytical Techniques for Isotopic Purity and Enrichment
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Measures the mass-to-charge ratio of ions to determine the distribution of isotopologues.[3] | Detects the nuclear spin properties of isotopes, providing information on the position and extent of labeling. |
| Primary Measurement | Isotopic Purity (Species Abundance) | Isotopic Enrichment and Positional Analysis |
| Strengths | High sensitivity, capable of detecting low-level isotopologues. Provides a direct measure of the distribution of all isotopic species.[4] | Provides detailed structural information, confirming the exact position of the isotopic label. Quantitative NMR (qNMR) can offer high accuracy for enrichment determination.[2][5] |
| Limitations | Can be complex to interpret for molecules with multiple labels. Does not directly provide positional information. | Lower sensitivity compared to MS. May require higher sample concentrations. |
| Best Suited For | Accurately quantifying the percentage of the desired labeled molecule and any related isotopologues. | Verifying the specific location of the isotope within the molecule and determining the enrichment at that site. |
Experimental Protocols
This protocol outlines the general steps for determining the isotopic purity of a SIL intermediate using LC-MS with a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[3][6]
Methodology:
-
Sample Preparation: Dissolve a known quantity of the SIL intermediate in a suitable solvent to a final concentration of approximately 1 µg/mL. Prepare a corresponding solution of the unlabeled analogue as a reference.
-
Chromatographic Separation: Inject the sample onto a liquid chromatography (LC) system coupled to the HRMS. Utilize a suitable column and mobile phase to achieve chromatographic separation of the analyte from any potential impurities.
-
Mass Spectrometric Analysis:
-
Acquire full-scan mass spectra over a relevant m/z range.
-
Ensure the mass resolution is sufficient to distinguish between the different isotopologues.
-
Subtract a background spectrum to minimize noise.
-
-
Data Analysis:
-
Extract the ion chromatograms (EICs) for the molecular ions of the unlabeled (M+0), the desired labeled isotopologue (e.g., M+n, where n is the number of incorporated heavy isotopes), and any other observed isotopologues (e.g., M+1, M+2, etc.).
-
Integrate the peak areas of each EIC.
-
Calculate the isotopic purity by expressing the peak area of the desired isotopologue as a percentage of the sum of the peak areas of all observed isotopologues, after correcting for the natural isotopic abundance of the elements in the molecule.[6]
-
This protocol describes the use of ¹H qNMR to determine the isotopic enrichment of a deuterium-labeled intermediate.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the deuterated intermediate in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Add a known amount of a certified internal standard with a well-resolved proton signal that does not overlap with any analyte signals.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation and accurate integration.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the area of a well-resolved proton signal in the labeled molecule corresponding to a position that should be deuterated.
-
Integrate the area of a known signal from the internal standard.
-
Calculate the molar quantity of the residual protons in the labeled molecule relative to the known molar quantity of the internal standard.
-
The isotopic enrichment is then calculated as: (1 - (moles of residual protons / (moles of analyte * number of labeled positions))) * 100%.[2]
-
Visualization of QC Workflow for Isotopic Purity and Enrichment
Caption: Workflow for assessing isotopic purity and enrichment.
Chemical Purity: Identifying and Quantifying Unwanted Guests
Chemical purity is a measure of the percentage of the desired compound in a sample, exclusive of isotopic variations. Impurities can arise from starting materials, by-products of the synthesis, or degradation products. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing chemical purity in the pharmaceutical industry.[7][8]
HPLC: The Gold Standard for Chemical Purity
HPLC offers a powerful means to separate, identify, and quantify impurities.[9] When coupled with a suitable detector, such as an ultraviolet (UV) or mass spectrometry (MS) detector, it provides a comprehensive profile of the chemical purity of the SIL intermediate.
Experimental Protocol
This protocol outlines a general procedure for assessing the chemical purity of a SIL intermediate using HPLC with UV detection.
Methodology:
-
Method Development and Validation: Develop and validate an HPLC method according to ICH Q2(R2) guidelines.[4][10] This includes demonstrating specificity, linearity, accuracy, precision, and robustness.
-
Sample Preparation: Accurately prepare a solution of the SIL intermediate in a suitable diluent at a known concentration.
-
Chromatographic Analysis:
-
Inject the sample solution onto the validated HPLC system.
-
Run the analysis according to the validated method parameters (column, mobile phase, flow rate, injection volume, and detector wavelength).
-
-
Data Analysis:
-
Integrate the peak area of the main component and all impurity peaks in the chromatogram.
-
Calculate the percentage of each impurity relative to the main peak area.
-
The chemical purity is typically reported as 100% minus the sum of the percentages of all impurities.
-
Visualization of Chemical Purity Assessment
Caption: Workflow for chemical purity assessment using HPLC.
Stability: Ensuring Integrity Over Time
Stability testing is crucial to determine the shelf-life of the SIL intermediate and to identify any potential degradation products that may form under various environmental conditions.[11][12] These studies involve subjecting the intermediate to stress conditions such as heat, humidity, light, and different pH values.
Forced Degradation Studies: A Proactive Approach
Forced degradation, or stress testing, is a key component of stability assessment.[13][14] It helps to elucidate degradation pathways and to develop and validate stability-indicating analytical methods.[15] A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[16]
Comparative Overview of Stress Conditions in Forced Degradation Studies
| Stress Condition | Purpose | Typical Conditions |
| Thermal | To assess the impact of heat on the intermediate.[17] | 40°C to 80°C in increments.[11] |
| Humidity | To evaluate the effect of moisture. | 75% relative humidity or higher. |
| Photolytic | To determine sensitivity to light exposure.[17] | Exposure to a combination of UV and visible light. |
| Acid/Base Hydrolysis | To investigate degradation in acidic and basic environments. | Treatment with dilute HCl and NaOH at room temperature or elevated temperatures. |
| Oxidative | To assess susceptibility to oxidation. | Treatment with a dilute solution of hydrogen peroxide. |
Experimental Protocol
This protocol provides a general framework for conducting a forced degradation study.
Methodology:
-
Sample Preparation: Prepare separate samples of the SIL intermediate for each stress condition.
-
Stress Application: Expose the samples to the stress conditions outlined in the table above for a defined period. The goal is to achieve a target degradation of 5-20%.[13]
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control sample to identify any degradation products.
-
Assess the peak purity of the main component in the stressed samples to ensure no co-eluting degradants.
-
Quantify the amount of the remaining intermediate and any formed degradation products.
-
Regulatory Context and Best Practices
The quality control of pharmaceutical intermediates, including SIL compounds, should be conducted in accordance with Good Manufacturing Practices (GMP). The ICH Q7 guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," provides a comprehensive framework for the manufacturing and control of APIs and intermediates.[18][19][20][21][22] Furthermore, all analytical methods used for QC testing must be validated according to the principles outlined in ICH Q2(R2) and FDA guidelines.[4][10][23][24]
Conclusion
A robust quality control strategy is indispensable for ensuring the reliability of stable isotope labeled pharmaceutical intermediates. By employing a combination of advanced analytical techniques such as mass spectrometry, NMR, and HPLC, and adhering to established regulatory guidelines, researchers and drug developers can have confidence in the quality and integrity of these critical materials. This comprehensive approach to QC not only supports regulatory compliance but also underpins the scientific validity of the data generated using these essential tools.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ComplianceQuest. (2025). ICH Q7 GMP Regulation for Pharma: The Definitive Guide. [Link]
-
IntuitionLabs. (2025). Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. [Link]
-
Ensuring Pharmaceutical Quality: Stability Indicating Methods and Forced Degradation Studies- A Review. (2025). World Journal of Pharmaceutical Research. [Link]
-
ECA Academy. (2015). FDA Guidance on analytical procedures and methods validation published. [Link]
-
ComplianceOnline. (n.d.). Good Manufacturing Practices for Active Pharmaceutical Ingredients (APIs)| ICH Q7, GMP Compliance. [Link]
-
International Council for Harmonisation. (2000). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. [Link]
-
European Medicines Agency. (n.d.). Quality: active substance. [Link]
-
European Medicines Agency. (2000). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
LCGC International. (2026). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. [Link]
-
ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS. [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Scribd. (n.d.). FDA Guidelines for Analytical Method Validation | PDF. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2016). Indo American Journal of Pharmaceutical Research. [Link]
-
Stability indicating study by using different analytical techniques. (2023). International Journal of Scientific Development and Research. [Link]
-
G&L Scientific. (2025). Updates and impacts: Understanding the EMA's revised guideline on active substances. [Link]
-
AmbioPharm. (n.d.). What is a stability indicating method? | Peptide Testing. [Link]
-
Development of Stability Indicating Method and Study of Validation on the Pharmaceutical Drug Substances by RP –HPLC. (2018). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis. [Link]
-
Wikipedia. (n.d.). Isotopic labeling. [Link]
-
Almac Group. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]
-
Moravek. (2023). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]
-
Coriolis Pharma. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
-
European Medicines Agency. (2025). Quality guidelines. [Link]
-
Coriolis Pharma. (n.d.). Forced Degradation Studies. [Link]
-
ECA Academy. (2022). EMA/CHMP: New Active Substance Guideline? Concept Paper published for Comments. [Link]
-
NJ Labs. (2025). Essential Applications of HPLC in the Pharmaceutical Industry. [Link]
-
Wikipedia. (n.d.). Isotopic tracer. [Link]
-
FIRMS Network. (n.d.). Good Practice Guide for Isotope Ratio Mass Spectrometry. [Link]
-
ResearchGate. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]
-
Quora. (2023). What is isotopic enrichment? What are the different methods of isotopic enrichment? Which method is more common, and why?. [Link]
-
Solarbio. (2026). Common Mistakes in Using Isotope Standards in Pharmaceutical Quality Control (and How to Avoid Them). [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
-
PMC. (n.d.). Quality control of imbalanced mass spectra from isotopic labeling experiments. [Link]
-
RSC Publishing. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. [Link]
-
Technology Networks. (2020). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
Journal of Pharmaceutical Analysis. (2025). The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. [Link]
-
PMC. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. [Link]
-
Springer. (2012). CHAPTER 5: Referencing Strategies and Quality Assurance for Compound-specific Stable Isotope Analysis. [Link]
-
Mestrelab Resources. (2024). What is qNMR and why is it important?. [Link]
-
ResearchGate. (n.d.). Analytical Methods: Stable Isotope Ratio Analysis in Quality Control of Flavourings | Request PDF. [Link]
-
Amerigo Scientific. (n.d.). Stable Isotope-labeled Standards. [Link]
-
Nanalysis. (n.d.). Quantitative NMR (qNMR). [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]
-
University of Edinburgh. (2017). Quantitative NMR Spectroscopy. [Link]
Sources
- 1. Summary of requirements for active substances in the quality part of the dossier - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. isotope.com [isotope.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. fda.gov [fda.gov]
- 5. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 6. almacgroup.com [almacgroup.com]
- 7. moravek.com [moravek.com]
- 8. njlabs.com [njlabs.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. acdlabs.com [acdlabs.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ajpsonline.com [ajpsonline.com]
- 16. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 17. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 18. compliancequest.com [compliancequest.com]
- 19. intuitionlabs.ai [intuitionlabs.ai]
- 20. Good Manufacturing Practices for Active Pharmaceutical Ingredients (APIs)| ICH Q7, GMP Compliance : Compliance Training Webinar (Online Seminar) - ComplianceOnline.com [complianceonline.com]
- 21. database.ich.org [database.ich.org]
- 22. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. FDA Guidance on analytical procedures and methods validation published - ECA Academy [gmp-compliance.org]
- 24. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-t-Boc-aminoethoxy)anisole-d3
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(2-t-Boc-aminoethoxy)anisole-d3. As a deuterated compound incorporating both an anisole moiety and a tert-Butyloxycarbonyl (Boc) protecting group, this molecule requires a multi-faceted approach to waste management that respects its chemical properties and adheres to stringent regulatory standards. This guide moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to ensure a culture of safety and compliance in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Molecule
Proper disposal begins with a thorough understanding of the potential hazards. While a specific Safety Data Sheet (SDS) for the deuterated form may not be readily available, we can infer the primary risks by analyzing its structural components: the anisole ring, the Boc-protected amine, and the deuterium isotopes.
-
Anisole Moiety : Anisole and its derivatives are generally classified as flammable liquids and vapors.[1][2] They can be irritating to the skin, eyes, and respiratory tract.[2][3] Long-term exposure to related phenol derivatives has been associated with more severe health effects, underscoring the need to minimize exposure.[1]
-
t-Boc Protecting Group : The tert-Butyloxycarbonyl (Boc) group is stable under many conditions but is designed to be labile to strong acids.[4][5][6] This reactivity must be considered during waste segregation to prevent inadvertent deprotection and the generation of gas (CO2 and isobutylene), which could pressurize a waste container.
-
Deuterated Nature : Deuterium is a stable, non-radioactive isotope of hydrogen.[7] While it does not confer radiological hazards, deuterated compounds are valuable and their waste should be handled meticulously.[7] Regulatory bodies may have specific tracking or disposal requirements for isotopic materials, and it is best practice to segregate this waste stream.[7]
Based on this analysis, waste containing 2-(2-t-Boc-aminoethoxy)anisole-d3 should be managed as hazardous chemical waste, primarily due to flammability and potential irritation.
Essential Personal Protective Equipment (PPE)
When handling the pure compound or its concentrated waste, the following PPE is mandatory to mitigate exposure risks.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of the chemical or solvents used in disposal, which can cause serious eye irritation.[8] |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a barrier against skin contact. Prolonged contact with anisole derivatives can cause irritation and defatting of the skin.[2][3] Always check the glove manufacturer's compatibility chart for the specific solvents being used. |
| Body Protection | Flame-resistant laboratory coat. | Protects against splashes and provides a layer of protection from the flammability hazard of the anisole moiety and organic solvents. |
| Respiratory | Not typically required if handling in a certified chemical fume hood. | A fume hood provides adequate ventilation to control vapors.[3] If a spill occurs outside of a hood, respiratory protection may be necessary. |
Waste Disposal Workflow: A Step-by-Step Protocol
The proper disposal route depends on the form of the waste—whether it is the pure compound, a dilute solution, or contaminated labware. The following decision workflow provides a clear path for compliant disposal.
Caption: Disposal decision workflow for 2-(2-t-Boc-aminoethoxy)anisole-d3.
Protocol 1: Disposal of Pure Compound and Contaminated Solutions
This procedure applies to unused product, reaction byproducts, and solvent rinsates from purification (e.g., column chromatography fractions).
-
Segregation : This waste stream is classified as non-halogenated organic waste. It must be collected separately from halogenated solvents, strong acids, bases, and oxidizers.[9][10] Mixing with strong acids could trigger a violent decomposition of the Boc group.
-
Container Selection : Use a designated, chemically compatible waste container, preferably a plastic-coated glass bottle or a polyethylene container to minimize the risk of breakage.[11] The container must be in good condition with a secure, leak-proof cap.[9]
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste".[12] All chemical constituents must be listed by their full name—no abbreviations or formulas.[11][12] Specifically list "2-(2-t-Boc-aminoethoxy)anisole-d3" and any solvents present.
-
Accumulation : Store the sealed waste container in a designated satellite accumulation area within the lab, which should be a secondary containment bin.[9][12] Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[13]
-
Disposal : Once the container is full, arrange for pickup through your institution's Environmental Health & Safety (EHS) department.[11] Follow all institutional procedures for waste handover.
Protocol 2: Disposal of Contaminated Solid Waste
This includes items like used silica gel, contaminated gloves, weigh paper, and TLC plates.
-
Segregation : Collect all contaminated solid waste in a separate, clearly labeled "Solid Chemical Waste" or "Contaminated Lab Debris" container. Do not mix with biohazard bags or regular trash.[10]
-
Packaging : A durable, sealed plastic bag or a lined cardboard box is typically used for this waste stream. Ensure no sharp objects, such as needles or broken glass, are placed in a bag.[14]
-
Disposal : Like liquid waste, this container must be labeled with all constituents and managed through your institution's EHS office for final disposal.
Protocol 3: Decontamination and Disposal of Empty Containers
Empty containers that held 2-(2-t-Boc-aminoethoxy)anisole-d3 must be properly decontaminated before they can be disposed of as non-hazardous waste.[7][15] This is a critical step in ensuring compliance with EPA regulations.
-
Triple Rinse : Rinse the empty container three times with a suitable solvent that can dissolve the compound, such as acetone or ethanol.[7][16]
-
Collect Rinsate : The rinsate from all three washes is considered hazardous waste.[7][16] It must be collected and added to your non-halogenated organic liquid waste container as described in Protocol 1.
-
Air Dry : Allow the rinsed container to air dry completely in a fume hood.
-
Deface and Dispose : Once dry, deface or remove the original manufacturer's label.[16] Clearly mark the container as "EMPTY".[16] The container can then be disposed of in a broken glass receptacle or regular trash, in accordance with your institution's specific policies.[16]
Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control Ignition Sources : As anisole is flammable, eliminate all nearby ignition sources (e.g., turn off hot plates, unplug equipment).[2][17]
-
Containment : For a small, manageable spill inside a chemical fume hood, use an absorbent material like sand or a commercial chemical spill kit to contain the liquid.[17]
-
Cleanup : Wearing appropriate PPE, collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous solid waste.[17]
-
Report : Report the spill to your laboratory supervisor and your institution's EHS department, regardless of size.
Regulatory Framework: The Foundation of Compliance
All chemical waste disposal in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11] Additionally, the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) requires laboratories to have a Chemical Hygiene Plan that includes procedures for safe handling and disposal of hazardous chemicals.[14][18][19] Your institution's EHS department translates these federal regulations into actionable, site-specific protocols. Always consult and adhere to your local institutional guidelines, as they represent the final authority on disposal procedures. [11]
By following this comprehensive guide, you can ensure the safe and compliant disposal of 2-(2-t-Boc-aminoethoxy)anisole-d3, protecting yourself, your colleagues, and the environment.
References
-
Environmental Health and Safety (EHS), University of Tennessee, Knoxville. How to Dispose of Chemical Waste. [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
ERG Environmental. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]
-
Columbia University, Research Compliance and Training. Hazardous Chemical Waste Management Guidelines. [Link]
-
National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols. [Link]
-
Vanderbilt University, Office of Clinical and Research Safety. The Laboratory Standard. [Link]
-
ERG Environmental. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. [Link]
-
Occupational Safety and Health Administration (OSHA). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. [Link]
-
National Center for Biotechnology Information (NCBI). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: OSHA Laboratory Standard. [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]
-
Anisole Safety Data Sheet. [Link]
-
New Jersey Department of Health. HAZARD SUMMARY - Anisole. [Link]
-
Carl ROTH. (2024, March 2). Safety Data Sheet: Deuterium oxide. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]
-
Irish Statute Book. Containment of Nuclear Weapons Act 2003, Schedule. [Link]
-
Emory University, Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]
-
U.S. Nuclear Regulatory Commission. § 110.24 General license for the export of deuterium for nuclear end use. [Link]
-
Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. [Link]
-
Salamandra. (2025, January 31). Regulatory Considerations for Deuterated Products. [Link]
-
University of Pittsburgh, Environmental Health and Safety. Empty Container Disposal Guidelines. [Link]
-
University of Wisconsin-Madison, Chemical Safety. (2022, June 6). Appendix A Disposal Procedures by Chemical. [Link]
-
Tulane University, Office of Environmental Health & Safety (OEHS). (2023, June 27). FACT SHEET: Hazardous Waste Disposal. [Link]
-
University of Toronto, Environmental Health & Safety. Chemical Waste Disposal. [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. echemi.com [echemi.com]
- 3. nj.gov [nj.gov]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. aksci.com [aksci.com]
- 9. danielshealth.com [danielshealth.com]
- 10. Chemical Waste Disposal - Environmental Health & Safety [ehs.utoronto.ca]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. research.columbia.edu [research.columbia.edu]
- 13. oehs.tulane.edu [oehs.tulane.edu]
- 14. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. ANISOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 19. osha.gov [osha.gov]
Personal protective equipment for handling 2-(2-t-Boc-aminoethoxy)anisole-d3
Executive Summary: The Dual-Protection Mandate
Handling 2-(2-t-Boc-aminoethoxy)anisole-d3 (CAS: 1219179-77-7, generic) requires a "Dual-Protection" strategy. Unlike standard reagents, your protocol must simultaneously protect the operator from chemical exposure and the compound from isotopic dilution and hydrolysis.
This compound combines an anisole moiety (lipophilic, skin permeator) with a Boc-protected amine (acid-sensitive) and a deuterated label (expensive, purity-critical). The protocols below prioritize preventing transdermal absorption and moisture-induced degradation.
Risk Assessment & Hazard Deconstruction
To handle this safely, we must deconstruct the molecule into its functional risk components.
| Component | Hazard Class | Mechanism of Action | Critical Handling Constraint |
| Anisole Core | Irritant / Permeator | Lipophilic nature allows rapid permeation through standard latex gloves. Potential CNS depressant at high loads. | NO LATEX. Use Nitrile (>0.11mm) or Laminate. |
| t-Boc Group | Sensitizer / Unstable | Thermally unstable >150°C. Acid-labile (cleaves to release CO₂ + isobutylene). | Avoid acid-washed glassware residues. Store < -20°C. |
| Deuterium (d3) | Financial / Integrity | Non-toxic isotope, but hygroscopic handling can lead to H-D exchange (if on labile sites) or hydrolysis. | Minimize atmospheric exposure.[1][2] Use desiccated warming cycles. |
Senior Scientist Insight: The "d3" label is likely on the methoxy group (
). While chemically stable, the Boc-carbamate linkage is susceptible to hydrolysis in moist, acidic environments. Your primary enemy is not just toxicity; it is water.
PPE Matrix: Tiered Protection Protocols
Do not default to generic "lab safety." Select PPE based on the operation scale.[1]
Table 1: PPE Selection Guide
| PPE Component | Standard Handling (<100 mg, Solid) | High-Risk / Solubilization (>100 mg or Solution) | Scientific Rationale |
| Gloves (Primary) | Nitrile (Accelerator-Free) Min Thickness: 5 mil (0.12 mm) | High-Performance Nitrile Min Thickness: 8 mil (0.20 mm) | Anisole degrades latex and thin vinyl. Accelerator-free nitrile reduces contact dermatitis risk. |
| Gloves (Secondary) | Not Required (unless spill occurs) | Polyethylene (PE) Liner Under primary glove | Creates a permeation gap. If outer glove swells from anisole exposure, the liner protects skin during doffing. |
| Respiratory | Fume Hood (Certified) Face velocity: 80–100 fpm | Fume Hood + N95 If powder is electrostatic/fluffy | Anisole vapor has a distinct odor; containment is critical. N95 protects against particulate inhalation during weighing. |
| Eye Protection | Safety Glasses Side shields required | Chemical Goggles Indirect venting | Anisole is a severe eye irritant. Goggles prevent vapor absorption through the lacrimal duct. |
| Body | Lab Coat (Cotton/Poly) | Lab Coat + Tyvek Sleeves | Protects forearm skin from splashes during pipette transfer. |
Operational Protocol: The Self-Validating Workflow
This workflow is designed to prevent "drift" – where small errors in handling lead to compound degradation or exposure.
Phase A: Preparation & Equilibration
-
Thermal Equilibration: Remove the vial from the freezer (-20°C) and place it in a desiccator. Allow it to reach room temperature (approx. 30 mins).
-
Why: Opening a cold vial condenses atmospheric moisture instantly, initiating hydrolysis of the Boc group.
-
-
Static Neutralization: Deuterated powders are often dry and electrostatic. Pass an anti-static gun (zerostat) over the vial and spatula before opening.
-
Why: Static discharge can scatter milligrams of expensive isotope, creating an inhalation hazard and financial loss.
-
Phase B: Weighing & Solubilization
-
The "Drop-In" Method:
-
Place the receiving vial (tared) on the balance.
-
Transfer solid using a stainless steel micro-spatula.
-
Do not return excess powder to the stock vial (cross-contamination risk).
-
-
Solvent Choice:
-
Preferred: DMSO-d6 or Methanol-d4 (if compatible with downstream chem).
-
Avoid: Acidic solvents or non-dried ethers (which may contain peroxides that react with the amine).
-
-
Dissolution: Vortex gently. Do not sonicate if heat generation is uncontrolled (Boc thermal instability).
Phase C: Waste & Disposal
-
Solid Waste: Dispose of contaminated wipes/gloves in "Hazardous Solid Waste - Toxic/Irritant."
-
Liquid Waste: Segregate into "Organic - Non-Halogenated" (unless dissolved in DCM).
-
Critical: Do not mix with acidic waste streams (e.g., TFA waste), as this will generate gas (isobutylene/CO₂) and potentially over-pressurize the waste container.
-
Visualizations
Figure 1: PPE Decision Logic
Use this flowchart to determine the necessary protection level before starting work.
Caption: Decision tree for selecting PPE based on physical state and concentration. Note the escalation to double-gloving for concentrated liquids due to anisole permeation risks.
Figure 2: The "Dry-Chain" Handling Workflow
Follow this path to ensure isotopic integrity.
Caption: The "Dry-Chain" workflow. The critical control point is the Desiccator step to prevent moisture condensation on the cold vial.
References
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Handling & Stability. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2024). Reagent Guide: Boc Protecting Group Stability. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
